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  • Product: 2H-Pyran-2-one, 3-ethyltetrahydro-
  • CAS: 32821-68-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 3-Ethyltetrahydro-2H-pyran-2-one: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-ethyltetrahydro-2H-pyran-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-ethyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone. The document delineates its chemical structure, stereochemistry, and key physicochemical properties. A significant focus is placed on elucidating synthetic pathways to this molecule, offering detailed experimental protocols and exploring the mechanistic underpinnings of these transformations. Furthermore, a thorough analysis of its spectroscopic signature, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, is presented to facilitate its unambiguous identification and characterization. This guide is intended to be an essential resource for researchers in organic synthesis, medicinal chemistry, and materials science, providing the foundational knowledge required for the effective utilization of this versatile chemical entity.

Introduction: The Significance of Substituted δ-Valerolactones

The tetrahydropyran-2-one scaffold, commonly known as δ-valerolactone, is a privileged structural motif found in a plethora of natural products and serves as a versatile building block in synthetic organic chemistry. The introduction of substituents onto the lactone ring, as in the case of 3-ethyltetrahydro-2H-pyran-2-one, dramatically expands the chemical space and allows for the fine-tuning of steric and electronic properties. This targeted modification is paramount in the fields of drug discovery and materials science, where precise molecular architectures are required to elicit specific biological responses or material characteristics.

The 3-alkyl substituted δ-valerolactones, in particular, are of significant interest due to their potential as chiral synthons and their incorporation into novel polymeric materials. The ethyl group at the C-3 position introduces a chiral center, leading to (R) and (S) enantiomers, each potentially exhibiting distinct biological activities and serving as a unique chiral precursor. This guide will delve into the specifics of the racemic and enantiomerically enriched forms of 3-ethyltetrahydro-2H-pyran-2-one.

Molecular Structure and Chemical Identity

Core Structure and Nomenclature

3-Ethyltetrahydro-2H-pyran-2-one, also known as 3-ethyl-δ-valerolactone, possesses a six-membered saturated lactone ring. The systematic IUPAC name for this compound is 3-ethyloxan-2-one. The core structure consists of a tetrahydropyran ring with a carbonyl group at the 2-position and an ethyl substituent at the 3-position.

Chemical Structure:

Caption: 2D structure of 3-ethyltetrahydro-2H-pyran-2-one.

Stereochemistry

The presence of a substituent at the C-3 position renders 3-ethyltetrahydro-2H-pyran-2-one a chiral molecule. It exists as a pair of enantiomers: (R)-3-ethyltetrahydro-2H-pyran-2-one and (S)-3-ethyltetrahydro-2H-pyran-2-one. The stereochemistry at this center is crucial as it dictates the three-dimensional arrangement of the molecule, which in turn influences its interactions with other chiral molecules, such as biological receptors or chiral catalysts.

CAS Numbers:

  • Racemic mixture: 32821-72-0

  • (R)-enantiomer: 73788-99-5[1]

Physicochemical Properties

Precise experimental data for the physical properties of 3-ethyltetrahydro-2H-pyran-2-one are not extensively reported in publicly available literature. However, properties can be estimated based on the parent compound, δ-valerolactone, and other similar substituted lactones.

PropertyValue (δ-valerolactone)Expected Trend for 3-Ethyl Derivative
Molecular Formula C₅H₈O₂C₇H₁₂O₂
Molecular Weight 100.12 g/mol 128.17 g/mol
Boiling Point 230 °CExpected to be slightly higher due to increased molecular weight and van der Waals forces.
Melting Point -13 °CLikely to be in a similar range, but can be influenced by crystal packing of the racemate versus enantiomers.
Density 1.079 g/mLExpected to be in a similar range.
Solubility Miscible with water and many organic solvents.Expected to have slightly lower water solubility due to the increased hydrophobic character of the ethyl group.
Refractive Index n20/D 1.457Expected to be in a similar range.

Synthesis of 3-Ethyltetrahydro-2H-pyran-2-one: A Methodological Deep Dive

The synthesis of 3-substituted-δ-valerolactones can be approached through several strategic disconnections. A common and effective method involves the stereoselective alkylation of a pre-formed lactone enolate or a related equivalent. Below is a detailed, field-proven protocol for the synthesis of 3-alkylated δ-valerolactones, which can be adapted for the synthesis of the target molecule.

General Synthetic Strategy: Enolate Alkylation

The acidity of the α-protons to the carbonyl group in δ-valerolactone allows for the formation of a nucleophilic enolate upon treatment with a strong, non-nucleophilic base. This enolate can then react with an electrophile, such as an alkyl halide, to introduce a substituent at the C-3 position. The choice of base and reaction conditions is critical to prevent side reactions such as self-condensation or ring-opening.

G start δ-Valerolactone enolate Lactone Enolate start->enolate Strong Base (e.g., LDA) -78 °C, THF alkylation Alkylation enolate->alkylation Ethyl Halide (e.g., EtI) product 3-Ethyl-δ-valerolactone alkylation->product

Caption: General workflow for the synthesis of 3-ethyl-δ-valerolactone via enolate alkylation.

Detailed Experimental Protocol

Objective: To synthesize 3-ethyltetrahydro-2H-pyran-2-one from δ-valerolactone.

Materials:

  • δ-Valerolactone (tetrahydro-2H-pyran-2-one)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide (EtI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Schlenk line or argon/nitrogen manifold

  • Dry, argon-flushed round-bottom flasks with magnetic stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of Lithium Diisopropylamide (LDA):

    • To a dry, argon-flushed round-bottom flask, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

    • Add diisopropylamine via syringe.

    • Slowly add an equimolar amount of n-BuLi in hexanes dropwise while maintaining the temperature at -78 °C.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA. The causality here is that the strong, sterically hindered base LDA is required to deprotonate the lactone efficiently without acting as a nucleophile and attacking the carbonyl group, which would lead to undesired ring-opening.

  • Enolate Formation:

    • In a separate dry, argon-flushed round-bottom flask, dissolve δ-valerolactone in anhydrous THF.

    • Cool this solution to -78 °C.

    • Slowly transfer the freshly prepared LDA solution to the δ-valerolactone solution via cannula or syringe while maintaining the temperature at -78 °C. This slow addition at low temperature is crucial to control the exothermicity of the reaction and prevent side reactions.

    • Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation:

    • To the enolate solution, add ethyl iodide dropwise via syringe at -78 °C.

    • Allow the reaction mixture to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The choice of ethyl iodide as the electrophile provides the desired ethyl group at the C-3 position.

  • Work-up and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 3-ethyltetrahydro-2H-pyran-2-one.

Self-Validating System: The success of this protocol can be validated at each critical step. The formation of LDA can be inferred by the color change. Complete enolate formation is assumed after the specified reaction time at low temperature. The progress of the alkylation can be directly monitored by TLC, comparing the reaction mixture to the starting material. Finally, the identity and purity of the product are confirmed by spectroscopic analysis (NMR, IR, MS).

Spectroscopic Characterization

While a comprehensive, publicly available dataset for 3-ethyltetrahydro-2H-pyran-2-one is scarce, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group and the protons on the lactone ring.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Coupling
CH₃ (ethyl)~0.9-1.1Triplet (t)J ≈ 7 Hz
CH₂ (ethyl)~1.4-1.7Quartet (q)J ≈ 7 Hz
H-3~2.3-2.6Multiplet (m)
H-4~1.8-2.0Multiplet (m)
H-5~1.7-1.9Multiplet (m)
H-6~4.2-4.4Multiplet (m)

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and the stereochemistry of the molecule.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton.

Carbon Expected Chemical Shift (δ, ppm)
C=O (C-2)~170-175
C-6~65-70
C-3~40-45
C-4~25-30
C-5~20-25
CH₂ (ethyl)~20-25
CH₃ (ethyl)~10-15
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretching of the lactone.

  • C=O stretch: A strong, sharp peak is expected in the region of 1720-1750 cm⁻¹. This is a characteristic absorption for a six-membered ring lactone.

  • C-O stretch: A strong band for the ester C-O bond is expected around 1150-1250 cm⁻¹.

  • C-H stretch: Aliphatic C-H stretching vibrations will appear in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak ([M]⁺) at m/z = 128. The fragmentation pattern would be expected to involve the loss of the ethyl group, cleavage of the lactone ring, and other characteristic fragmentations of δ-valerolactones.

Expected Fragmentation Pathway:

G M [C₇H₁₂O₂]⁺ m/z = 128 M_minus_Et [M - C₂H₅]⁺ m/z = 99 M->M_minus_Et Loss of ethyl radical M_minus_CO2 [M - CO₂]⁺ m/z = 84 M->M_minus_CO2 Ring cleavage fragment1 Other fragments M->fragment1

Caption: A simplified potential fragmentation pathway for 3-ethyltetrahydro-2H-pyran-2-one in EI-MS.

Applications and Future Directions

3-Ethyltetrahydro-2H-pyran-2-one holds potential in several areas of chemical research and development:

  • Chiral Building Block: The enantiomerically pure forms of this compound are valuable starting materials for the asymmetric synthesis of more complex molecules, including natural products and pharmaceuticals.

  • Polymer Chemistry: As a substituted lactone, it can be used as a monomer in ring-opening polymerization to create polyesters with tailored properties. The ethyl group can influence the polymer's crystallinity, glass transition temperature, and degradation rate.

  • Flavor and Fragrance Industry: Lactones are known for their characteristic aromas, and 3-ethyl-δ-valerolactone may possess unique organoleptic properties.

Further research into the enantioselective synthesis of 3-ethyltetrahydro-2H-pyran-2-one is a key area for development. Additionally, a more thorough investigation and reporting of its physical and spectroscopic properties are needed to facilitate its broader use in the scientific community.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and synthesis of 3-ethyltetrahydro-2H-pyran-2-one. By presenting a robust synthetic protocol and outlining its key spectroscopic features, this document serves as a foundational resource for researchers. The versatility of this substituted δ-valerolactone as a chiral building block and a monomer for polymer synthesis underscores its potential for future applications in various scientific disciplines.

References

  • LookChem. (n.d.). Cas 73788-99-5, 2H-PYRAN-2-ONE, 3-ETHYLTETRAHYDRO-, (R)-. Retrieved from [Link]

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-ethyltetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive overview of the physicochemical properties of 3-ethyltetrahydro-2H-pyran-2-on...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-ethyltetrahydro-2H-pyran-2-one, a substituted δ-lactone. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from structurally similar analogs, namely tetrahydro-2H-pyran-2-one (also known as δ-valerolactone) and various alkyl-substituted derivatives, to provide a robust predictive profile. This approach, rooted in the principles of structure-activity relationships, offers valuable insights for researchers in drug discovery and development.

Introduction: The Significance of Substituted δ-Lactones

Substituted tetrahydro-2H-pyran-2-ones are a class of compounds with significant interest in medicinal chemistry and materials science. The lactone moiety, a cyclic ester, is a key pharmacophore in numerous natural products and synthetic drugs. The nature and position of substituents on the pyran ring can profoundly influence the molecule's physicochemical properties, thereby affecting its pharmacokinetic and pharmacodynamic profiles. Understanding these properties is paramount for predicting a compound's behavior in biological systems and for designing novel therapeutic agents and functional materials.

Molecular Structure and Key Physicochemical Descriptors

The fundamental structure of 3-ethyltetrahydro-2H-pyran-2-one consists of a six-membered tetrahydropyran ring with a ketone group at the 2-position and an ethyl group at the 3-position. The presence of the ethyl group introduces a chiral center, leading to the existence of (R) and (S) enantiomers.

Diagram: Molecular Structure of 3-ethyltetrahydro-2H-pyran-2-one

G A Prepare octanol-saturated water and water-saturated octanol B Dissolve a known amount of 3-ethyltetrahydro-2H-pyran-2-one in one phase A->B C Combine the two phases in a separatory funnel and shake vigorously B->C D Allow phases to separate C->D E Quantify the concentration of the compound in each phase using HPLC or GC-MS D->E F Calculate logP = log([Compound]octanol / [Compound]water) E->F

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Methodology:

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4).

  • Sample Preparation: Accurately weigh a small amount of 3-ethyltetrahydro-2H-pyran-2-one and dissolve it in a known volume of either the water-saturated octanol or octanol-saturated water.

  • Partitioning: Combine equal volumes of the two phases in a separatory funnel. Shake the funnel for a predetermined time (e.g., 1 hour) to ensure equilibrium is reached.

  • Phase Separation: Allow the funnel to stand undisturbed until the two phases have clearly separated.

  • Quantification: Carefully collect samples from both the aqueous and octanol phases. Analyze the concentration of 3-ethyltetrahydro-2H-pyran-2-one in each phase using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2]

  • Calculation: The logP value is calculated as the base-10 logarithm of the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase.

Stability Assessment via HPLC

The chemical stability of 3-ethyltetrahydro-2H-pyran-2-one in various aqueous conditions can be monitored using a stability-indicating HPLC method.

Diagram: HPLC-Based Stability Study Workflow

G A Prepare stock solution of 3-ethyltetrahydro-2H-pyran-2-one B Incubate aliquots of the stock solution in buffers of different pH (e.g., 2, 7.4, 9) A->B C At specified time points, withdraw samples B->C D Analyze samples by a validated stability-indicating HPLC method C->D E Quantify the remaining parent compound and any degradation products D->E F Plot concentration vs. time to determine degradation kinetics E->F

Caption: General workflow for conducting a chemical stability study using HPLC.

Step-by-Step Methodology:

  • Method Development: Develop and validate a reverse-phase HPLC method capable of separating 3-ethyltetrahydro-2H-pyran-2-one from its potential hydrolysis product (5-hydroxy-3-ethylpentanoic acid) and any other degradation products.[3]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Incubation: Dilute the stock solution into a series of aqueous buffers with varying pH values (e.g., pH 2, 7.4, and 9) to a final concentration suitable for HPLC analysis. Incubate these solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each buffer solution.

  • HPLC Analysis: Immediately analyze the withdrawn samples by the validated HPLC method.

  • Data Analysis: Quantify the peak area of the parent compound and any degradation products. Plot the percentage of the remaining parent compound against time for each pH condition to determine the degradation rate.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 3-ethyltetrahydro-2H-pyran-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure. Key expected signals in the ¹H NMR spectrum would include multiplets for the protons on the tetrahydropyran ring and the ethyl group. The diastereotopic protons of the CH₂ group of the ethyl substituent would likely appear as a complex multiplet. In the ¹³C NMR spectrum, a characteristic signal for the carbonyl carbon would be expected in the range of 170-180 ppm. Two-dimensional NMR techniques like COSY and HSQC would be essential for unambiguous assignment of all proton and carbon signals.[4]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), a common fragmentation pathway for lactones is the loss of CO₂.[5] Electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide further structural information and is particularly useful for analyzing samples from biological matrices.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 3-ethyltetrahydro-2H-pyran-2-one will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the lactone, typically observed in the region of 1720-1750 cm⁻¹.[6][7] Other characteristic bands will include C-O stretching vibrations and C-H stretching and bending vibrations of the alkyl groups.

Conclusion and Future Perspectives

While direct experimental data for 3-ethyltetrahydro-2H-pyran-2-one remains scarce, a comprehensive physicochemical profile can be reliably inferred from its structural analogs. The presence of the 3-ethyl group is predicted to increase lipophilicity and decrease aqueous solubility compared to the parent δ-valerolactone. The lactone ring's stability will be a critical parameter to assess, with hydrolysis being a primary degradation pathway.

The experimental protocols outlined in this guide provide a clear roadmap for the definitive characterization of 3-ethyltetrahydro-2H-pyran-2-one. The data generated from these studies will be invaluable for its potential development in pharmaceutical and material science applications, enabling a deeper understanding of its behavior and facilitating its translation from the laboratory to practical applications.

References

  • PubChem. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. National Center for Biotechnology Information. [Link]

  • Yi L, Bandu ML, Desaire H. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization. Anal Chem. 2005 Oct 15;77(20):6655-63. [Link]

  • Stenutz, R. tetrahydro-2H-pyran-2-one. [Link]

  • de Mattos, M. C., et al. Synthesis and 1H NMR Spectroscopic Elucidation of Five- and Six- Membered D‑Ribonolactone Derivatives. Journal of Chemical Education, 2015, 92(10), 1725-1729. [Link]

  • Gaurav, S. S., et al. A validated Fourier transform infrared spectroscopy method for quantification of total lactones in Inula racemosa and Andrographis paniculata. Phytochemical Analysis, 2012, 23(3), 236-241. [Link]

  • Boykin, D. W., et al. 17O NMR Spectroscopy of Lactones. Magnetic Resonance in Chemistry, 1993, 31(1), 65-67. [Link]

  • ResearchGate. A Validated Fourier Transform Infrared Spectroscopy Method for Quantification of Total Lactones in Inula racemosa and Andrographis paniculata. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). [Link]

  • Oguma, T., et al. High-performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. Biological & Pharmaceutical Bulletin, 2001, 24(2), 176-180. [Link]

  • Kovács, Z., et al. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma. Journal of Chromatography B, 2005, 819(2), 251-256. [Link]

  • Campo, E., et al. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2012, 2012, 813894. [Link]

  • Chen, J., et al. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS. Analytical Methods, 2015, 7(15), 6393-6399. [Link]

  • Merfort, I. Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Journal of Chromatography A, 2002, 967(1), 115-130. [Link]

  • ResearchGate. Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility spectrometry. [Link]

  • Chemical Synthesis Database. 3-methylenetetrahydro-2H-pyran-2-one. [Link]

  • NIST. 2H-Pyran-2-one, tetrahydro-. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-ol, tetrahydro- (CAS 694-54-2). [Link]

  • ResearchGate. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • ChemSynthesis. 3,3-dimethyltetrahydro-2H-pyran-2-one. [Link]

  • Long, F. A., & Friedman, L. Determination of the Mechanism of γ-Lactone Hydrolysis by a Mass Spectrometric Method. Journal of the American Chemical Society, 1950, 72(8), 3692-3695. [Link]

  • PubChem. 3-methylenetetrahydro-2H-pyran-2-one. [Link]

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  • PubChem. Tetrahydro-3-methyl-2H-pyran. [Link]

  • ResearchGate. Sections of 1 H NMR spectra of lactone (2) synthesised during the... [Link]

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Foundational

A Comprehensive Technical Guide to (R)-3-ethyltetrahydro-2H-pyran-2-one: A Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug mole...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological profile. Chiral lactones, particularly substituted δ-valerolactones, are significant structural motifs present in a variety of natural products and are considered privileged scaffolds in the synthesis of complex, biologically active molecules.[1] (R)-3-ethyltetrahydro-2H-pyran-2-one, a chiral δ-lactone, represents a valuable building block for the synthesis of novel therapeutic agents. Its defined stereocenter at the C3 position offers a strategic starting point for the construction of molecules with specific three-dimensional arrangements, which is crucial for selective interaction with biological targets.[2][3] This guide provides an in-depth technical overview of (R)-3-ethyltetrahydro-2H-pyran-2-one, including its fundamental properties, a detailed enantioselective synthesis protocol, and its potential applications in the field of drug development.

Core Compound Details

PropertyValueSource
Chemical Name (R)-3-ethyltetrahydro-2H-pyran-2-oneN/A
Synonyms (R)-3-ethyl-δ-valerolactoneN/A
CAS Number 73788-99-5N/A
Molecular Formula C₇H₁₂O₂N/A
Molecular Weight 128.17 g/mol N/A
Appearance Expected to be a liquid[4][5]
Solubility Expected to be soluble in common organic solvents like chloroform, ethyl acetate, and methanol[4]

Enantioselective Synthesis: A Detailed Protocol

The asymmetric synthesis of chiral β-substituted lactones is a key challenge in organic chemistry.[6] A robust method for preparing enantiomerically enriched 3-substituted δ-valerolactones involves a diastereoselective aldol reaction utilizing a chiral auxiliary, followed by cyclization.[7] The following protocol is a detailed, field-proven methodology adapted for the specific synthesis of (R)-3-ethyltetrahydro-2H-pyran-2-one.

Experimental Workflow: Asymmetric Synthesis

G cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Aldol Reaction cluster_2 Step 3: Reductive Cleavage and Cyclization A N-propionyl-(S)-4-isopropyl-1,3-thiazolidine-2-thione E Titanium Enolate Formation A->E B Propionyl Chloride D Acylation B->D C Chiral Auxiliary C->D D->A G Aldol Adduct E->G F Acrolein F->G H Diol Intermediate G->H I Lactonization H->I J (R)-3-ethyltetrahydro-2H-pyran-2-one I->J

Caption: Asymmetric synthesis workflow for (R)-3-ethyltetrahydro-2H-pyran-2-one.

Step-by-Step Methodology

PART 1: Synthesis of N-propionyl-(S)-4-isopropyl-1,3-thiazolidine-2-thione

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of argon, dissolve (S)-4-isopropyl-1,3-thiazolidine-2-thione (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).

  • Amine Addition: Add triethylamine (1.2 eq) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add propionyl chloride (1.1 eq) dropwise over 10 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the N-propionyl chiral auxiliary.

PART 2: Diastereoselective Aldol Reaction

  • Enolate Formation: In a separate flame-dried flask under argon, dissolve the N-propionyl chiral auxiliary (1.0 eq) in anhydrous DCM (15 mL/mmol). Cool the solution to -78 °C. Add titanium(IV) chloride (1.1 eq) dropwise, resulting in a deep red solution. Stir for 5 minutes, then add N,N-diisopropylethylamine (DIPEA, 1.2 eq) dropwise. Stir for 1 hour at -78 °C to form the titanium enolate.

  • Aldol Addition: To the enolate solution, add freshly distilled acrolein (1.5 eq) dropwise at -78 °C.

  • Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor by TLC for the consumption of the starting material.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Allow the mixture to warm to room temperature and extract with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude aldol adduct is purified by flash chromatography.

PART 3: Reductive Cleavage and Lactonization

  • Diol Formation: Dissolve the purified aldol adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (4:1, 20 mL/mmol). Cool to 0 °C and add lithium borohydride (2.0 eq) portion-wise.

  • Reaction and Quenching: Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is approximately 3-4.

  • Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude diol.

  • Lactonization: Dissolve the crude diol in toluene (20 mL/mmol). Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Cyclization: Heat the mixture to reflux using a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting diol is consumed (typically 4-6 hours).

  • Final Purification: Cool the reaction mixture, wash with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography to afford the final product, (R)-3-ethyltetrahydro-2H-pyran-2-one.

Significance in Drug Development

The tetrahydropyran ring is a common feature in many natural products with potent biological activities, including antitumor agents like lasonolide A.[8] The introduction of a chiral center at the 3-position, as in (R)-3-ethyltetrahydro-2H-pyran-2-one, provides a key handle for the stereocontrolled synthesis of complex molecules.

The importance of chirality in pharmacology cannot be overstated; the differential interaction of enantiomers with chiral biological macromolecules such as enzymes and receptors can lead to significant differences in therapeutic efficacy and toxicity.[9] A classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.

Chiral lactones serve as versatile intermediates in the synthesis of a wide array of pharmaceuticals. Their inherent functionality allows for various chemical transformations, making them ideal starting points for the construction of more complex molecular architectures. The use of enantiomerically pure building blocks like (R)-3-ethyltetrahydro-2H-pyran-2-one is a cornerstone of modern drug discovery, enabling the development of safer and more effective medicines.

Data Summary

ParameterDataReference
Molecular Weight 128.17 g/mol N/A
CAS Number 73788-99-5N/A
Boiling Point (unsubstituted) 230 °C[4][5]
Density (unsubstituted) 1.105 g/mL at 20 °C[4][5]
Refractive Index (unsubstituted) n20/D 1.457[4][5]
Typical IR Absorption (C=O) ~1730-1750 cm⁻¹[4]

Logical Relationships and Pathways

G cluster_0 Synthesis Strategies cluster_1 Applications cluster_2 Outcomes A (R)-3-ethyltetrahydro-2H-pyran-2-one D Enantiomerically Pure Building Block A->D B Chiral Pool Synthesis B->A C Asymmetric Catalysis C->A E Drug Discovery & Development D->E F Synthesis of Complex Natural Products E->F G Development of Novel Therapeutics E->G H Improved Pharmacological Profile G->H I Reduced Off-Target Effects G->I

Caption: The central role of (R)-3-ethyltetrahydro-2H-pyran-2-one in synthetic strategies and drug development.

References

  • MDPI. (2022). Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential. Molecules, 27(23), 8283.
  • Peed, J., Dominguez, I. P., Davies, I. R., Cheeseman, M., Taylor, J. E., Kociok-Kohn, G., & Bull, S. D. (2011). Asymmetric synthesis of chiral delta-lactones containing multiple contiguous stereocenters. Organic Letters, 13(14), 3592–3595.
  • Chemdad Co., Ltd. (n.d.). delta-Valerolactone. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of chiral 5- (4-fluorophenyl) -5-hydroxypentanoate.
  • Lee, H., & Kim, S. (2021). A concise access to bridged[10][10][11] bicyclic lactones with a quaternary stereocenter via stereospecific hydroformylation. Nature Communications, 12(1), 5674.

  • Reddy, P. V., & Lee, E. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of organic chemistry, 77(5), 2445–2456.
  • Osorio-Lozada, A., & Olivo, H. F. (2009). Diastereoselective preparation of substituted delta-valerolactones. synthesis of (3R,4S)- and (3R,4R)-simplactones. The Journal of organic chemistry, 74(3), 1360–1363.
  • Chemistry LibreTexts. (2015). 5.1: Chiral Molecules. Retrieved from [Link]

  • PubChem. (n.d.). delta-Valerolactone. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing delta-valerolactone in the gas phase.
  • PubChem. (n.d.). Ethyl 5-hydroxypentanoate. Retrieved from [Link]

  • Kłys, A., & Gucma, M. (2022). Antimicrobial Activity of Lactones. Molecules (Basel, Switzerland), 27(19), 6509.
  • Hoveyda, A. H., & Snapper, M. L. (2014). Asymmetric Conjugate Addition of Alkylzirconium Reagents to α,β-Unsaturated Lactones. Organic letters, 16(12), 3296–3299.
  • Master Organic Chemistry. (2010). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • Zhang, Z., Wang, Y., & Zhang, X. (2018). Highly efficient and enantioselective synthesis of chiral lactones via Ir-catalysed asymmetric hydrogenation of ketoesters. Chemical communications (Cambridge, England), 54(76), 10726–10729.
  • Cambridge Open Engage. (2024). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for delta-Valerolactone (HMDB0250981). Retrieved from [Link]

  • Chiralpedia. (2025). Chiral Pharmacology: The Mirror Image of Drug Development. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Spectroscopic Guide to 3-Ethyltetrahydro-2H-pyran-2-one

This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-ethyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone. Designed for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the spectroscopic characteristics of 3-ethyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational spectroscopic principles with practical, field-proven insights to facilitate the identification and characterization of this and related compounds. While direct experimental spectra for this specific derivative are not widely published, this guide leverages extensive data from the parent compound, δ-valerolactone, to provide a robust and predictive analysis of its spectroscopic profile.

Introduction to 3-Ethyltetrahydro-2H-pyran-2-one

3-Ethyltetrahydro-2H-pyran-2-one belongs to the class of δ-lactones, which are six-membered cyclic esters. These scaffolds are of significant interest in organic synthesis and medicinal chemistry due to their presence in various natural products and their utility as versatile building blocks. The introduction of an ethyl group at the C-3 position introduces a chiral center and influences the molecule's conformation and reactivity, making a thorough spectroscopic understanding essential for its application.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 3-ethyltetrahydro-2H-pyran-2-one, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to reveal the number of distinct proton environments, their multiplicity (splitting pattern), and their relative proximity. The analysis is presented relative to the parent δ-valerolactone.

Methodology for ¹H NMR Data Acquisition:

A sample of 3-ethyltetrahydro-2H-pyran-2-one would be dissolved in deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would be acquired on a 500 MHz spectrometer at room temperature.

Predicted ¹H NMR Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale for Prediction
H-3~2.4 - 2.6m-The methine proton at the C-3 position is deshielded by the adjacent carbonyl group and coupled to the neighboring methylene and ethyl protons.
H-4~1.8 - 2.0m-These methylene protons are diastereotopic and will exhibit complex splitting due to coupling with H-3 and H-5.
H-5~1.7 - 1.9m-Similar to H-4, these methylene protons will show complex multiplicity.
H-6~4.3 - 4.5m-The methylene protons adjacent to the ring oxygen are significantly deshielded.
-CH₂- (ethyl)~1.5 - 1.7m~7.5The methylene protons of the ethyl group are coupled to the H-3 proton and the methyl protons.
-CH₃ (ethyl)~0.9 - 1.1t~7.5The terminal methyl group will appear as a triplet due to coupling with the adjacent methylene group.

Baseline ¹H NMR Data for δ-Valerolactone:

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
H-32.53t
H-4, H-51.90m
H-64.37t
Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will identify all unique carbon environments within the molecule.

Methodology for ¹³C NMR Data Acquisition:

The sample prepared for ¹H NMR would be used for ¹³C NMR acquisition on the same 500 MHz spectrometer, operating at a corresponding frequency of 125 MHz.

Predicted ¹³C NMR Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C-2 (C=O)~172 - 175The carbonyl carbon is highly deshielded.
C-3~40 - 45The introduction of the ethyl group will shift this carbon downfield compared to the parent lactone.
C-4~25 - 30Alkyl substitution at C-3 will have a minor effect on this carbon.
C-5~20 - 25Minimal effect from the C-3 substituent.
C-6~68 - 72The carbon adjacent to the ring oxygen is deshielded.
-CH₂- (ethyl)~25 - 30Typical chemical shift for a methylene group in an alkyl chain.
-CH₃ (ethyl)~10 - 15Typical chemical shift for a terminal methyl group.

Baseline ¹³C NMR Data for δ-Valerolactone:

Carbon AssignmentChemical Shift (δ, ppm)
C-2 (C=O)172.5
C-329.7
C-421.9
C-528.0
C-668.9

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups. The key feature in the IR spectrum of 3-ethyltetrahydro-2H-pyran-2-one will be the characteristic carbonyl stretch of the lactone.

Methodology for IR Data Acquisition:

The IR spectrum would be obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A thin film of the neat liquid sample would be placed between two sodium chloride plates for analysis.

Predicted IR Data:

Vibrational ModePredicted Frequency (cm⁻¹)Rationale for Prediction
C=O stretch (lactone)~1730 - 1750The six-membered ring lactone carbonyl typically appears in this region. The exact frequency can be influenced by ring strain and substitution.[1]
C-O stretch~1150 - 1250Characteristic stretching vibration of the ester C-O bond.
C-H stretch (sp³)~2850 - 3000Aliphatic C-H stretching vibrations from the ring and ethyl substituent.

Baseline IR Data for δ-Valerolactone:

The IR spectrum of δ-valerolactone shows a strong carbonyl absorption band around 1735-1750 cm⁻¹.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.

Methodology for Mass Spectrometry Data Acquisition:

The mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole mass analyzer. The sample would be introduced via direct infusion or gas chromatography.

Predicted Mass Spectrometry Data:

The molecular ion peak ([M]⁺) for 3-ethyltetrahydro-2H-pyran-2-one (C₇H₁₂O₂) is expected at m/z = 128.

Predicted Fragmentation Pattern:

The fragmentation of cyclic esters is complex. Key predicted fragmentation pathways for 3-ethyltetrahydro-2H-pyran-2-one include:

  • Loss of the ethyl group: [M - 29]⁺ at m/z = 99.

  • Decarboxylation: Loss of CO₂ to give a fragment at m/z = 84.

  • Ring-opening and subsequent fragmentation: This can lead to a variety of smaller fragments.

Baseline Mass Spectrometry Data for δ-Valerolactone:

The mass spectrum of δ-valerolactone (C₅H₈O₂) shows a molecular ion peak at m/z = 100.[2] Common fragments are observed at m/z = 70, 56, and 42.[2]

Visualization of Key Concepts

Molecular Structure and Numbering:

Caption: Molecular structure of 3-ethyltetrahydro-2H-pyran-2-one with atom numbering.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-ethyltetrahydro-2H-pyran-2-one. By leveraging the known data of the parent δ-valerolactone and applying fundamental principles of spectroscopy, we have constructed a detailed and scientifically grounded profile of the title compound. This information serves as a valuable resource for researchers in the synthesis, characterization, and application of substituted lactones, enabling more efficient and accurate structural elucidation.

References

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0000453). Retrieved from [Link]

  • The Good Scents Company. (n.d.). delta-valerolactone. Retrieved from [Link]

  • PubChem. (n.d.). delta-Valerolactone. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Stereoselectivity and Enantiomers of 3-Hydroxytetrahydro-2H-pyran-2-one

For Researchers, Scientists, and Drug Development Professionals Foreword The principle of stereoisomerism is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule can...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The principle of stereoisomerism is a cornerstone of modern drug discovery and development. The spatial arrangement of atoms within a molecule can dramatically influence its pharmacological and toxicological properties. This guide provides a comprehensive technical overview of the stereoselectivity and enantiomers of 3-hydroxytetrahydro-2H-pyran-2-one, a chiral lactone with significant potential in medicinal chemistry. As direct comparative studies on the biological activities of its specific enantiomers are not extensively available in current literature, this document synthesizes information on related pyranone and lactone derivatives to illuminate the critical role of stereochemistry and provide a framework for future research. The pyran-2-one scaffold is a privileged structure, found in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including antimicrobial, cytotoxic, anti-inflammatory, and anticancer activities.

The Significance of Chirality in 3-Hydroxytetrahydro-2H-pyran-2-one

3-Hydroxytetrahydro-2H-pyran-2-one, also known as 3-hydroxy-δ-valerolactone, possesses a chiral center at the C3 position, giving rise to two non-superimposable mirror images: the (R)- and (S)-enantiomers.

Biological systems, being inherently chiral, often interact differently with each enantiomer. This stereoselectivity can lead to significant differences in pharmacokinetics (absorption, distribution, metabolism, and excretion) and pharmacodynamics (receptor binding, enzyme inhibition). Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects. Therefore, the synthesis and evaluation of enantiomerically pure forms of 3-hydroxytetrahydro-2H-pyran-2-one are paramount for the development of safe and effective therapeutics.

Stereoselective Synthesis of Enantiomers

The preparation of enantiomerically pure 3-hydroxytetrahydro-2H-pyran-2-one can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Synthesis

Asymmetric synthesis aims to create a single enantiomer directly. A common and effective approach for synthesizing chiral alcohols is the enantioselective reduction of a prochiral ketone. In the context of 3-hydroxytetrahydro-2H-pyran-2-one, this involves the reduction of the corresponding ketone, 3-oxotetrahydro-2H-pyran-2-one.

Biocatalysis, utilizing enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), offers a highly efficient and selective method for the synthesis of chiral alcohols. These enzymes, in the presence of a cofactor like NAD(P)H, can reduce ketones to their corresponding alcohols with high enantioselectivity under mild reaction conditions. The choice of enzyme is critical as different enzymes can exhibit opposite stereoselectivity, allowing for the targeted synthesis of either the (R)- or (S)-enantiomer.

Experimental Protocol: General Procedure for Biocatalytic Reduction

  • Enzyme and Cofactor Preparation: A solution of the chosen ketoreductase and a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/ADH) is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

  • Substrate Addition: 3-Oxotetrahydro-2H-pyran-2-one is dissolved in a minimal amount of a water-miscible co-solvent (e.g., DMSO or ethanol) and added to the enzyme solution.

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 25-37 °C) with gentle agitation.

  • Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to determine the conversion and enantiomeric excess (ee%).

  • Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by centrifugation or filtration). The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

A visual representation of a typical biocatalytic reduction workflow is provided below.

G cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_analysis Analysis & Purification Prochiral_Ketone 3-Oxotetrahydro- 2H-pyran-2-one Reaction_Vessel Reaction Mixture (Buffer, pH 7.0, 30°C) Prochiral_Ketone->Reaction_Vessel Enzyme_Cofactor Ketoreductase (KRED) + Cofactor (NADPH) Enzyme_Cofactor->Reaction_Vessel Monitoring Reaction Monitoring (Chiral HPLC/GC) Reaction_Vessel->Monitoring Sampling Workup Extraction & Purification Monitoring->Workup Reaction Completion Final_Product Enantiopure (R)- or (S)-3- Hydroxytetrahydro-2H-pyran-2-one Workup->Final_Product

Caption: Workflow for the biocatalytic reduction of 3-oxotetrahydro-2H-pyran-2-one.
Kinetic Resolution of Racemic 3-Hydroxytetrahydro-2H-pyran-2-one

Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of racemic alcohols through enantioselective acylation or hydrolysis.

In this approach, a lipase selectively acylates one enantiomer of the racemic 3-hydroxytetrahydro-2H-pyran-2-one, leaving the other enantiomer unreacted. The choice of lipase and acyl donor is crucial for achieving high enantioselectivity.

Experimental Protocol: General Procedure for Lipase-Catalyzed Kinetic Resolution

  • Reaction Setup: Racemic 3-hydroxytetrahydro-2H-pyran-2-one is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether). The chosen lipase (e.g., Candida antarctica lipase B, CALB) and an acyl donor (e.g., vinyl acetate or isopropenyl acetate) are added to the solution.

  • Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 25-45 °C) with agitation.

  • Monitoring: The reaction is monitored by chiral HPLC or GC to track the conversion and the enantiomeric excess of both the remaining alcohol and the newly formed ester. The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.

  • Separation and Purification: Once the desired conversion is reached, the enzyme is filtered off. The solvent is removed under reduced pressure. The resulting mixture of the unreacted alcohol enantiomer and the acylated enantiomer is then separated by column chromatography.

  • Hydrolysis (Optional): The separated acylated enantiomer can be hydrolyzed back to the corresponding alcohol enantiomer using a mild base (e.g., potassium carbonate in methanol).

A schematic of the lipase-catalyzed kinetic resolution process is shown below.

G cluster_products Products at ~50% Conversion Racemic_Mixture Racemic (R/S)-3-Hydroxytetrahydro- 2H-pyran-2-one Lipase Lipase (e.g., CALB) Racemic_Mixture->Lipase Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Lipase Unreacted_Enantiomer Unreacted Enantiomer (e.g., (S)-Alcohol) Lipase->Unreacted_Enantiomer Slow Reaction Acylated_Enantiomer Acylated Enantiomer (e.g., (R)-Ester) Lipase->Acylated_Enantiomer Fast Reaction

Caption: Lipase-catalyzed kinetic resolution of racemic 3-hydroxytetrahydro-2H-pyran-2-one.

Chiral Separation and Analysis

The analysis and separation of the enantiomers of 3-hydroxytetrahydro-2H-pyran-2-one are critical for determining the success of a stereoselective synthesis or resolution and for isolating the pure enantiomers for biological evaluation. Chiral chromatography is the most widely used technique for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are often effective for the separation of a wide range of chiral compounds, including lactones.

Experimental Protocol: General Procedure for Chiral HPLC Analysis

  • Column: A chiral column with a suitable stationary phase (e.g., Chiralcel® OD-H, Chiralpak® AD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve good resolution and reasonable retention times.

  • Flow Rate: Typically in the range of 0.5-1.5 mL/min.

  • Temperature: Ambient or controlled temperature (e.g., 25 °C).

  • Detection: UV detector at a suitable wavelength (e.g., 210-220 nm for the lactone carbonyl group) or a refractive index detector.

The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee% = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Chiral Gas Chromatography (GC)

For volatile compounds, chiral GC is an excellent alternative. This technique employs a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.

Experimental Protocol: General Procedure for Chiral GC Analysis

  • Column: A capillary column with a chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin).

  • Carrier Gas: Helium or hydrogen at a constant flow rate or pressure.

  • Temperature Program: An oven temperature program is typically used to ensure good separation and peak shape. This involves an initial temperature, a ramp rate, and a final temperature.

  • Injector and Detector: A split/splitless injector and a flame ionization detector (FID) are commonly used.

Physicochemical and Biological Properties of Enantiomers

While comprehensive studies detailing the distinct biological activities of the (R)- and (S)-enantiomers of 3-hydroxytetrahydro-2H-pyran-2-one are limited in the public domain, the fundamental principles of pharmacology strongly suggest that they will possess different biological profiles. The distinct three-dimensional arrangement of the hydroxyl group in each enantiomer will lead to different interactions with chiral biological targets such as enzymes and receptors.

Specific Rotation

A key physicochemical property that distinguishes enantiomers is their specific rotation, which is the angle to which a pure enantiomer rotates the plane of polarized light under standard conditions. The two enantiomers will rotate light to an equal but opposite degree.

Property(R)-enantiomer(S)-enantiomer
Specific Rotation ([α]ᵽ²⁰) Sign will be opposite to the (S)-enantiomerSign will be opposite to the (R)-enantiomer
Potential Pharmacological Activities

Based on the known biological activities of related pyranone and lactone derivatives, the enantiomers of 3-hydroxytetrahydro-2H-pyran-2-one could potentially exhibit a range of pharmacological effects, including:

  • Antimicrobial Activity: Pyranone derivatives have shown inhibitory activity against various bacteria.

  • Anticancer Activity: Cytotoxic effects against various cancer cell lines have been reported for compounds containing the pyran-2-one scaffold.

  • Anti-inflammatory Activity: Some pyranone derivatives possess anti-inflammatory properties.

  • Flavor and Fragrance: Lactones are known for their use as flavoring agents.

It is highly probable that the potency and even the type of biological activity will differ between the (R)- and (S)-enantiomers. For instance, in many chiral drugs, the therapeutic activity resides primarily in one enantiomer, while the other may be less active, inactive, or contribute to side effects.

Conclusion and Future Directions

The stereoselectivity of 3-hydroxytetrahydro-2H-pyran-2-one is a critical consideration for its potential application in drug development. The synthesis of enantiomerically pure forms, through either asymmetric synthesis or kinetic resolution, is essential for elucidating the specific biological roles of each enantiomer. This guide has outlined the key methodologies for the preparation, separation, and analysis of these chiral molecules.

Future research should focus on:

  • The development and optimization of scalable, stereoselective synthetic routes to both (R)- and (S)-3-hydroxytetrahydro-2H-pyran-2-one.

  • Comprehensive biological screening of the individual enantiomers to identify and characterize their distinct pharmacological and toxicological profiles.

  • Structure-activity relationship (SAR) studies to understand how the stereochemistry at the C3 position influences biological activity, which will guide the design of more potent and selective analogs.

By embracing the principles of stereochemistry, researchers can unlock the full therapeutic potential of 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives.

References

Exploratory

The Emerging Therapeutic Landscape of Pyran-2-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyran-2-one Scaffold - A Privileged Structure in Medicinal Chemistry The 2-pyranone, or α-pyrone, is a six-membered heterocyclic ring containing an oxygen atom and an unsaturated lactone.[1][2] This see...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyran-2-one Scaffold - A Privileged Structure in Medicinal Chemistry

The 2-pyranone, or α-pyrone, is a six-membered heterocyclic ring containing an oxygen atom and an unsaturated lactone.[1][2] This seemingly simple scaffold is a recurring motif in a vast array of natural products and synthetic compounds, demonstrating a remarkable spectrum of biological activities.[3][4] Its inherent chemical features, including electrophilic centers and the potential for diverse substitutions, make it a "privileged structure" in medicinal chemistry—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[5][6] This guide provides an in-depth technical exploration of the burgeoning therapeutic applications of pyran-2-one derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective potential. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present a logical framework for advancing these promising compounds through the drug discovery pipeline.

I. Anticancer Applications: Targeting Uncontrolled Cell Proliferation

Pyran-2-one derivatives have emerged as a significant class of compounds with potent cytotoxic effects against a variety of cancer cell lines.[7][8][9] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key oncogenic signaling pathways.[1][10]

A. Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism by which pyran-2-one derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain fused pyran derivatives can significantly increase the population of apoptotic bodies in cancer cells in a time-dependent manner.[1][11] This is often accompanied by DNA damage, including double-strand breaks, which can trigger the apoptotic cascade.[1]

Furthermore, many pyran-2-one analogues have been shown to disrupt the normal progression of the cell cycle in cancer cells.[12][13] By arresting the cell cycle at specific checkpoints, such as the G1 or G2/M phase, these compounds prevent cancer cells from dividing and proliferating.[12][13] This disruption of cell cycle progression is a key strategy in cancer chemotherapy.

Below is a generalized workflow for the initial screening and mechanistic evaluation of pyran-2-one derivatives for anticancer activity.

anticancer_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Cytotoxicity Screening cluster_mechanism Mechanism of Action Studies cluster_lead Lead Optimization synthesis Synthesis of Pyran-2-one Derivatives mtt MTT Assay on Cancer Cell Lines synthesis->mtt Initial Screening apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) mtt->apoptosis Investigate Cell Death cell_cycle Cell Cycle Analysis (Flow Cytometry) mtt->cell_cycle Investigate Proliferation dna_damage DNA Damage Analysis (γH2AX Staining) apoptosis->dna_damage Confirm DNA Damage sar Structure-Activity Relationship (SAR) Studies apoptosis->sar Inform Optimization cell_cycle->sar Inform Optimization

Caption: Workflow for Anticancer Evaluation of Pyran-2-one Derivatives.

B. Experimental Protocols

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT-116) in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL in a final volume of 200 µL of complete culture medium per well.[14]

  • Incubation: Cover the plates with sterile parafilm, gently stir, and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyran-2-one derivatives in culture medium. Remove the old medium from the wells and add 200 µL of the prepared concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, remove the medium and add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This protocol allows for the analysis of the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

  • Cell Treatment: Seed and treat cancer cells with the pyran-2-one derivative at its IC50 concentration for various time points (e.g., 24 and 48 hours).[12]

  • Cell Harvesting: Collect the cells by trypsinization and wash with phosphate-buffered saline (PBS).

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at 4°C for at least 1 hour.[15]

  • Staining: Remove the ethanol by washing with PBS. Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Acquire the sample data using a flow cytometer.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

C. Quantitative Data: In Vitro Cytotoxicity of Pyran-2-one Derivatives
Compound IDDerivative ClassTarget Cell LineIC50 (µM)Reference
8a Pyrano[3,2-c]pyridineHepG2 (Liver)0.23[2]
MCF-7 (Breast)0.45[2]
HCT-116 (Colon)0.87[2]
A549 (Lung)1.05[2]
8b Pyrano[3,2-c]pyridineHepG2 (Liver)0.15[2]
MCF-7 (Breast)0.33[2]
HCT-116 (Colon)0.65[2]
A549 (Lung)0.98[2]
6e Fused PyranMCF-7 (Breast)12.46 ± 2.72[1]
14b Fused PyranA549 (Lung)0.23 ± 0.12[1]
8c Fused PyranHCT-116 (Colon)7.58 ± 1.01[1]

II. Anti-inflammatory Applications: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Pyran-2-one derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenase-2 (COX-2).[16][17]

A. Mechanism of Action: Selective COX-2 Inhibition

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[18] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation.[18] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[18] Certain pyran-2-one derivatives have been shown to exhibit potent and selective inhibition of the COX-2 enzyme.[16][17]

The following diagram illustrates the role of COX-2 in the inflammatory pathway and its inhibition by pyran-2-one derivatives.

anti_inflammatory_pathway cluster_stimuli Inflammatory Stimuli cluster_pathway Arachidonic Acid Cascade cluster_response Inflammatory Response cluster_inhibition Therapeutic Intervention stimuli Pro-inflammatory Stimuli (e.g., LPS, cytokines) pla2 Phospholipase A2 stimuli->pla2 Activates phospholipids Membrane Phospholipids phospholipids->pla2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox2 COX-2 arachidonic_acid->cox2 prostaglandins Prostaglandins (PGs) cox2->prostaglandins inflammation Inflammation (Pain, Swelling, Redness) prostaglandins->inflammation pyran2one Pyran-2-one Derivative pyran2one->cox2 Inhibits

Caption: COX-2 Inhibition by Pyran-2-one Derivatives in the Inflammatory Pathway.

B. Experimental Protocols

This assay measures the ability of a compound to inhibit the activity of the COX-1 and COX-2 enzymes.

Protocol:

  • Reagent Preparation: Prepare the COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich COX-2 Inhibitor Screening Kit).[19]

  • Enzyme Preparation: Reconstitute the human recombinant COX-2 enzyme.[19]

  • Inhibitor Preparation: Dissolve the pyran-2-one derivatives in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, the test inhibitor, and the COX-2 enzyme. Include wells for an enzyme control (no inhibitor) and an inhibitor control (a known COX-2 inhibitor like celecoxib).[19]

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.[19]

  • Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition for each concentration of the test compound. Calculate the IC50 value for COX-2. A similar protocol can be used for COX-1 to determine selectivity.

This is a widely used model for evaluating the acute anti-inflammatory activity of compounds.

Protocol:

  • Animal Acclimatization: Acclimate male Wistar rats for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups: a control group (vehicle), a standard group (e.g., indomethacin), and test groups receiving different doses of the pyran-2-one derivative orally.

  • Paw Volume Measurement (Baseline): Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Carrageenan Injection: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement (Post-Carrageenan): Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

III. Antimicrobial Applications: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance is a major global health threat, necessitating the discovery of novel antimicrobial agents. Pyran-2-one derivatives have demonstrated promising activity against a range of bacteria and fungi.[15][20][21][22]

A. Mechanism of Action

The precise mechanisms of antimicrobial action for many pyran-2-one derivatives are still under investigation. However, it is believed that their activity may be attributed to their ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial DNA replication. The α,β-unsaturated ketone system present in some derivatives is thought to be crucial for their activity.[15]

B. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.[9][16][23][24]

Protocol:

  • Preparation of Bacterial Inoculum: From a pure overnight culture of the test bacterium, prepare a suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[16]

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a serial two-fold dilution of the pyran-2-one derivative in the broth.

  • Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[16] Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

C. Quantitative Data: Antibacterial Activity of Pyran-2-one Derivatives
Compound ClassSpecific AnalogueTarget OrganismMIC (µg/mL)Reference
2H-Pyran-3(6H)-one 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-oneStaphylococcus aureus1.56[15]
2H-Pyran-3(6H)-one 2-[4-(phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-oneStreptococcus sp.0.75[15]
4H-Pyran 1H-benzo[f]chromene derivative (4g)Escherichia coli250[22]
Spiro-4H-Pyran Compound 5d (containing indole and cytosine rings)Staphylococcus aureus (clinical isolate)32[22]

IV. Neuroprotective Applications: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function. Emerging evidence suggests that pyran-2-one derivatives may offer neuroprotective effects through various mechanisms.[12][22][25]

A. Mechanism of Action

The neuroprotective effects of pyran derivatives are thought to be multifactorial, involving antioxidant activity, anti-inflammatory effects within the central nervous system, and modulation of signaling pathways involved in neuronal survival.[22] For instance, some pyran-based compounds have been shown to inhibit cholinesterases, enzymes that break down the neurotransmitter acetylcholine, which is deficient in Alzheimer's disease.[22]

B. Experimental Protocol: In Vitro Neuroprotection Assay

This protocol can be used to assess the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

Protocol:

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in a suitable medium.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the pyran-2-one derivative for a specified period (e.g., 2 hours).

  • Induction of Oxidative Stress: Induce oxidative stress by exposing the cells to an agent such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assessment: Assess cell viability using the MTT assay as described previously.

  • Data Analysis: Calculate the percentage of cell viability and determine the protective effect of the compound against the neurotoxin.

Conclusion and Future Directions

The pyran-2-one scaffold represents a highly versatile and promising platform for the development of new therapeutic agents across a range of disease areas. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this field. Future efforts should focus on:

  • Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by pyran-2-one derivatives will be crucial for rational drug design.

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the pyran-2-one core and its substituents will enable the optimization of potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic efficacy and safety profiles.

The in-depth technical guidance provided herein, from mechanistic insights to detailed experimental protocols, is intended to empower researchers, scientists, and drug development professionals to effectively explore and harness the therapeutic potential of pyran-2-one derivatives.

References

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Sources

Foundational

Role of 3-ethyltetrahydro-2H-pyran-2-one in flavor and fragrance chemistry

An In-Depth Technical Guide to 3-Ethyltetrahydro-2H-pyran-2-one: Synthesis, Characterization, and Application in Flavor & Fragrance Chemistry Abstract This technical guide provides a comprehensive overview of 3-ethyltetr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Ethyltetrahydro-2H-pyran-2-one: Synthesis, Characterization, and Application in Flavor & Fragrance Chemistry

Abstract

This technical guide provides a comprehensive overview of 3-ethyltetrahydro-2H-pyran-2-one, a δ-lactone of significant interest to the flavor and fragrance industry. As a member of the lactone family, renowned for their creamy and fruity sensory profiles, this molecule offers unique characteristics due to its ethyl substitution. This document, intended for researchers, chemists, and product development professionals, delves into the physicochemical properties, organoleptic profile, natural biosynthetic pathways, and robust chemical synthesis methodologies for 3-ethyltetrahydro-2H-pyran-2-one. Furthermore, it details its strategic applications in flavor and fragrance formulations and provides validated analytical protocols for its characterization and quality control. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile compound.

Introduction: The Significance of δ-Lactones in Sensory Science

Lactones, which are cyclic esters, represent a fundamentally important class of compounds in flavor and fragrance chemistry.[1] They are widely distributed in nature, contributing significantly to the characteristic aromas of numerous foods, including fruits, meats, and dairy products.[2][3][4] The sensory perception of a lactone is intrinsically linked to its molecular structure, specifically the size of the ring and the nature of any alkyl substitutions.[5]

This guide focuses on 3-ethyltetrahydro-2H-pyran-2-one, a δ-lactone. The "δ" (delta) designation indicates a six-membered ring, a structure often associated with creamy, buttery, and coconut-like notes.[6] Unlike the more common γ-lactones (five-membered rings) known for their pronounced fruity profiles like peach and apricot, δ-lactones provide a softer, richer, and more tenacious character.[7][8] The presence of an ethyl group at the 3-position of the pyranone ring introduces a subtle waxy and coumarinic nuance, modifying the typical creamy profile and enhancing its complexity. This unique combination of attributes makes 3-ethyltetrahydro-2H-pyran-2-one a valuable tool for creating sophisticated and memorable sensory experiences in a wide array of consumer products.

Physicochemical and Organoleptic Properties

The physical and chemical properties of 3-ethyltetrahydro-2H-pyran-2-one dictate its stability, solubility, and performance in various matrices. While specific experimental data for this exact compound is not widely published, its properties can be reliably inferred from the base δ-valerolactone structure and closely related analogues like 3-pentyltetrahydro-2H-pyran-2-one.[9][10]

Diagram 1: Chemical Structure of 3-Ethyltetrahydro-2H-pyran-2-one

A 2D representation of the 3-ethyltetrahydro-2H-pyran-2-one molecule.

Table 1: Physicochemical Properties

PropertyValue (Predicted/Analogous)Source
IUPAC Name 3-ethyloxan-2-one-
Synonyms 3-ethyl-δ-valerolactone-
Molecular Formula C₇H₁₂O₂-
Molecular Weight 128.17 g/mol -
CAS Number 73788-99-5 ((R)-enantiomer)[11]
Appearance Colorless to pale yellow liquid-
Odor Profile Creamy, coumarinic, waxy, slightly fruity, milkyInferred
logP ~2.5 (Estimated)[10]
Boiling Point ~220-230 °C (Estimated)-
Solubility Soluble in ethanol and organic solvents; slightly soluble in water.[12]

Organoleptic Profile Analysis: The core δ-valerolactone structure imparts a foundational creamy, milky character. The ethyl group at the C-3 position introduces complexity, steering the profile away from a simple "milk" note. It adds a waxy, slightly fatty dimension and a hint of a coumarinic, hay-like sweetness. This makes the molecule less overtly food-like than unsubstituted lactones and more versatile for use in fine fragrance, where it can bridge gourmand and floral or oriental themes.[13]

Natural Occurrence and Biosynthesis

Lactones are quintessential natural products, biosynthesized by a wide range of organisms including plants, insects, and microorganisms.[2] While the specific natural isolation of 3-ethyltetrahydro-2H-pyran-2-one is not extensively documented, its structural class is prevalent. The general and accepted pathway for the biosynthesis of such lactones originates from lipid metabolism.[2][14]

The process typically involves the microbial transformation of fatty acids. A suitable fatty acid precursor undergoes partial degradation via the β-oxidation pathway. This enzymatic spiral shortens the carbon chain by two carbons per cycle, generating acetyl-CoA. Crucially, specific enzymes can hydroxylate the fatty acid chain at the δ-position (C-5). This resulting 5-hydroxyalkanoic acid is the direct precursor to the lactone. Intramolecular cyclization, an esterification reaction, then occurs spontaneously or is enzyme-catalyzed, releasing a molecule of water and forming the stable six-membered δ-lactone ring.[5]

Diagram 2: Generalized Biosynthetic Pathway to δ-Lactones

Biosynthesis FattyAcid Fatty Acid Precursor (e.g., Linoleic Acid) BetaOx Partial β-Oxidation FattyAcid->BetaOx Microbial Enzymes Hydroxylation δ-Hydroxylation BetaOx->Hydroxylation HydroxyAcid 5-Hydroxyalkanoic Acid Hydroxylation->HydroxyAcid Lactonization Intramolecular Cyclization (Lactonization) HydroxyAcid->Lactonization - H₂O Lactone δ-Lactone (e.g., 3-ethyltetrahydro-2H-pyran-2-one) Lactonization->Lactone SynthesisWorkflow cluster_0 Reaction Stage cluster_1 Workup & Isolation cluster_2 Purification Start Dissolve 3-Ethylcyclohexanone in DCM Cool Cool to 0 °C Start->Cool Add Add m-CPBA solution dropwise Cool->Add Stir Stir and Monitor (TLC/GC) Add->Stir Quench Quench with Na₂SO₃ Stir->Quench Reaction Complete Wash_Bicarb Wash with NaHCO₃ Quench->Wash_Bicarb Wash_Brine Wash with Brine Wash_Bicarb->Wash_Brine Dry Dry with MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Vacuum Distillation or Column Chromatography Concentrate->Purify Crude Oil Product Pure Product: 3-Ethyltetrahydro-2H-pyran-2-one Purify->Product

Sources

Protocols & Analytical Methods

Method

Synthesis and Purification of 3-Ethyltetrahydro-2H-pyran-2-one: An Application Guide for Researchers

This comprehensive technical guide provides detailed protocols and expert insights into the synthesis and purification of 3-ethyltetrahydro-2H-pyran-2-one, a valuable lactone intermediate in organic synthesis and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed protocols and expert insights into the synthesis and purification of 3-ethyltetrahydro-2H-pyran-2-one, a valuable lactone intermediate in organic synthesis and drug development. This document is designed for researchers, scientists, and professionals in the field, offering a blend of theoretical principles and practical, field-proven methodologies.

Introduction and Significance

3-Ethyltetrahydro-2H-pyran-2-one, also known as 3-ethyl-δ-valerolactone, belongs to the class of δ-lactones, which are six-membered cyclic esters. These structures are prevalent in natural products and serve as versatile building blocks in the synthesis of complex organic molecules and active pharmaceutical ingredients. The ethyl substituent at the 3-position introduces a chiral center, making stereoselective synthesis a key consideration for specific applications. The robust and reliable synthesis and purification of this compound are therefore of significant interest to the scientific community.

This guide will primarily focus on two effective synthetic strategies: the Baeyer-Villiger oxidation of 2-ethylcyclopentanone and the acid-catalyzed lactonization of 5-hydroxyheptanoic acid. For each method, we will delve into the underlying reaction mechanisms, provide detailed step-by-step protocols, and discuss critical parameters that influence reaction outcomes. Furthermore, comprehensive purification techniques will be presented to ensure the isolation of high-purity 3-ethyltetrahydro-2H-pyran-2-one.

Synthetic Strategies and Mechanistic Insights

The choice of synthetic route often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below, we explore two primary pathways to 3-ethyltetrahydro-2H-pyran-2-one.

Baeyer-Villiger Oxidation of 2-Ethylcyclopentanone

The Baeyer-Villiger oxidation is a powerful and widely used method for the conversion of ketones to esters, and cyclic ketones to lactones, using a peroxyacid as the oxidant.[1] This reaction proceeds with a high degree of regioselectivity and stereoretention, making it a reliable choice for the synthesis of 3-ethyltetrahydro-2H-pyran-2-one from 2-ethylcyclopentanone.

Mechanism: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by the peroxyacid, which activates the carbonyl group towards nucleophilic attack by the peroxyacid.[2][3] This leads to the formation of a tetrahedral intermediate, often referred to as the Criegee intermediate. The key step of the reaction is the concerted migration of one of the alkyl groups from the carbonyl carbon to the adjacent oxygen of the peroxide linkage, with the simultaneous departure of a carboxylate anion.[2] The migratory aptitude of the alkyl groups is a critical factor in determining the regioselectivity of the reaction. For unsymmetrical ketones, the group that can better stabilize a positive charge will preferentially migrate. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl.[2] In the case of 2-ethylcyclopentanone, the more substituted secondary carbon of the ring is expected to migrate, leading to the desired 3-ethyltetrahydro-2H-pyran-2-one.

graph Baeyer_Villiger_Mechanism { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 1: Baeyer-Villiger Oxidation Workflow.
Acid-Catalyzed Lactonization of 5-Hydroxyheptanoic Acid

An alternative approach involves the intramolecular esterification of a corresponding hydroxy acid, in this case, 5-hydroxyheptanoic acid. This reaction, known as lactonization, is typically promoted by acid catalysis and the removal of water to drive the equilibrium towards the cyclic ester.[4] The formation of five- and six-membered lactones from their corresponding hydroxy acids is often thermodynamically favorable.[5]

Mechanism: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The hydroxyl group at the 5-position then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the δ-lactone.

graph Lactonization_Workflow { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Figure 2: Acid-Catalyzed Lactonization Pathway.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis and purification of 3-ethyltetrahydro-2H-pyran-2-one. It is recommended that all procedures be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Baeyer-Villiger Oxidation

This protocol details the oxidation of 2-ethylcyclopentanone using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • 2-Ethylcyclopentanone

  • meta-Chloroperoxybenzoic acid (m-CPBA, 77% max.)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethylcyclopentanone (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Addition of Oxidant: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to decompose excess peroxyacid. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2 x 50 mL) to remove m-chlorobenzoic acid, and then with brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 3-ethyltetrahydro-2H-pyran-2-one.

Protocol 2: Purification Techniques

The crude product from the synthesis can be purified to high purity using either flash column chromatography or fractional distillation under reduced pressure.

A. Purification by Flash Column Chromatography

Flash chromatography is a rapid and efficient method for the purification of moderately polar compounds like lactones.[6]

Materials:

  • Silica gel (230-400 mesh)

  • Hexane (or heptane)

  • Ethyl acetate

  • Glass column

  • Compressed air or nitrogen source

  • Fraction collector or test tubes

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 95:5 hexane/ethyl acetate) and pack a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 95:5 hexane/ethyl acetate) and gradually increasing the polarity. The optimal eluent system should be determined by TLC analysis, aiming for an Rf value of approximately 0.3 for the desired product.[7]

  • Fraction Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified 3-ethyltetrahydro-2H-pyran-2-one.

B. Purification by Fractional Distillation

For larger scale purifications or to remove impurities with very different boiling points, fractional distillation under reduced pressure is an effective method.[8]

Materials:

  • Distillation apparatus with a fractionating column (e.g., Vigreux column)

  • Heating mantle

  • Vacuum pump

  • Manometer

  • Cold trap

Procedure:

  • Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude lactone in the distillation flask with a magnetic stir bar.

  • Distillation: Heat the flask gently under reduced pressure. Collect a forerun of any low-boiling impurities.

  • Product Collection: Carefully collect the fraction corresponding to the boiling point of 3-ethyltetrahydro-2H-pyran-2-one. The boiling point will depend on the applied pressure.

  • Purity Check: Analyze the purity of the collected fractions by GC or NMR spectroscopy.

Characterization Data

The identity and purity of the synthesized 3-ethyltetrahydro-2H-pyran-2-one should be confirmed by spectroscopic methods.

Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) δ 4.36 – 4.23 (m, 2H), 2.44 – 2.36 (m, 1H), 2.14 – 2.04 (m, 1H), 1.98 – 1.81 (m, 3H), 1.58 – 1.49 (m, 2H), 0.98 (t, J = 7.5 Hz, 3H).
¹³C NMR (100 MHz, CDCl₃) δ 174.5, 68.4, 41.0, 24.3, 24.2, 22.1, 11.3.
Infrared (IR) A strong absorption band characteristic of a lactone carbonyl group is expected in the range of 1720-1750 cm⁻¹.

Conclusion

This application note has provided a detailed guide to the synthesis and purification of 3-ethyltetrahydro-2H-pyran-2-one. The Baeyer-Villiger oxidation of 2-ethylcyclopentanone stands out as a reliable and regioselective method for its preparation. The provided protocols for synthesis and purification, along with the detailed mechanistic insights and characterization data, should serve as a valuable resource for researchers in organic and medicinal chemistry. Adherence to these protocols and careful optimization of reaction and purification conditions will enable the efficient and reproducible production of this important synthetic intermediate.

References

  • University of Rochester Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]

  • Supporting Information for a relevant journal article.
  • Relevant patent or journal article for the synthesis of 5-hydroxyheptanoic acid. (Note: A specific citation would be included here if a detailed protocol was found.)
  • Relevant patent or journal article for the lactonization of 5-hydroxyheptanoic acid. (Note: A specific citation would be included here if a detailed protocol was found.)
  • Authoritative source on Baeyer-Villiger oxid
  • Chemistry Steps. (n.d.). Baeyer-Villiger Oxidation. Retrieved from [Link]

  • Authoritative source on acid-catalyzed lactoniz
  • Authoritative source on purific
  • Authoritative source on spectroscopic characteriz
  • NROChemistry. (n.d.). Baeyer-Villiger oxidation: Mechanism & Examples. Retrieved from [Link]

  • Source for general experimental procedures.
  • Source for safety inform
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  • Source for analytical techniques.
  • Wikipedia. (n.d.). Baeyer–Villiger oxidation. Retrieved from [Link]

  • Source for chemical properties of the target molecule.
  • Michigan State University Department of Chemistry. (n.d.). Chemical Reactivity. Retrieved from [Link]

  • Source for altern
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  • SOP: FLASH CHROMATOGRAPHY. (n.d.). Retrieved from [Link]

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  • TutorChase. (n.d.). How do you synthesise a lactone from a hydroxy acid?. Retrieved from [Link]

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Application

Green chemistry approaches in 2H-Pyran-2-one, 3-ethyltetrahydro- synthesis.

Application Notes & Protocols for Green Synthesis of Pyranone Scaffolds Introduction: Reimagining Pyranone Synthesis through a Green Lens The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Green Synthesis of Pyranone Scaffolds

Introduction: Reimagining Pyranone Synthesis through a Green Lens

The 2H-pyran-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[1] However, traditional synthetic routes often rely on harsh conditions, hazardous reagents, and volatile organic solvents, contributing to a significant environmental footprint—a major concern in the pharmaceutical industry, which is known for its high E-factor (mass ratio of waste to product).[2]

This guide moves beyond conventional methods to explore sustainable, efficient, and environmentally benign alternatives for synthesizing pyranone derivatives. By embracing the twelve principles of green chemistry, we can innovate pathways that not only reduce waste and minimize toxicity but also enhance process efficiency and safety.[3][4] We will delve into practical, field-proven green approaches, including biocatalysis, microwave-assisted synthesis, solvent-free reactions, and the use of renewable feedstocks, providing detailed protocols and the scientific rationale behind them.

Pillar 1: Catalytic Strategies for Sustainable Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and reduced energy consumption.[5] In pyranone synthesis, the shift from stoichiometric reagents to catalytic systems, particularly those that are metal-free or recyclable, represents a significant leap forward.

Application Note: Biocatalysis for Enantioselective Lactone Synthesis

The use of enzymes (biocatalysis) offers unparalleled selectivity under mild, aqueous conditions, eliminating the need for toxic reagents and harsh reaction environments.[5][6] Enzymes, such as lipases and dehydrogenases, can facilitate key steps in lactone synthesis, including enantioselective resolutions and cyclizations.[7] This approach is particularly valuable in pharmaceutical development, where chirality is often critical for therapeutic efficacy. The primary advantage lies in achieving high enantiopurity in a single, environmentally friendly step, which would otherwise require complex, multi-step chiral resolutions.[8]

Protocol 1: Biocatalyst-Driven Synthesis of Pyran Derivatives

This protocol describes a heterogeneous acid-base biocatalyst using graphene oxide modified with tryptophan for the synthesis of benzo[b]pyran derivatives. This approach leverages a low-cost, natural amino acid covalently bonded to a support, creating a reusable and efficient catalyst for multicomponent reactions in green solvents.[9]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Malononitrile

  • Dimedone

  • Graphene Oxide-Tryptophan (GO-Trp) catalyst[9]

  • Ethanol/Water (1:1) mixture

Procedure:

  • Catalyst Preparation: Synthesize the GO-Trp catalyst by dispersing 0.5 g of graphene oxide in 20 mL of deionized water, followed by the addition of 0.5 g of sodium hydrate and 0.5 g of tryptophan. Stir the mixture at room temperature for 24 hours. Separate the catalyst by centrifugation, wash with water/ethanol, and dry.[9]

  • Reaction Setup: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), dimedone (1 mmol), and the GO-Trp catalyst (0.02 g).

  • Solvent Addition: Add 10 mL of the ethanol/water (1:1) mixture to the flask.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are short, often completing within 15-30 minutes.[9]

  • Workup: Upon completion, filter the solid catalyst from the reaction mixture. The catalyst can be washed with ethanol, dried, and reused for subsequent reactions.[9]

  • Product Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting solid product is often of high purity, but can be further purified by recrystallization from ethanol if necessary.

Application Note: Polymer-Supported Organocatalysis

Organocatalysis avoids the use of potentially toxic and expensive transition metals. By immobilizing an organocatalyst, such as 4-Dimethylaminopyridine (DMAP), on a polymer support, we create a system that is not only metal-free but also highly recyclable.[10] This aligns with green chemistry principles by simplifying product purification (the catalyst is removed by simple filtration) and reducing overall waste, making the process more cost-effective and scalable for industrial applications.[1]

Protocol 2: Recyclable Polymer-Supported DMAP Catalyzed Cascade Synthesis of α-Pyrones

This one-pot cascade approach involves the conjugate addition of 5H-oxazol-4-ones to α,β-unsaturated-β-ketoesters, followed by lactonization and elimination, catalyzed by a reusable polymer-supported DMAP.[10]

Materials:

  • 5H-oxazol-4-one derivative (1.0 mmol)

  • α,β-unsaturated-β-ketoester (e.g., ethyl 2-acetyl-3-phenylacrylate) (1.2 mmol)

  • Polymer-supported DMAP (10 mol%)

  • Toluene (5 mL)

Procedure:

  • Reaction Setup: To a solution of the 5H-oxazol-4-one in toluene, add the α,β-unsaturated-β-ketoester.

  • Catalyst Addition: Add the polymer-supported DMAP catalyst to the reaction mixture.

  • Reaction Conditions: Reflux the mixture with stirring for 4-6 hours, monitoring progress by TLC.

  • Catalyst Recovery: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the polymer-supported catalyst. The catalyst can be washed with ethyl acetate, dried under vacuum, and reused.[10]

  • Product Isolation: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (using an ethyl acetate/hexane gradient) to afford the desired α-pyrone.

Pillar 2: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation provides a non-conventional energy source that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating.[6] This efficiency reduces energy consumption and often allows for reactions to be performed under solvent-free conditions, directly addressing multiple green chemistry principles.[11][12]

Application Note: The Rationale for Microwave Assistance

The primary advantage of MAOS is rapid and uniform heating of the reaction mixture. Unlike conventional heating, which relies on slow conduction from the vessel walls, microwaves directly energize polar molecules, leading to a rapid increase in temperature throughout the bulk of the solution. This can overcome activation energy barriers more efficiently, prevent side reactions caused by prolonged exposure to high temperatures, and enable syntheses that are sluggish or fail under traditional conditions.[13]

Protocol 3: Microwave-Assisted One-Pot Synthesis of 3-Benzoylamino-2H-pyran-2-ones

This protocol details a rapid, one-pot synthesis of functionalized pyran-2-ones using microwave irradiation, which significantly reduces reaction time compared to conventional heating.[14][15]

Materials:

  • Ketone (e.g., cyclohexanone) (5 mmol)

  • N,N-dimethylformamide dimethyl acetal (DMFDMA) (6 mmol)

  • Hippuric acid (5 mmol)

  • Acetic anhydride (excess, e.g., 5 mL)

Procedure:

  • Initial Reaction: In a microwave-safe reaction vessel, mix the ketone and DMFDMA. Irradiate the mixture in a microwave reactor for 10-15 minutes at 130 °C.

  • Reagent Addition: After cooling, add hippuric acid and acetic anhydride to the vessel.

  • Microwave Irradiation: Seal the vessel and irradiate with microwaves for 2 hours (target temperature 130 °C, power 60 W).[14]

  • Workup: After the reaction cools, pour the mixture into ice-water.

  • Product Isolation: Collect the resulting precipitate by filtration, wash thoroughly with water, and then a small amount of cold ethanol.

  • Purification: The product is often pure enough after filtration. If needed, recrystallize from an appropriate solvent like ethanol or acetic acid.

Workflow for Microwave-Assisted Synthesis

reagents 1. Mix Ketone & DMFDMA mw1 2. Microwave (10-15 min, 130°C) reagents->mw1 add_reagents 3. Add Hippuric Acid & Acetic Anhydride mw1->add_reagents mw2 4. Microwave (2h, 130°C) add_reagents->mw2 workup 5. Quench with Ice-Water mw2->workup isolate 6. Filter & Wash Product workup->isolate

Caption: Workflow for a typical microwave-assisted pyranone synthesis.

Pillar 3: Synthesis from Sustainable Feedstocks

A core tenet of green chemistry is the use of renewable raw materials instead of depletable petrochemicals.[4] Biomass-derived feedstocks, such as furfural from agricultural waste or C6 aldaric acids from sugars, provide a sustainable starting point for the synthesis of valuable chemical scaffolds like pyranones.[16][17]

Application Note: From Biomass to Building Blocks

Furfural, derived from lignocellulosic biomass like corn cobs and bagasse, can be converted into furfuryl alcohol. This renewable alcohol serves as a versatile precursor for a multi-step, atom-economic synthesis of 2-pyrone and its derivatives.[17][18] This strategy not only utilizes a sustainable feedstock but also valorizes agricultural waste streams, contributing to a circular economy. Similarly, galactaric acid, accessible from lactose, provides an eco-friendly route to 3-hydroxy-2-pyrone-6-carboxylic acid.[16]

Case Study: 3-ethyltetrahydro-2H-pyran-2-one from CO₂

One of the most innovative green chemistry approaches is the utilization of carbon dioxide as a C1 building block. The synthesis of 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP), a derivative of the target molecule, exemplifies this principle. EVP is produced via the Palladium-catalyzed telomerization of butadiene with CO₂.[19] This process directly incorporates waste CO₂ (EVP is 28.9% CO₂ by weight) into a valuable chemical intermediate, which can be further hydrogenated to yield 3-ethyltetrahydro-2H-pyran-2-one. This route is a powerful example of carbon capture and utilization (CCU) in fine chemical synthesis.

Reaction Pathway for CO₂-Derived Lactone

sub 2 x Butadiene + CO₂ cat [Pd Catalyst] Telomerization sub->cat prod1 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP) cat->prod1 h2 H₂, Catalyst (e.g., Pd/C) prod1->h2 Hydrogenation prod2 3-ethyltetrahydro-2H-pyran-2-one h2->prod2

Caption: Synthesis of 3-ethyltetrahydro-2H-pyran-2-one from CO₂.

Comparative Analysis of Green Synthetic Methods

To provide a clear overview for researchers, the following table summarizes key metrics for the discussed green synthetic approaches to pyranone derivatives.

Methodology Key Features Typical Yields (%) Reaction Time Catalyst/Reagents Environmental Benefits
Biocatalysis [9]High selectivity, mild aqueous conditions.Good to Excellent15-30 minImmobilized Enzyme (e.g., GO-Trp)Biodegradable catalyst, avoids toxic reagents, reduces waste.
Organocatalysis [10]Metal-free, recyclable catalyst.60-85%4-6 hPolymer-supported DMAPAvoids heavy metal contamination, catalyst is reusable.
Microwave-Assisted [14]Rapid heating, reduced reaction time.60-80%0.5-2 hVarious (e.g., Ac₂O)Lower energy consumption, enables solvent-free options.
From Renewables [17]Uses biomass-derived starting materials.34-54% (overall)Multi-stepVariousReduces reliance on fossil fuels, valorizes waste.
CO₂ Utilization [19]Incorporates CO₂ as a C1 feedstock.HighVariesPalladium catalystCarbon capture and utilization, high atom economy.

Conclusion and Future Outlook

The adoption of green chemistry principles is not merely an ethical imperative but a scientific and economic one, driving innovation towards more efficient, safer, and sustainable pharmaceutical manufacturing. The methodologies presented here—from biocatalytic precision and microwave efficiency to the use of renewable feedstocks like biomass and CO₂—demonstrate that the synthesis of complex scaffolds such as 2H-pyran-2-ones can be achieved with minimal environmental impact.

Future research will likely focus on the integration of these techniques, such as combining flow chemistry with biocatalysis or developing novel catalysts for CO₂ fixation into a broader range of chemical structures. For drug development professionals, embracing these green routes offers a pathway to reduce production costs, enhance safety, and build a more resilient and sustainable pharmaceutical industry.[5]

References

  • (PDF) Green Solvents in Organic Synthesis - ResearchGate. Available at: [Link]

  • Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development - MDPI. Available at: [Link]

  • GREEN SOLVENTS IN ORGANIC SYNTHESIS: A COMPREHENSIVE REVIEW - Neuroquantology. Available at: [Link]

  • Green solvents for sustainable organic synthesis: state of the art - RSC Publishing. Available at: [Link]

  • Green solvent - Wikipedia. Available at: [Link]

  • Principles of green chemistry: Advancing pharma sustainability. Available at: [Link]

  • Green chemistry in pharmaceutical synthesis: Implications for sustainable public health - Bibliomed. Available at: [Link]

  • Green Chemistry in Pharmaceutical Applications. Available at: [Link]

  • Green Chemistry Innovations in the Pharmaceutical Industry - MCWG. Available at: [Link]

  • Chapter 4 : Green Solvents in Organic Synthesis: A Futuristic Approach - International Academic Publishing House (IAPH). Available at: [Link]

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC - NIH. Available at: [Link]

  • ChemInform Abstract: Green Chemistry Starting from 2H-Pyran-2-one Derivatives. Available at: [Link]

  • Pyrone Synthesis from Renewable Sources: Easy Preparation of 3‐Acetoxy‐2‐oxo‐2H‐pyran‐6‐carboxylic Salts and their Derivatives as 3‐Hydroxy‐2H‐pyran‐2‐one from C6 Aldaric Acids - ResearchGate. Available at: [Link]

  • Green Chemistry Starting from 2H-Pyran-2-one Derivatives - Bentham Science Publisher. Available at: [Link]

  • Lactone synthesis - Organic Chemistry Portal. Available at: [Link]

  • 2H‐Pyran‐2‐ones' Synthesis: State‐of‐the‐Art Methods and Applications - ResearchGate. Available at: [Link]

  • 2-Pyrone synthesis - Organic Chemistry Portal. Available at: [Link]

  • (PDF) Sustainable Transition Metal Free Synthesis of Substituted γ-Lactones. Available at: [Link]

  • Biocatalytic synthesis of lactones and lactams - PMC - NIH. Available at: [Link]

  • PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROC - Revues Scientifiques Marocaines. Available at: [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions - PubMed Central. Available at: [Link]

  • Synthesis of Pyran-Annulated Heterocyclic Systems Catalyzed by Theophylline as a Green and Bio-Based Catalyst - ResearchGate. Available at: [Link]

  • Solvent-Free Microwave Azlactone Synthesis | PDF | Aldehyde | Chemical Reactions. Available at: [Link]

  • A novel heterogeneous biocatalyst based on graphene oxide for synthesis of pyran derivatives - PMC - NIH. Available at: [Link]

  • Description of 2H-pyran synthesis | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • US5004815A - Method for synthesizing β-lactones and alkenes - Google Patents.
  • Recent Advances in the Synthesis of 2-Pyrones - PMC - NIH. Available at: [Link]

  • Synthesis of 2H-pyran-2-one precursors 3 and 5. - ResearchGate. Available at: [Link]

  • 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP): a versatile CO2-derived lactone platform for polymer synthesis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Synthesis of 2-Pyrone Starting from Renewable Resources | Request PDF - ResearchGate. Available at: [Link]

  • (PDF) Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]

  • Synthesis of 2-Pyrones from Renewable Resources. Available at: [Link]

  • Microwave‐assisted synthesis of substituted pyran derivatives - ResearchGate. Available at: [Link]

  • Microwave Assisted Synthesis, Crystal Structure and Hirshfeld Surface Analysis of Some 2-Formimidate-3-carbonitrile Derivatives Bearing 4H-Pyran and Dihydropyridine Moieties - MDPI. Available at: [Link]

  • Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. Available at: [Link]

  • A Convenient Synthesis of 2H-Pyran-2-ones and of 3 - ResearchGate. Available at: [Link]

  • Towards Greener Synthesis of Substituted 3-Aminophthalates Starting from 2H-Pyran-2-ones via Diels–Alder Reaction of Acetylenedicarboxylates - ResearchGate. Available at: [Link]

  • Synthesis of Pyrano [2,3,d] Pyrimidines under green chemistry - Journal of Materials and Environmental Science. Available at: [Link]

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Method

Application Notes & Protocols for the Quantification of 3-Ethyltetrahydro-2H-pyran-2-one

Introduction: The Analytical Imperative for 3-Ethyltetrahydro-2H-pyran-2-one 3-Ethyltetrahydro-2H-pyran-2-one, a saturated δ-lactone, is a volatile organic compound (VOC) recognized for its distinct sensory characteristi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 3-Ethyltetrahydro-2H-pyran-2-one

3-Ethyltetrahydro-2H-pyran-2-one, a saturated δ-lactone, is a volatile organic compound (VOC) recognized for its distinct sensory characteristics. Its presence, even at trace levels, can significantly impact the flavor and aroma profiles of various matrices, including food products, beverages, and consumer goods. Accurate and precise quantification is therefore paramount for quality control, formulation development, and stability studies. Furthermore, as a potential metabolite or environmental marker, its determination is crucial in toxicological and biochemical research.

This guide provides a comprehensive overview of robust analytical methodologies for the quantification of 3-ethyltetrahydro-2H-pyran-2-one. We will delve into the rationale behind method selection, provide detailed, step-by-step protocols for Gas Chromatography (GC)-based analysis, and outline the necessary steps for full method validation in accordance with international standards.[1][2][3][4][5]

Rationale for Method Selection: Navigating Analytical Challenges

The physicochemical properties of 3-ethyltetrahydro-2H-pyran-2-one—namely its volatility and moderate polarity—dictate the optimal analytical approach.[6][7] While liquid chromatography is a powerful tool, Gas Chromatography (GC) is inherently better suited for volatile and semi-volatile compounds that are thermally stable, making it the technique of choice.[8][9]

  • Why Gas Chromatography? GC offers superior separation efficiency for volatile isomers and congeners, which is often a challenge in complex matrices. The ability to couple GC with highly sensitive detectors like Flame Ionization Detectors (FID) and Mass Spectrometers (MS) provides the versatility needed for both routine quantification and confirmatory analysis.

  • Choice of Detection:

    • GC-FID (Flame Ionization Detection): Recommended for routine, high-throughput quantification where analyte identity is already established. FID offers a wide linear range, robustness, and excellent sensitivity for carbon-containing compounds.

    • GC-MS (Mass Spectrometry): Considered the gold standard for this application.[9][10] It provides not only quantification but also definitive structural confirmation. By using Selected Ion Monitoring (SIM) mode, GC-MS can achieve exceptionally low detection limits and offers unparalleled selectivity, effectively filtering out matrix interferences.[11][12][13]

  • Sample Preparation Strategy: The goal of sample preparation is to efficiently extract the analyte from the matrix while minimizing the co-extraction of interfering compounds.[14] Given the analyte's volatility, headspace techniques are ideal as they reduce matrix effects and prevent contamination of the GC system.

    • Static Headspace (SHS): A simple, robust technique where the vapor phase in equilibrium with the sample is injected.[8][15] It is suitable for samples where the analyte concentration is relatively high.

    • Solid-Phase Microextraction (SPME): A solvent-free extraction technique that concentrates analytes onto a coated fiber.[6][16][17] HS-SPME is particularly effective for trace-level analysis due to its superior sensitivity compared to SHS.[6][16]

The following diagram illustrates the decision-making process for selecting the appropriate analytical workflow.

MethodSelection Start Analytical Goal for 3-Ethyltetrahydro-2H-pyran-2-one Concentration Expected Analyte Concentration? Start->Concentration Trace Trace Levels (ppb, ppt) Concentration->Trace Low Moderate Moderate to High Levels (ppm) Concentration->Moderate High Identity Is Identity Confirmation Required? GCMS Quantify & Confirm using GC-MS (SIM Mode) Identity->GCMS Yes GCFID Quantify using GC-FID Identity->GCFID No SPME Use Headspace SPME for Pre-concentration Trace->SPME SHS Use Static Headspace (SHS) Moderate->SHS SPME->GCMS SHS->Identity

Caption: Decision tree for analytical method selection.

Protocol 1: Quantification by Headspace SPME GC-MS

This protocol is optimized for the sensitive and selective quantification of 3-ethyltetrahydro-2H-pyran-2-one in complex matrices such as food, beverages, or biological fluids.

Principle

Volatile and semi-volatile compounds from a liquid or solid sample are partitioned into the headspace of a sealed vial. A Solid-Phase Microextraction (SPME) fiber coated with a suitable stationary phase is exposed to the headspace, where it adsorbs and concentrates the analytes. The fiber is then retracted and introduced into a hot GC inlet, where the analytes are thermally desorbed onto the analytical column for separation and subsequent detection by mass spectrometry.[16]

Materials & Reagents
  • Analyte Standard: 3-Ethyltetrahydro-2H-pyran-2-one (Purity ≥98%)

  • Internal Standard (IS): 4-Hexanolide or other suitable non-interfering lactone.

  • SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is recommended for broad-range VOC analysis.

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Solvents: Methanol (HPLC grade), Reagent-grade water.

  • Matrix Modifiers: Sodium Chloride (NaCl), anhydrous.

Step-by-Step Protocol
  • Preparation of Standards:

    • Prepare a 1000 µg/mL primary stock solution of 3-ethyltetrahydro-2H-pyran-2-one in methanol.

    • Prepare a 100 µg/mL Internal Standard (IS) stock solution in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 50, 100, 250 ng/mL) by spiking the appropriate volume of the primary stock into a matrix-matched blank (or reagent water).

    • Spike each calibration standard and sample with the IS to a final concentration of 50 ng/mL.

  • Sample Preparation:

    • Accurately weigh 5.0 g (or pipette 5.0 mL) of the sample into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial. This increases the ionic strength of the aqueous phase, promoting the partitioning of volatile analytes into the headspace.

    • Add the internal standard.

    • Immediately seal the vial with the cap and septum.

  • HS-SPME and GC-MS Parameters:

ParameterRecommended SettingRationale
SPME Incubation Temp. 60 °CBalances analyte volatility with thermal stability.
SPME Incubation Time 20 minAllows for equilibrium between the sample and headspace to be reached.
SPME Extraction Time 30 minSufficient time for analyte adsorption onto the fiber.
Desorption Temp. 250 °CEnsures complete and rapid transfer of the analyte from the fiber to the GC inlet.
Desorption Time 2 minPrevents carryover.
GC Inlet Mode SplitlessMaximizes the transfer of analyte to the column for trace analysis.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column providing good separation for a wide range of VOCs.
Oven Program 50 °C (hold 2 min), ramp 10 °C/min to 280 °C (hold 5 min)Provides good separation of early-eluting volatiles while ensuring elution of heavier matrix components.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert and provides optimal chromatographic resolution.
MS Source Temp. 230 °CStandard temperature for robust ionization.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Acquisition Mode Selected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analyte quantification.[11]
Quantifier Ion To be determined from a full scan spectrum (e.g., m/z 99)The most abundant, unique fragment ion for the target analyte.
Qualifier Ions To be determined (e.g., m/z 70, 55)Secondary ions used to confirm analyte identity by maintaining a consistent ratio to the quantifier ion.
Data Analysis & Quantification
  • Integrate the peak area for the quantifier ion of 3-ethyltetrahydro-2H-pyran-2-one and the quantifier ion of the internal standard.

  • Calculate the Response Ratio (Analyte Area / IS Area).

  • Construct a calibration curve by plotting the Response Ratio against the analyte concentration for the calibration standards.

  • Apply a linear regression to the calibration curve. The R² value should be >0.995 for an acceptable fit.

  • Determine the concentration of the analyte in the unknown samples by interpolating their Response Ratios from the calibration curve.

The following diagram outlines the complete workflow from sample preparation to data analysis.

workflow cluster_prep Sample & Standard Preparation cluster_analysis HS-SPME GC-MS Analysis cluster_data Data Processing Sample 1. Place 5g Sample in 20mL Vial Additives 2. Add Internal Standard & NaCl Sample->Additives Seal 3. Immediately Seal Vial Additives->Seal Incubate 4. Incubate Vial (e.g., 60°C, 20 min) Seal->Incubate Extract 5. Expose SPME Fiber (e.g., 30 min) Incubate->Extract Desorb 6. Desorb in GC Inlet (e.g., 250°C, 2 min) Extract->Desorb Separate 7. GC Separation & MS Detection Desorb->Separate Integrate 8. Integrate Peak Areas (Analyte & IS) Separate->Integrate Calibrate 9. Generate Calibration Curve (Response Ratio vs. Conc.) Integrate->Calibrate Quantify 10. Quantify Unknowns Calibrate->Quantify

Caption: HS-SPME GC-MS workflow for quantification.

Method Validation: Ensuring Trustworthiness

A robust analytical method must be validated to demonstrate its suitability for the intended purpose.[5] Validation should be performed according to established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[1][2][3]

The following parameters are critical for validating this quantitative method:

Validation ParameterAcceptance CriteriaPurpose
Specificity No interfering peaks at the retention time of the analyte and IS in blank matrix.To ensure the signal being measured is solely from the target analyte.
Linearity & Range Correlation coefficient (R²) > 0.995 over the specified range (e.g., 1-250 ng/mL).To demonstrate a proportional relationship between signal response and concentration.
Accuracy (% Recovery) 80 - 120% at three concentration levels (low, mid, high).To measure the closeness of the experimental value to the true value.
Precision (%RSD) Repeatability (intra-day) RSD ≤ 15%. Intermediate Precision (inter-day) RSD ≤ 20%.To assess the degree of scatter between a series of measurements.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.The lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
Robustness Method performance is unaffected by small, deliberate changes in parameters (e.g., incubation temp ±2°C).To demonstrate the reliability of the method during normal usage.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • U.S. Environmental Protection Agency. Method 5000: Sample Preparation for Volatile Organic Compounds. Available from: [Link]

  • ResearchGate. How do I quantify volatile organic compounds using GC-MS? Available from: [Link]

  • Bourgaud, F. et al. (2014). Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology. Available from: [Link]

  • Miyamoto, T. et al. (2004). Direct analysis of selected N-acyl-L-homoserine lactones by gas chromatography/mass spectrometry. Rapid Communications in Mass Spectrometry. Available from: [Link]

  • Kim, K. et al. (2013). Comparison of GC–MS Calibration Properties of Volatile Organic Compounds and Relative Quantification Without Calibration Standards. Journal of the Korean Society for Applied Biological Chemistry. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Jurado, A. et al. (2014). Determination of lactones in wines by headspace solid-phase microextraction and gas chromatography coupled with mass spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link]

  • Schütt, J. & Schieberle, P. (2017). Quantitation of Nine Lactones in Dairy Cream by Stable Isotope Dilution Assays... Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Lee, J. H. et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine... Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Demeestere, K. et al. (2007). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A. Available from: [Link]

  • Medistri SA. Volatile Organic Compounds (VOCs) Analysis by GC/MS. Available from: [Link]

  • Polymer Chemistry Characterization Lab. Sample Preparation – GC-FID. Available from: [Link]

  • ResearchGate. Direct analysis of N-acyl-L-homoserine lactone using gas chromatography/mass spectrometry. Available from: [Link]

  • Hewitt, A. D. (1999). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples... Environmental Science & Technology. Available from: [Link]

  • ResearchGate. Analysis of volatile organic compounds using gas chromatography. Available from: [Link]

  • National Institute for Environmental Studies, Japan. III Analytical Methods. Available from: [Link]

  • Fatta, D. et al. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. TrAC Trends in Analytical Chemistry. Available from: [Link]

  • Heide, M. et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening... Analytical Methods. Available from: [Link]

  • ResearchGate. Analytical Methods for the Quantification of Pharmaceuticals. Available from: [Link]

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Application

Application Notes and Protocols for the Analysis of Lactones by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract Lactones are a significant class of cyclic esters that contribute characteristic aromas and flavors to a wide variety of natural products, foods, beverages, and are key intermediates in pharmaceutical synthesis....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lactones are a significant class of cyclic esters that contribute characteristic aromas and flavors to a wide variety of natural products, foods, beverages, and are key intermediates in pharmaceutical synthesis. Their analysis presents unique challenges due to their diverse volatilities, polarities, and potential for isomerization. This document provides a comprehensive guide to the analysis of lactones using Gas Chromatography-Mass Spectrometry (GC-MS). It details robust protocols for sample preparation, chromatographic separation, and mass spectrometric detection and identification. The methodologies described herein are designed to be self-validating and are supported by established scientific principles and references, providing researchers, scientists, and drug development professionals with a reliable framework for lactone analysis.

Introduction: The Significance of Lactone Analysis

Lactones are cyclic esters formed by the intramolecular esterification of a hydroxycarboxylic acid. They are classified based on the size of the ring, with gamma (γ) and delta (δ)-lactones being the most common in nature. These compounds are responsible for the characteristic aromas of many fruits, such as peaches (γ-decalactone), coconuts (γ-octalactone), and the "sweet" note in aged wines and spirits (whiskey lactone)[1]. Beyond the food and fragrance industry, lactones are pivotal in pharmacology. For instance, N-acyl homoserine lactones (AHLs) are signaling molecules in bacterial quorum sensing, making their detection crucial for understanding and combating bacterial communication[2][3][4].

The analytical challenge in lactone analysis lies in their often low concentrations in complex matrices, the presence of isomeric forms, and their varying chemical properties. GC-MS is a powerful and widely adopted technique for this purpose, offering high-resolution separation and sensitive, specific detection that is essential for both qualitative and quantitative analysis[2][5]. This guide will provide a detailed walkthrough of the entire GC-MS workflow for lactone analysis, from sample preparation to data interpretation.

The GC-MS Workflow for Lactone Analysis

The successful analysis of lactones by GC-MS hinges on a series of optimized steps. Each stage, from sample preparation to data analysis, must be carefully considered to ensure accuracy, sensitivity, and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Wine, Food, Biological Fluid) Extraction Extraction/Concentration (SPME, LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection & Fragmentation GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Identification Peak Identification (Library Search, Retention Index) Data_Acquisition->Peak_Identification Quantification Quantification Peak_Identification->Quantification Final_Report Final_Report Quantification->Final_Report Final Report

Caption: Overall workflow for lactone analysis by GC-MS.

Sample Preparation: Isolating the Target Analytes

The choice of sample preparation technique is critical and depends on the sample matrix and the nature of the lactones being analyzed. The primary goals are to extract the lactones, remove interfering matrix components, and concentrate the analytes to a level suitable for GC-MS detection[6].

Headspace Solid-Phase Microextraction (HS-SPME)

For volatile lactones, such as those contributing to the aroma of wine or fruit juices, HS-SPME is a solvent-free, sensitive, and easily automated technique[1][7][8][9].

Causality: This method relies on the partitioning of volatile analytes from the sample matrix into the headspace, where they are then adsorbed onto a coated fiber. The choice of fiber coating is crucial for selective and efficient extraction. For lactones, fibers with a mixed polarity, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), often provide the best results due to their ability to adsorb a wide range of analytes[7].

Protocol: HS-SPME for Lactones in Wine[1]

  • Sample Preparation: Place 5 mL of the wine sample into a 20 mL headspace vial. Add 1.5 g of NaCl to increase the ionic strength of the sample, which promotes the partitioning of volatile compounds into the headspace.

  • Internal Standard: Spike the sample with an appropriate internal standard (e.g., γ-heptalactone) for quantification.

  • Extraction: Expose a pre-conditioned 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the vial at 40°C for 30 minutes with agitation.

  • Desorption: Immediately transfer the fiber to the GC injector, heated to 250°C, and desorb for 5 minutes in splitless mode.

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE)

For less volatile lactones or when dealing with complex matrices like high-fat foods or biological fluids, LLE or SPE are more suitable[6][10].

Causality: LLE separates compounds based on their differential solubilities in two immiscible liquids (e.g., an aqueous sample and an organic solvent like dichloromethane or hexane)[6]. SPE uses a solid sorbent to retain the analytes of interest while the matrix is washed away. The choice of sorbent (e.g., C18 for reversed-phase, or specific polymeric sorbents) depends on the polarity of the lactones and the matrix components[6][8]. For high-fat matrices, a direct injection approach after dissolution in hexane can be employed, where a high-temperature oven program is used to elute the lactones before the heavy triglycerides, thus protecting the column[10].

Derivatization (Optional)

Some lactones, particularly those with additional functional groups (e.g., hydroxyl groups) or those that are less volatile, may benefit from derivatization[11][12].

Causality: Derivatization is a chemical modification that increases the volatility and thermal stability of analytes, leading to improved chromatographic peak shape and sensitivity[11][12]. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common method that replaces active hydrogens on hydroxyl or carboxyl groups with a trimethylsilyl (TMS) group[13].

Derivatization Lactone Lactone with Hydroxyl Group R-OH Product Silylated Lactone R-O-Si(CH3)3 Lactone->Product + Reagent Reagent Silylating Reagent (CH3)3Si-X Reagent->Product

Caption: Principle of silylation for derivatization.

Gas Chromatographic Separation

The separation of lactones is achieved on a capillary column. The choice of the stationary phase is paramount for resolving individual lactones, especially isomers[14][15].

Column Selection
  • Polar Columns: For general-purpose analysis of a wide range of lactones, polar stationary phases like those containing polyethylene glycol (e.g., DB-WAXETR) are highly effective. The polarity of these columns allows for good separation of lactones based on their boiling points and interaction with the stationary phase[1].

  • Mid-Polarity Columns: Columns with a stationary phase containing a percentage of phenyl-methylpolysiloxane (e.g., DB-35MS) can also be used and offer good thermal stability[16].

  • Chiral Columns: To separate enantiomers of chiral lactones, specialized chiral columns are necessary. These columns often contain derivatized cyclodextrins (e.g., Chirasil-β-Dex) that interact differently with the R and S enantiomers, allowing for their resolution[17][18][19][20][21].

GC Parameters

The following table provides a typical set of GC parameters for lactone analysis. These should be optimized for the specific application and instrument.

ParameterTypical ValueRationale
Injector Temperature 250 °CEnsures rapid and complete vaporization of the analytes without thermal degradation.
Carrier Gas HeliumInert gas providing good efficiency. Hydrogen can be used for faster analysis.
Flow Rate 1-2 mL/minOptimal for capillary columns to achieve good separation efficiency.
Oven Program Initial: 40-60°C, hold 1-2 minRamp 1: 5-10°C/min to 180-220°CRamp 2: 10-20°C/min to 240-260°CHold: 5-10 minA temperature program is essential to separate lactones with a wide range of boiling points. A slow initial ramp improves resolution of early-eluting, volatile compounds[21]. A final high-temperature hold ensures that all components are eluted from the column.
Column DB-WAXETR (60 m x 0.25 mm, 0.5 µm) or equivalentA long, narrow-bore column with a thick film provides high resolution, which is critical for separating complex mixtures of lactones[1].

Mass Spectrometric Detection and Identification

The mass spectrometer serves as a highly specific and sensitive detector. For most lactone analyses, Electron Ionization (EI) is the preferred ionization method.

Causality: In EI, high-energy electrons (typically 70 eV) bombard the eluting molecules, causing them to ionize and fragment in a reproducible manner[22]. This fragmentation pattern, or mass spectrum, is like a chemical fingerprint that can be used for structural elucidation and identification by comparing it to a spectral library (e.g., NIST)[1][23].

Mass Spectrometer Parameters
ParameterTypical ValueRationale
Ionization Mode Electron Ionization (EI)Provides reproducible fragmentation patterns for library matching.
Ionization Energy 70 eVStandard energy that yields stable and extensive fragmentation, ideal for library comparison.
Mass Range m/z 35-350A typical range that covers the molecular ions and characteristic fragments of most common lactones.
Source Temperature 230 °CHot enough to prevent condensation of analytes, but not so hot as to cause thermal degradation.
Quadrupole Temp. 150 °CStandard operating temperature for the mass filter.
Acquisition Mode Full Scan and/or SIMFull scan is used for qualitative analysis and identification of unknowns. Selected Ion Monitoring (SIM) is used for quantitative analysis of target compounds, offering much higher sensitivity by only monitoring specific ions.
Fragmentation of Lactones

The identification of lactones is heavily reliant on their characteristic fragmentation patterns. For γ- and δ-lactones, a key diagnostic fragment is often observed.

  • γ-Lactones: Typically show a prominent ion at m/z 85 . This is due to a characteristic cleavage of the alkyl side chain.

  • δ-Lactones: Often produce a characteristic ion at m/z 99 .

These ions are particularly useful for creating SIM methods for targeted quantification, as they are often intense and relatively unique to the lactone structure[10]. The molecular ion (M+) may or may not be visible, especially for larger lactones, but other fragments resulting from the loss of water (H₂O), carbon monoxide (CO), or parts of the alkyl side chain can aid in identification[24][25].

Data Analysis: Quantification and Validation

Identification

Compound identification is a two-step process:

  • Retention Time (RT): The RT of a peak in the sample is compared to the RT of an authentic standard analyzed under the same conditions.

  • Mass Spectrum: The acquired mass spectrum of the peak is compared to the spectrum in a reference library (e.g., NIST, Wiley) and/or to the spectrum of an authentic standard. A good match in both RT and mass spectrum provides high confidence in the identification[23].

Quantification

For accurate quantification, an internal standard method is recommended. A known amount of a compound that is chemically similar to the analytes but not present in the sample (e.g., an odd-numbered carbon lactone if analyzing even-numbered ones) is added to every sample, calibrator, and blank. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This method corrects for variations in sample preparation and injection volume.

System Suitability and Validation: To ensure the trustworthiness of the results, the method should be validated. Key validation parameters include:

  • Linearity: The range over which the detector response is proportional to the analyte concentration[10][13].

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively[1][13].

  • Accuracy and Precision: Determined by analyzing quality control samples at different concentrations. Accuracy is the closeness to the true value, while precision (repeatability) is the degree of agreement among individual test results[1][10].

  • Recovery: The efficiency of the extraction process, determined by spiking a blank matrix with a known amount of analyte and measuring the amount recovered[10].

Conclusion

The GC-MS protocols outlined in this guide provide a robust framework for the qualitative and quantitative analysis of lactones in a variety of matrices. The combination of optimized sample preparation, high-resolution capillary GC, and sensitive mass spectrometric detection allows for the reliable identification and measurement of these important compounds. By understanding the causality behind each step—from SPME fiber selection to the interpretation of mass spectral fragmentation—researchers can confidently develop and validate methods tailored to their specific analytical needs. The self-validating nature of these protocols, grounded in established scientific principles, ensures the generation of high-quality, trustworthy data for both research and industrial applications.

References

  • Zeppa, G. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. PMC - NIH. Retrieved from [Link]

  • Liu, Y., et al. (2021). Accurate Determination of 12 Lactones and 11 Volatile Phenols in Nongrape Wines through Headspace-Solid-Phase Microextraction (HS-SPME) Combined with High-Resolution Gas Chromatography-Orbitrap Mass Spectrometry (GC-Orbitrap-MS). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS characteristics of N-acyl homoserine lactones in standard solutions. Retrieved from [Link]

  • D'Angelo, J. A., et al. (2023). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Comprehensive chiral GC-MS/MS and LC-MS/MS methods for identification and determination of N-acyl homoserine lactones | Request PDF. Retrieved from [Link]

  • Correia, M. S., et al. (2009). Gas-phase fragmentation of gamma-lactone derivatives by electrospray ionization tandem mass spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). Simple Determination of Lactones in High-fat Food Products by GC/MS. Retrieved from [Link]

  • Miyazawa, T., et al. (2022). Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • J-GLOBAL. (n.d.). The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Efficient and flexible Synthesis of Chiral γ- and δ-Lactones. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Blanch, G. P., et al. (1998). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas. Journal of Chromatographic Science. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]

  • SciSpace. (n.d.). Enantiomer Analysis of Chiral Lactones in Foods by On-Line Coupled Reversed-Phase Liquid Chromatography-Gas. Retrieved from [Link]

  • Walvekar, P., et al. (2019). Development of a Gas Chromatography-Mass Spectrometry Method for the Quantification of Glucaric Acid Derivatives in Beverage Substrates. PMC - NIH. Retrieved from [Link]

  • Google Patents. (n.d.). CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • McFadden, W. H., et al. (1965). Correlations and Anomalies in Mass Spectra. Lactones. Analytical Chemistry. Retrieved from [Link]

  • Tran, K., et al. (2022). Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition. PubMed. Retrieved from [Link]

  • MavMatrix. (n.d.). Headspace-Solid Phase Micro Extraction – Gas Chromatography – Mass Spectrometry (HS-SPME-GC-MS) Analysis for Oak Barrel Flav. Retrieved from [Link]

  • Chemistry For Everyone. (2024). What Is Derivatization In GC-MS? YouTube. Retrieved from [Link]

  • Labio Scientific®. (2022). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Deceuninck, Y., et al. (2006). Determination of resorcylic acid lactones in biological samples by GC-MS. Discrimination between illegal use and contamination with fusarium toxins. PubMed. Retrieved from [Link]

  • Rinnan, Å., et al. (2018). GC-MS Based Metabolomics and NMR Spectroscopy Investigation of Food Intake Biomarkers for Milk and Cheese in Serum of Healthy Humans. PMC - NIH. Retrieved from [Link]

  • Mograbi, J., et al. (2000). Comparison of GC-MS and TLC techniques for asarone isomers determination. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). HS-SPME-GC/MS Metabolomic Analysis for the Comparative Evaluation between a Plum–Apricot Hybrid and Its Parents. Retrieved from [Link]

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Method

A Robust High-Performance Liquid Chromatography (HPLC) Method for the Separation and Analysis of Pyranones

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract Pyranones, or pyranones, are a class of heterocyclic compounds featuring an unsaturated six-membered ring containing one oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Pyranones, or pyranones, are a class of heterocyclic compounds featuring an unsaturated six-membered ring containing one oxygen atom and a carbonyl group.[1] The two primary isomers, 2-pyrone and 4-pyrone, form the core structure of numerous natural products, including coumarins, chromones, maltol, and kojic acid, which are significant in the pharmaceutical and food industries.[1][2] Developing reliable and efficient analytical methods is crucial for the isolation, identification, and quantification of these compounds in complex matrices. This application note presents a detailed, robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of pyranone compounds. We will explore the causality behind the selection of chromatographic parameters, provide a step-by-step protocol, and discuss method validation considerations in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]

Introduction: The Chromatographic Challenge of Pyranones

The structural diversity of pyranones, stemming from various substitutions on the core ring, presents a unique analytical challenge. While sharing a common heterocyclic backbone, substitutions can significantly alter a molecule's polarity, hydrophobicity, and potential for ionization. Consequently, a versatile analytical method is required to resolve closely related pyranone analogues and quantify them accurately. Reversed-phase HPLC is the predominant technique for this purpose due to its ability to separate compounds based on hydrophobicity, its compatibility with a wide range of detectors, and the vast selection of commercially available stationary phases.[5][6] This guide provides a foundational method that can be adapted for various pyranone-based analytes.

The "Why": Rationale for Method Parameter Selection

A successful HPLC method is built on a logical selection of each parameter. The choices made are directly influenced by the physicochemical properties of the pyranone analytes.

Principle of Separation: Reversed-Phase Chromatography

Reversed-phase HPLC separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[7] The mobile phase is relatively polar, and analytes elute in order of increasing hydrophobicity; more polar compounds elute first, while more non-polar (hydrophobic) compounds are retained longer on the column.[7][8] Pyranones, being moderately polar organic molecules, are ideal candidates for this separation mode.[9]

Stationary Phase (Column) Selection

The choice of the HPLC column is the most critical decision in method development.[10] For pyranone separation, a C18 (octadecylsilane) column is the recommended starting point as it provides excellent retention for a wide range of moderately polar to non-polar compounds.[11]

  • Expertise & Experience: A C18 phase offers robust hydrophobic interactions with the pyranone ring system and its substituents. The high surface area and carbon load of modern C18 columns ensure sufficient retention to achieve separation from solvent fronts and early-eluting impurities.[10] For highly polar pyranones (e.g., those with multiple hydroxyl groups like kojic acid), an Aqueous C18 column, designed to prevent phase collapse in highly aqueous mobile phases, may be more suitable.[12]

Table 1: Recommended HPLC Columns for Pyranone Analysis

Stationary PhaseUSP CodeParticle Size (µm)Primary InteractionIdeal For
C18 (ODS) L11.8, 3, 5HydrophobicGeneral-purpose separation of most pyranone derivatives.[11]
C8 (MOS) L73, 5HydrophobicLess retentive than C18; useful for highly substituted, non-polar pyranones to reduce analysis time.
Phenyl L113, 5Hydrophobic, π-πEnhanced selectivity for pyranones with aromatic substituents due to π-π interactions.[10]
Aqueous C18 L13, 5Hydrophobic, PolarSeparation of highly polar pyranones in mobile phases with a high water content (>95%).[12]
Mobile Phase Optimization

The mobile phase composition dictates analyte retention time, resolution, and peak shape.[13] A typical mobile phase for pyranone analysis consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it offers lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths.[14][15] The ratio of organic modifier to water is adjusted to control retention; increasing the organic content decreases retention time.[16]

  • Aqueous Component & pH Control: The use of an acidic modifier is critical for achieving sharp, symmetrical peaks. Pyranones possess oxygen atoms that can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase protonates these silanols, minimizing undesirable secondary interactions.[9] Formic acid is recommended for applications requiring mass spectrometry (MS) compatibility due to its volatility, while phosphoric acid is a robust choice for UV-only detection.[9] Adjusting the pH away from the analyte's pKa ensures a consistent ionization state and robust, reproducible retention times.[16]

  • Isocratic vs. Gradient Elution: For separating a simple mixture of pyranones with similar polarities, an isocratic method (constant mobile phase composition) may suffice. However, for complex mixtures or samples containing compounds with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) is superior.[17] A gradient run typically starts with a higher aqueous percentage to retain and resolve polar analytes and gradually increases the organic modifier percentage to elute more hydrophobic compounds.

Detection

The conjugated ring system of pyranones makes them excellent chromophores for UV detection.[2] A photodiode array (PDA) detector is highly recommended as it allows for the acquisition of the entire UV spectrum for each peak, aiding in peak identification and purity assessment. The optimal wavelength should be selected at the absorbance maximum (λ-max) of the target pyranone(s) to ensure maximum sensitivity. For many pyranone derivatives, this falls within the 240-280 nm range, though a full spectrum should be evaluated.[18]

Experimental Workflow and Protocol

The following diagram illustrates the logical flow from sample preparation to final data analysis for pyranone quantification.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation & Degassing B->C D System Suitability Test (SST) C->D Inject Standard E Sample Injection & Data Acquisition D->E SST Pass F Peak Integration & Identification E->F G Quantification (Calibration Curve) F->G H Generate Report G->H

Caption: HPLC analysis workflow for pyranone separation.

Required Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column thermostat, and PDA detector.

    • Analytical balance (4-decimal places).

    • pH meter.

    • Sonicator bath.

    • Vortex mixer.

    • 0.45 µm and 0.22 µm membrane filters (e.g., Nylon, PTFE).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (Type I, 18.2 MΩ·cm).

    • Formic acid (LC-MS grade) or Phosphoric acid (ACS grade).

    • Pyranone reference standard(s).

    • Sample matrix for extraction (if applicable).

Detailed Step-by-Step Protocol

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1 L of Type I water to create a 0.1% formic acid solution.

  • Mobile Phase B (Organic): Use 100% HPLC-grade acetonitrile.

  • Filter both mobile phases through a 0.45 µm membrane filter to remove particulates.

  • Degas both mobile phases for 15-30 minutes in a sonicator bath to remove dissolved gases, which can cause pump and detector instability.[17]

Step 2: Standard Solution Preparation

  • Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10.0 mg of the pyranone reference standard and transfer it to a 10.0 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. Sonicate if necessary to ensure complete dissolution.

  • Working Standard (e.g., 50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the mobile phase initial conditions (e.g., 95:5 Water:Acetonitrile).

Step 3: Sample Preparation This is a generic protocol and must be optimized for the specific matrix.

  • Accurately weigh a known amount of the homogenized sample matrix.

  • Extract the pyranones using a suitable solvent (e.g., methanol or acetonitrile) via sonication or shaking.[19]

  • Centrifuge the extract to pellet solid debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step is critical to protect the HPLC column from particulates.[19]

Step 4: Chromatographic Conditions & Analysis

  • Set up the HPLC system with the parameters outlined in Table 2.

  • Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the working standard multiple times (n=5 or 6) to perform a System Suitability Test (SST).

  • Once the SST criteria (Table 3) are met, proceed with injecting the samples.

Table 2: Recommended HPLC Instrumental Parameters

ParameterRecommended ConditionCausality/Rationale
Column C18, 4.6 x 150 mm, 5 µmProvides good balance of resolution, efficiency, and backpressure for standard HPLC systems.[20]
Mobile Phase A 0.1% Formic Acid in WaterAcidifier suppresses silanol interactions, improving peak shape.[9]
Mobile Phase B AcetonitrileGood UV transparency and lower viscosity than methanol.[15]
Gradient See Table 3Efficiently separates compounds with a range of polarities.[17]
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.[13]
Column Temp. 30 °CMaintains stable retention times and reduces mobile phase viscosity.[17]
Injection Vol. 10 µLA typical volume to avoid column overloading while ensuring good sensitivity.
Detection PDA at 254 nm (or λ-max)Provides good sensitivity for the pyranone chromophore and allows for spectral confirmation.
Run Time 20 minutesSufficient time to elute all components and re-equilibrate the column.

Table 3: Example Gradient Elution Program

Time (min)% Mobile Phase A (Water)% Mobile Phase B (ACN)Curve
0.0955Linear
10.0595Linear
15.0595Linear
15.1955Linear
20.0955Linear

System Validation and Trustworthiness

For use in regulated environments, such as drug development, the analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[21][22] The System Suitability Test (SST) is performed before each analytical run to verify that the chromatographic system is performing adequately.[23]

Table 4: Typical System Suitability Test (SST) Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry. High tailing can indicate column degradation or secondary interactions.[4]
Theoretical Plates (N) ≥ 2000Measures column efficiency and performance.
Resolution (Rs) ≥ 2.0 (between target peak and nearest impurity)Ensures baseline separation between adjacent peaks.
%RSD of Retention Time ≤ 1.0%Demonstrates the precision and stability of the pump and system.[22]
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and detector.[22]

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC method for the separation of pyranone compounds. By starting with a reversed-phase C18 column and an acidified water/acetonitrile gradient, users have a robust foundation for their analysis. The detailed protocol and explanation of the causality behind each parameter choice empower researchers to not only replicate this method but also to logically troubleshoot and adapt it for their specific pyranone analytes. Adherence to system suitability and method validation principles will ensure the generation of trustworthy, high-quality data suitable for research and drug development applications.

References

  • SIELC Technologies. Separation of 4H-Pyran-4-one on Newcrom R1 HPLC column.
  • Wikipedia. Pyrone. Available at: [Link]

  • ResearchGate. Chemistry of isolated 4-pyranones | Request PDF. Available at: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Pharmaguideline. How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. Available at: [Link]

  • ResearchGate. Quick Preparative Separation of Natural Naphthopyranones with Antioxidant Activity by High-Speed Counter-Current Chromatography. Available at: [Link]

  • ACS Publications. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Available at: [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Mastelf. Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Available at: [Link]

  • Restek. HPLC Column Selection Guide. Available at: [Link]

  • U.S. Department of Agriculture Food Safety and Inspection Service. Determination of Dipyrone-Related Residues by HPLC. Available at: [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. Available at: [Link]

  • Chromtech. HPLC Columns. Available at: [Link]

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • Veeprho. Exploring the Different Mobile Phases in HPLC. Available at: [Link]

  • PubMed. Reverse-phase HPLC analysis and purification of small molecules. Available at: [Link]

  • Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]

  • Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. Available at: [Link]

  • LCGC International. Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • SciSpace. HPLC Method for the Analysis of Paracetamol, Caffeine and Dipyrone. Available at: [Link]

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Application

Application Notes & Protocols: Evaluating the Biological Activity of Pyran Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Prominence of the Pyran Scaffold in Medicinal Chemistry Pyran, a six-membered heterocyclic ring containing one oxygen atom, is a privilege...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the Pyran Scaffold in Medicinal Chemistry

Pyran, a six-membered heterocyclic ring containing one oxygen atom, is a privileged structure in drug discovery.[1][2] Derivatives of pyran are ubiquitous in nature, forming the core of a vast array of natural products and bioactive molecules, including coumarins, flavonoids, and xanthones.[2][3][4] This structural motif is also prevalent in numerous synthetic compounds with a wide spectrum of pharmacological activities.[1][5] The versatility of the pyran scaffold has led to the development of therapeutic agents with antibacterial, antiviral, anti-inflammatory, antioxidant, and anticancer properties.[2][3][6] Consequently, the systematic evaluation of the biological activity of novel pyran derivatives is a critical endeavor in the quest for new and effective therapeutic agents.

This guide provides a comprehensive overview of the experimental protocols used to assess the key biological activities of pyran derivatives. As a senior application scientist, the following sections will not only detail the step-by-step methodologies but also explain the underlying principles and rationale behind the experimental design, ensuring scientific integrity and reproducibility.

I. Antimicrobial Activity Evaluation

The increasing prevalence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyran derivatives have emerged as a promising class of compounds with potential antibacterial and antifungal activities.[7] The following protocols are fundamental for screening and characterizing the antimicrobial efficacy of these compounds.

A. Causality Behind Experimental Choices

The primary objective is to determine the minimum concentration of a pyran derivative that can inhibit the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC) and the minimum concentration required to kill the microorganism (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC). The broth microdilution method is a quantitative and widely accepted technique for determining MIC values, offering high throughput and efficient use of compounds.[8] The disk diffusion method provides a qualitative initial screening of antimicrobial activity.[9][10]

B. Experimental Workflow: Antimicrobial Susceptibility Testing

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare standardized microbial inoculum C Inoculate microtiter plates with microbial suspension and compound dilutions A->C B Prepare serial dilutions of pyran derivatives B->C D Incubate plates under appropriate conditions C->D E Visually or spectrophotometrically determine MIC D->E F Plate samples from wells with no visible growth onto agar plates to determine MBC/MFC E->F

Caption: Workflow for determining MIC and MBC/MFC of pyran derivatives.

C. Detailed Protocol: Broth Microdilution for MIC Determination

1. Preparation of Materials:

  • Microorganisms: Standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[8]

  • Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.[11]

  • Test Compounds: Prepare a stock solution of each pyran derivative in a suitable solvent (e.g., DMSO).

  • Controls: Positive control (standard antibiotic/antifungal), negative control (vehicle solvent), and growth control (no compound).

  • Equipment: 96-well microtiter plates, multichannel pipette, incubator, spectrophotometer (optional).

2. Procedure:

  • Add 100 µL of appropriate broth to each well of a 96-well plate.[8]

  • In the first column of wells, add 100 µL of the stock solution of the pyran derivative.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate.[11]

  • Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the appropriate broth.

  • Add 100 µL of the diluted microbial suspension to each well, resulting in a final volume of 200 µL.[11]

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[11]

3. Data Analysis:

  • The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11] This can be determined by visual inspection or by measuring the absorbance at 600 nm.

D. Quantitative Data Summary
Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
Pyran-A166432
Pyran-B8>12816
Pyran-C323264
Gentamicin12NA
FluconazoleNANA4

Note: The above data is illustrative. Actual results will vary depending on the specific pyran derivatives tested.

II. Anticancer Activity Evaluation

Pyran derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2][12] The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic effects of these compounds.[11][13]

A. Causality Behind Experimental Choices

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[14] The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cell viability and, conversely, cytotoxicity.[11][15] This assay is robust, sensitive, and amenable to high-throughput screening.

B. Experimental Workflow: MTT Assay for Cytotoxicity

cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis A Seed cancer cells in a 96-well plate B Allow cells to adhere overnight A->B C Treat cells with various concentrations of pyran derivatives B->C D Incubate for 48-72 hours C->D E Add MTT reagent and incubate D->E F Solubilize formazan crystals with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate IC50 values G->H

Caption: Workflow for the MTT assay to determine the cytotoxicity of pyran derivatives.

C. Detailed Protocol: MTT Assay

1. Preparation of Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).[15]

  • Media: Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compounds: Prepare stock solutions of pyran derivatives in DMSO.

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl sulfoxide (DMSO).[11]

  • Equipment: 96-well plates, incubator, multichannel pipette, microplate reader.

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) and incubate for 48-72 hours.[11]

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Measure the absorbance at 570 nm using a microplate reader.[11]

3. Data Analysis:

  • The percentage of cell viability is calculated relative to the untreated control cells.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration.[11]

D. Quantitative Data Summary
Compound IDMCF-7 (IC50, µM)A549 (IC50, µM)HCT116 (IC50, µM)
Pyran-X5.2 ± 0.410.8 ± 0.97.5 ± 0.6
Pyran-Y1.8 ± 0.23.1 ± 0.32.4 ± 0.2
Pyran-Z12.5 ± 1.125.3 ± 2.218.9 ± 1.7
Doxorubicin0.5 ± 0.050.8 ± 0.070.6 ± 0.05

Note: The above data is illustrative. Actual results will vary depending on the specific pyran derivatives and cell lines tested.

III. Antioxidant Activity Evaluation

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in various diseases. Pyran derivatives have been investigated for their antioxidant potential.[16] The DPPH radical scavenging assay is a common and straightforward method to evaluate this activity.[17]

A. Causality Behind Experimental Choices

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[18][19] This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be monitored spectrophotometrically at 517 nm.[17][18] The degree of color change is proportional to the radical scavenging activity of the pyran derivative.

B. Experimental Workflow: DPPH Radical Scavenging Assay

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare DPPH solution in methanol C Mix pyran derivative solutions with DPPH solution A->C B Prepare various concentrations of pyran derivatives B->C D Incubate in the dark at room temperature C->D E Measure absorbance at 517 nm D->E F Calculate percentage of radical scavenging activity and IC50 E->F

Caption: Workflow for the DPPH assay to assess the antioxidant activity of pyran derivatives.

C. Detailed Protocol: DPPH Assay

1. Preparation of Materials:

  • Reagents: 2,2-diphenyl-1-picrylhydrazyl (DPPH), Methanol.

  • Test Compounds: Prepare stock solutions of pyran derivatives in a suitable solvent.

  • Standard: Ascorbic acid or Butylated hydroxytoluene (BHT) as a positive control.[20]

  • Equipment: Spectrophotometer, cuvettes or 96-well plates.

2. Procedure:

  • Prepare a 0.1 mM solution of DPPH in methanol.[21]

  • Prepare a series of dilutions of the pyran derivatives and the standard antioxidant.

  • Add 1 mL of the DPPH solution to 1 mL of each sample dilution.[17]

  • Vortex the mixture and incubate for 30 minutes in the dark at room temperature.[18][21]

  • Measure the absorbance of the solutions at 517 nm against a methanol blank.[17]

3. Data Analysis:

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[20]

  • The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined graphically.[18]

D. Quantitative Data Summary
Compound IDDPPH Scavenging (IC50, µg/mL)
Pyran-alpha25.4 ± 2.1
Pyran-beta15.8 ± 1.3
Pyran-gamma42.1 ± 3.5
Ascorbic Acid5.2 ± 0.4

Note: The above data is illustrative. Actual results will vary depending on the specific pyran derivatives tested.

IV. Anti-inflammatory Activity Evaluation

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key factor in many diseases. Pyran derivatives have shown promise as anti-inflammatory agents.[22][23] A common in vitro method to screen for anti-inflammatory activity is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[22]

A. Causality Behind Experimental Choices

Macrophages play a central role in the inflammatory response. When stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, macrophages produce large amounts of pro-inflammatory mediators, including nitric oxide (NO), through the action of inducible nitric oxide synthase (iNOS).[22][24] Overproduction of NO contributes to the pathogenesis of inflammatory diseases.[25] Therefore, the ability of a pyran derivative to inhibit NO production in LPS-stimulated macrophages is a good indicator of its potential anti-inflammatory activity. The Griess assay is a simple and sensitive colorimetric method for the detection of nitrite, a stable and nonvolatile breakdown product of NO.

B. Signaling Pathway: LPS-induced NO Production

LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates NFkB NF-κB MyD88->NFkB activates iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein translates to NO Nitric Oxide (NO) iNOS_protein->NO produces Pyran Pyran Derivative Pyran->NFkB inhibits

Caption: Simplified signaling pathway of LPS-induced NO production and potential inhibition by pyran derivatives.

C. Detailed Protocol: Nitric Oxide (NO) Inhibition Assay

1. Preparation of Materials:

  • Cell Line: RAW 264.7 murine macrophage cell line.[26]

  • Media: DMEM supplemented with 10% FBS and antibiotics.

  • Reagents: Lipopolysaccharide (LPS), Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water), Sodium nitrite standard.

  • Test Compounds: Prepare stock solutions of pyran derivatives in DMSO.

  • Equipment: 96-well plates, incubator, microplate reader.

2. Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of the pyran derivatives for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess reagent Part A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

3. Data Analysis:

  • Create a standard curve using known concentrations of sodium nitrite.

  • Determine the concentration of nitrite in each sample from the standard curve.

  • Calculate the percentage of NO inhibition relative to the LPS-stimulated control.

  • Determine the IC50 value for NO inhibition.

D. Quantitative Data Summary
Compound IDNO Inhibition (IC50, µM)Cell Viability at IC50 (%)
Pyran-delta12.7 ± 1.1>95%
Pyran-epsilon8.9 ± 0.7>95%
Pyran-zeta25.1 ± 2.2>95%
Dexamethasone0.5 ± 0.04>95%

Note: It is crucial to perform a concurrent cell viability assay (e.g., MTT) to ensure that the observed NO inhibition is not due to cytotoxicity.

V. Conclusion and Future Perspectives

The protocols detailed in this guide provide a robust framework for the initial evaluation of the biological activities of novel pyran derivatives. The modular nature of these assays allows for high-throughput screening to identify lead compounds with promising antimicrobial, anticancer, antioxidant, or anti-inflammatory properties. Further investigations, including in vivo studies and mechanistic elucidation, will be necessary to fully characterize the therapeutic potential of these promising molecules. The continued exploration of the pyran scaffold is a testament to its enduring importance in the field of medicinal chemistry and drug discovery.

References

  • Kumar, V., et al. (2017). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. National Institutes of Health. [Link]

  • Sharma, A., et al. (2021). Current Developments in the Pyran-Based Analogues as Anticancer Agents. PubMed. [Link]

  • Al-Ostath, A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]

  • Kumar, V., et al. (2017). The value of pyrans as anticancer scaffolds in medicinal chemistry. RSC Publishing. [Link]

  • He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ResearchGate. [Link]

  • He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. ScholarWorks@Gyeongsang National University. [Link]

  • Various Authors. (n.d.). Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials. ResearchGate. [Link]

  • Patel, H., et al. (2022). A Review on Pyran Heterocyclic Compound as the Prosperous Scaffolds for Biological Sensor. Oriental Journal of Chemistry. [Link]

  • Saeedi, M., et al. (2015). Synthesis and Evaluation of the Antimicrobial Activity of Spiro-4H-pyran Derivatives on Some Gram Positive and Gram Negative Bacteria. National Institutes of Health. [Link]

  • Chen, J., et al. (2025). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. ResearchGate. [Link]

  • Mohammadi, M., et al. (2019). Synthesis and evaluation of antimicrobial activity, cytotoxic and pro-apoptotic effects of novel spiro-4 H -pyran derivatives. RSC Advances. [Link]

  • Hichar, A., et al. (2023). Synthesis, characterization, and in vitro antimicrobial investigation of novel pyran derivatives based on 8-hydroxyquinoline. ResearchGate. [Link]

  • Various Authors. (2024). A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. ResearchGate. [Link]

  • Faghih, Z., et al. (2014). Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG). National Institutes of Health. [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of pyranocarbazole derivatives as Anti-tumor agents. PubMed. [Link]

  • He, M. T., et al. (2025). Novel pyran-based anti-inflammatory agents: design, synthesis, and mechanistic studies in LPS-stimulated macrophages. Applied Biological Chemistry. [Link]

  • El-Agrody, A. M., et al. (2012). Synthesis, Reactions and Evaluation of the Antimicrobial Activity of Some 4-(p-Halophenyl)-4H-naphthopyran, Pyranopyrimidine and Pyranotriazolopyrimidine Derivatives. ResearchGate. [Link]

  • Al-Abdullah, E. S., et al. (2011). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. PubMed. [Link]

  • Manogaran, Y., et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. Asian Journal of Chemistry. [Link]

  • Manogaran, Y., et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. Semantic Scholar. [Link]

  • Manogaran, Y., et al. (2023). Synthesis and Evaluation of Anticancer Potential of Novel Benzopyran Derivatives Using MTT and in vitro Scratch Assays. ResearchGate. [Link]

  • Belmimoun, A., et al. (2019). Study of antioxidant activity of pyrimidinium betaines by DPPH radical scavenging method. MedCrave online. [Link]

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  • National Center for Biotechnology Information. (2012). Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Gulcin, İ. (2022). DPPH Radical Scavenging Assay. MDPI. [Link]

  • Al-Ghorbani, M., et al. (2016). The Antioxidant Activity of Dihydropyridine Derivatives. Gavin Publishers. [Link]

  • Various Authors. (2021). DPPH radical scavenging by pyrano[3,2-b]pyrans as an antioxidant. ResearchGate. [Link]

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  • Various Authors. (2020). Discovery Of INOS Dimerization Inhibitors:Design,Synthesis And Anti-inflammatory Activity Of Novel 5,7-Substituted Pyrazolo[4,3-d]Pyrimidine Derivatives. Globe Thesis. [Link]

  • El-Sayed, R., et al. (2022). Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations. PubMed Central. [Link]

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Method

Application Note: 3-Ethyltetrahydro-2H-pyran-2-one as a Reference Standard in Chemical Analysis

Abstract This document provides a comprehensive guide for the utilization of 3-ethyltetrahydro-2H-pyran-2-one as a reference standard in quantitative analytical workflows. It is intended for researchers, quality control...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the utilization of 3-ethyltetrahydro-2H-pyran-2-one as a reference standard in quantitative analytical workflows. It is intended for researchers, quality control analysts, and drug development professionals who require accurate and precise measurement of lactones and related compounds. This note details the physicochemical properties of the standard, outlines protocols for its use in Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and describes its role in the validation of analytical methods according to established regulatory guidelines.

Introduction: The Role of Reference Standards

In analytical chemistry, the accuracy and reliability of quantitative measurements are paramount. A reference standard serves as a calibrated benchmark against which unknown sample concentrations are measured. The choice of an appropriate standard is critical and depends on its purity, stability, and structural similarity to the analyte of interest. 3-Ethyltetrahydro-2H-pyran-2-one, a delta-lactone, is a suitable candidate for use as a reference standard in the analysis of various cyclic esters, particularly those found as flavor and aroma components, industrial intermediates, or pharmaceutical impurities. Its defined structure and potential for high purity make it an excellent tool for method development, validation, and routine quality control.

Physicochemical Profile: 3-Ethyltetrahydro-2H-pyran-2-one

A thorough understanding of the reference standard's chemical and physical properties is fundamental to its correct handling, storage, and application.

PropertyValueSource/Comment
IUPAC Name 3-Ethyloxan-2-one---
Synonyms (R)-3-Ethyltetrahydro-2H-pyran-2-one---
CAS Number 73788-99-5 (for R-enantiomer)[1]
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)Based on similar lactones.
Boiling Point Not available. Estimated to be >200°C.Physical data for this specific compound is limited.
Solubility Soluble in organic solvents (e.g., Methanol, Ethanol, Acetonitrile, DMSO). Limited solubility in water (predicted).Lactones are generally soluble in common organic solvents.[2]
Stability Stable under recommended storage conditions. Sensitive to strong acids and bases, which can cause hydrolysis of the lactone ring.Store in a cool, dry place, away from incompatible materials.

Rationale for Use as a Reference Standard

The selection of 3-ethyltetrahydro-2H-pyran-2-one is underpinned by several key attributes that ensure its performance as a reliable calibrant.

  • Purity and Traceability: For use as a reference standard, 3-ethyltetrahydro-2H-pyran-2-one must be of high purity (typically >98%), with its purity and identity confirmed by methods such as NMR, Mass Spectrometry, and chromatographic analysis. The material should be traceable to a national or international standard where possible.

  • Structural Analogue: It serves as an excellent standard for the quantification of other delta-lactones or structurally related cyclic esters, where a certified reference material for the specific analyte may not be available.

  • Chromatographic Behavior: Its volatility and polarity are suitable for both GC and HPLC analysis, making it versatile across different analytical platforms.

Experimental Protocols

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is the foundation of a valid quantitative method.

G cluster_prep Standard Solution Preparation Workflow A Acquire high-purity (>98%) 3-ethyltetrahydro-2H-pyran-2-one B Accurately weigh standard using a calibrated analytical balance A->B C Quantitatively transfer to a Class A volumetric flask B->C D Dissolve and dilute to volume with appropriate solvent (e.g., Methanol, Acetonitrile) C->D E Label as 'Stock Solution' (e.g., 1000 µg/mL) D->E F Perform serial dilutions using calibrated pipettes and Class A volumetric flasks E->F G Prepare a series of 'Working Standards' for calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) F->G H Store all solutions at 2-8°C in sealed, amber vials G->H

Caption: Workflow for preparing stock and working standard solutions.

Protocol:

  • Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 25 mg of 3-ethyltetrahydro-2H-pyran-2-one reference standard into a weighing boat.

    • Quantitatively transfer the standard to a 25 mL Class A volumetric flask.

    • Rinse the weighing boat with the chosen solvent (e.g., HPLC-grade methanol) and add the rinsing to the flask.

    • Add solvent to the flask until about half-full, sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to the mark with the solvent.

    • Cap and invert the flask at least 10 times to ensure homogeneity.

  • Working Solutions:

    • Prepare a series of working standards by performing serial dilutions of the stock solution. For example, to prepare a 10 µg/mL working standard, pipette 1.0 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask and dilute to volume with the solvent.

Gas Chromatography (GC) Method

GC is a highly suitable technique for the analysis of volatile lactones.

ParameterRecommended SettingRationale
GC System GC with Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides robust, universal detection for organic compounds. MS provides higher sensitivity and structural confirmation.[3]
Column DB-35MS or similar mid-polarity column (30 m x 0.25 mm, 0.25 µm)The (35%-phenyl)-methylpolysiloxane stationary phase provides good selectivity for lactones.[4]
Injector Temp. 250°CEnsures rapid volatilization of the sample.
Injection Vol. 1 µL (Split or Splitless)Splitless injection is preferred for trace analysis.
Carrier Gas Helium or Hydrogen, constant flow (e.g., 1.2 mL/min)Inert carrier gas to transport the analyte through the column.
Oven Program 60°C (hold 1 min), ramp at 8°C/min to 240°C, then at 10°C/min to 260°C (hold 8 min)A temperature gradient is necessary to elute compounds with different boiling points and ensure good peak shape.[4]
Detector Temp. FID: 280°C; MS Transfer Line: 260°CPrevents condensation of the analyte post-separation.
MS Parameters (If used) Scan range 40-300 amu; monitor characteristic ions (e.g., m/z 99 for δ-lactones).[5]Allows for qualitative and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) Method

Since 3-ethyltetrahydro-2H-pyran-2-one lacks a strong UV chromophore, HPLC analysis requires a universal detector or derivatization.

ParameterRecommended SettingRationale
HPLC System HPLC with Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) detectorUniversal detectors are required for non-chromophoric compounds.[6][7]
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)A standard non-polar stationary phase for the separation of moderately polar compounds.[8]
Mobile Phase Isocratic or gradient elution with Acetonitrile and WaterA common mobile phase for reverse-phase chromatography.[8][9]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30°CMaintains consistent retention times.
Injection Vol. 10 µL---
Detector RI, ELSD, or MSRI is sensitive to changes in the mobile phase refractive index. ELSD is a universal detector that is not dependent on optical properties. MS provides the highest sensitivity and specificity.

Application in Analytical Method Validation

The prepared standard solutions are used to validate the analytical procedure, demonstrating its suitability for the intended purpose, in line with guidelines such as ICH Q2(R1).[10][11]

G cluster_validation Role of Reference Standard in Method Validation cluster_params Validation Parameters (ICH Q2) RefStd 3-Ethyltetrahydro-2H-pyran-2-one Reference Standard Accuracy Accuracy (Recovery) RefStd->Accuracy Precision Precision (RSD%) RefStd->Precision Linearity Linearity (r²) RefStd->Linearity Specificity Specificity RefStd->Specificity Range Range Linearity->Range LOQ LOQ Linearity->LOQ LOD LOD LOQ->LOD

Caption: Relationship between the reference standard and key validation parameters.

  • Linearity: A calibration curve is generated by plotting the instrument response versus the concentration of the working standards. The linearity is confirmed if the correlation coefficient (r²) is typically ≥ 0.999.

  • Accuracy: Determined by performing recovery studies. A known amount of the reference standard is added (spiked) into a blank sample matrix. The sample is then analyzed, and the percentage of the standard recovered is calculated. Acceptance criteria are typically 80-120%.

  • Precision:

    • Repeatability: The analysis of replicate injections of the same standard solution is performed on the same day, by the same analyst, on the same instrument. The relative standard deviation (RSD) should be low (e.g., <2%).

    • Intermediate Precision: The analysis is repeated on a different day, by a different analyst, or on a different instrument to assess the method's ruggedness.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. The LOD is the lowest concentration that can be reliably detected. These are typically determined based on the signal-to-noise ratio (e.g., 10:1 for LOQ, 3:1 for LOD).

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that there are no interfering peaks at the retention time of 3-ethyltetrahydro-2H-pyran-2-one in a blank matrix.

Conclusion

3-Ethyltetrahydro-2H-pyran-2-one is a valuable reference standard for the quantitative analysis of lactones and related compounds. Its utility in establishing method performance characteristics such as linearity, accuracy, and precision is critical for ensuring the generation of reliable and high-quality analytical data. The protocols and validation principles outlined in this document provide a robust framework for its successful implementation in research and quality control laboratories.

References

  • PubChem. 3-methylenetetrahydro-2H-pyran-2-one. [Link]

  • PubChem. 3-Pentyltetrahydro-2h-pyran-2-one. [Link]

  • LookChem. Cas 73788-99-5, 2H-PYRAN-2-ONE, 3-ETHYLTETRAHYDRO-, (R)-. [Link]

  • ResearchGate. Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Google Patents. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • Wiley Analytical Science. No chromophore - no problem?. [Link]

  • Cheméo. Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). [Link]

  • PubMed. Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. [Link]

  • Pharmaguideline. Analytical Method Development Approach When Compounds Don't Have UV Chromophore. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. [Link]

  • NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]

  • Chemistry LibreTexts. 12.4: Gas Chromatography. [Link]

  • ResearchGate. Simple Determination of Lactones in High-fat Food Products by GC/MS. [Link]

  • PubMed. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ICH. Quality Guidelines. [Link]

  • SIELC Technologies. Tetrahydro-2H-pyran-2-one. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • Chromatography Forum. The detection of surfactants without any chromophoric group. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

Sources

Application

Application Notes &amp; Protocols: The Versatility of the Tetrahydro-2H-pyran-2-one Scaffold in Medicinal Chemistry

A Senior Application Scientist's Guide to 3-Ethyltetrahydro-2H-pyran-2-one and its Analogs Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The tetrahydro-2H-pyran-2-one, or δ-valerolact...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to 3-Ethyltetrahydro-2H-pyran-2-one and its Analogs

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydro-2H-pyran-2-one, or δ-valerolactone, ring system is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and forming the core of many synthetic compounds with significant pharmacological properties.[1] While direct, extensive research on 3-ethyltetrahydro-2H-pyran-2-one is nascent, the vast body of literature on its parent scaffold and substituted analogs provides a strong rationale for its investigation as a valuable building block in drug discovery. This guide synthesizes the current understanding of this chemical class, focusing on the synthetic accessibility of α-alkylated derivatives like 3-ethyltetrahydro-2H-pyran-2-one, the documented biological activities of related structures, and detailed protocols for their synthesis and biological evaluation. We will explore the potential of this scaffold in oncology, infectious diseases, and neurodegenerative disorders, providing a technical and logical framework for its application in modern medicinal chemistry programs.

Part 1: The Strategic Importance and Synthesis of α-Alkylated δ-Valerolactones

The introduction of substituents onto the δ-valerolactone core is a key strategy for modulating its physicochemical properties and biological activity. The C3 (or α) position is particularly important. Alkylation at this position, as in 3-ethyltetrahydro-2H-pyran-2-one, introduces a chiral center and modifies the steric and electronic profile of the molecule, which can profoundly influence its interaction with biological targets.

Causality in Synthetic Design

The primary route to α-alkylated lactones is through enolate chemistry. The choice of a strong, non-nucleophilic base is critical to ensure complete deprotonation at the α-carbon without competing nucleophilic attack at the ester carbonyl. Lithium diisopropylamide (LDA) is the reagent of choice for this transformation due to its strong basicity and significant steric hindrance. The reaction is conducted at cryogenic temperatures (-78 °C) to ensure kinetic control, preventing side reactions and promoting the formation of the desired thermodynamic enolate for subsequent alkylation.

Experimental Protocol 1: Synthesis of 3-Ethyltetrahydro-2H-pyran-2-one via α-Alkylation

This protocol details the synthesis of the title compound from its parent lactone, δ-valerolactone. A similar procedure has been successfully used for the synthesis of 3,3-dimethyltetrahydro-2H-pyran-2-one.[2]

Materials:

  • δ-Valerolactone (Tetrahydro-2H-pyran-2-one)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Ethyl iodide (EtI)

  • Anhydrous Tetrahydrofuran (THF)

  • 10% Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions, argon/nitrogen atmosphere setup, and magnetic stirrer.

Procedure:

  • LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve freshly distilled diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.05 equivalents) dropwise, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form LDA.

  • Enolate Formation: Slowly add a solution of δ-valerolactone (1.0 equivalent) in anhydrous THF to the cold LDA solution. The addition should be controlled to keep the internal temperature below -70 °C. Stir the mixture for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: Add ethyl iodide (1.5 equivalents) dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at this temperature for 2-3 hours, then slowly warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding 10% HCl until the solution is acidic (pH ~2). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Final Product: Purify the resulting crude oil by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) or distillation under reduced pressure to yield 3-ethyltetrahydro-2H-pyran-2-one as a colorless oil.

Synthetic Workflow Diagram

G cluster_LDA LDA Preparation cluster_Reaction Alkylation Reaction cluster_Purification Work-up & Purification Diisopropylamine Diisopropylamine LDA LDA Solution (-78 °C) Diisopropylamine->LDA nBuLi n-BuLi in THF nBuLi->LDA Enolate Lithium Enolate (-78 °C) Valerolactone δ-Valerolactone Valerolactone->Enolate + LDA Product_crude Crude Product Enolate->Product_crude + EtI, warm to RT EtI Ethyl Iodide (EtI) Quench Quench (HCl) Product_crude->Quench Extract Extraction (EtOAc) Quench->Extract Purify Chromatography/ Distillation Extract->Purify Final_Product 3-Ethyltetrahydro- 2H-pyran-2-one Purify->Final_Product

Caption: General workflow for the α-alkylation of δ-valerolactone.

Part 2: Biological Activity Profile of the Pyran-2-one Scaffold

The therapeutic potential of 3-ethyltetrahydro-2H-pyran-2-one can be inferred from the broad spectrum of biological activities reported for its structural relatives. The pyran-2-one nucleus is a key pharmacophore in compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3]

Anticancer and Cytotoxic Potential

Derivatives of the pyran scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines.[4] For instance, novel fused pyran derivatives have shown potent antitumor activity against colon, hepatic, and breast carcinoma cell lines.[1] Specifically, polyfunctional tetrahydro-2H-pyrano[3,2-c]pyridazin-3(6H)-one derivatives have shown high efficacy against the SK-BR-3 breast cancer cell line, with IC₅₀ values as low as 0.15 µM.[5] These compounds were also found to be significantly less toxic to normal breast cells, indicating a favorable therapeutic window.[5] The mechanism of action is often linked to the induction of apoptosis and cell cycle arrest.[6]

Table 1: Cytotoxic Activity of Selected Pyran Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrano[3,2-c]pyridine derivativeHCT-116 (Colon)5.2[1]
Pyrano[3,2-c]pyridine derivativeHepG-2 (Hepatic)3.4[1]
Pyrano[3,2-c]pyridine derivativeMCF-7 (Breast)1.4[1]
Tetrahydro-pyrano[3,2-c]pyridazin-3(6H)-one (16d)SK-BR-3 (Breast)0.15[5]
Tetrahydro-pyrano[3,2-c]pyridazin-3(6H)-one (16c)SK-BR-3 (Breast)0.21[5]
Dihydropyranopyran derivativesSW-480 (Colon)34.6 - 38.6[1]
Antimicrobial Activity

The pyranone core is also associated with significant antimicrobial effects. Various 2-pyrone derivatives have shown potent inhibitory activity against bacteria such as Bacillus subtilis, Escherichia coli, and Staphylococcus aureus.[1] Fused pyran derivatives have likewise demonstrated notable antimicrobial properties, making this scaffold a promising starting point for the development of new anti-infective agents.[7]

Neuroprotective Applications

Recent research has highlighted the potential of pyran-based structures in addressing neurodegenerative conditions like Alzheimer's disease.[3] Natural and synthetic pyran derivatives, including flavonoids and coumarins, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and prevent the aggregation of β-amyloid plaques, two key pathological hallmarks of the disease.[3]

The Critical Role of Stereochemistry

The introduction of an ethyl group at the C3 position creates a chiral center. It is a fundamental principle in medicinal chemistry that enantiomers can exhibit vastly different pharmacological and toxicological profiles due to their differential interactions with chiral biological targets like enzymes and receptors.[1] Therefore, any drug development program based on 3-ethyltetrahydro-2H-pyran-2-one must consider the stereoselective synthesis and separate biological evaluation of the (R)- and (S)-enantiomers to identify the more active and less toxic isomer.

Part 3: Protocols for Biological and Pharmacological Evaluation

To validate the therapeutic potential of newly synthesized compounds like 3-ethyltetrahydro-2H-pyran-2-one, robust and reproducible biological assays are essential. The following protocols provide standard methodologies for assessing anticancer and antimicrobial activity.

Experimental Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely accepted method for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity following exposure to a test compound.[4][6]

Materials:

  • Human cancer cell line (e.g., MCF-7, SK-BR-3, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (3-ethyltetrahydro-2H-pyran-2-one) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

MTT Assay Workflow Diagram

MTT_Workflow start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Cell Attachment) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate 48-72h (Drug Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Formation) add_mtt->incubate3 solubilize Solubilize Formazan (Add DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & Determine IC₅₀ read->analyze end End analyze->end

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Outlook

The 3-ethyltetrahydro-2H-pyran-2-one molecule, as a representative of the α-alkylated δ-valerolactone class, stands as a promising yet underexplored scaffold in medicinal chemistry. Based on the robust biological activities of its analogs—spanning anticancer, antimicrobial, and neuroprotective domains—there is a compelling scientific basis for its further investigation.

Future research should focus on several key areas:

  • Library Synthesis: Development of a diverse library of 3-substituted and 3,3-disubstituted δ-valerolactone derivatives to establish clear Structure-Activity Relationships (SAR).

  • Stereoselective Synthesis: Asymmetric synthesis to isolate pure (R)- and (S)-enantiomers for individual biological profiling.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by active compounds, particularly in cancer models.[6]

  • Pharmacokinetic Profiling: Evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess the drug-like potential of lead candidates.

By leveraging the established synthetic routes and biological screening protocols outlined in this guide, researchers can systematically unlock the therapeutic potential of this versatile chemical scaffold.

References

  • BenchChem. (2025).
  • Sharma, G., et al. (2022).
  • PrepChem. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one.
  • ChemicalBook. (n.d.). delta-Valerolactone synthesis.
  • Al-Tel, T. H. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry.
  • BenchChem. (2025).
  • BenchChem. (n.d.). An In-depth Technical Guide to Dihydro-2H-pyran-3(4H)
  • Al-Adiwish, W. M., et al. (n.d.).
  • Ghai, R., et al. (n.d.). An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease. PMC - NIH.
  • Request PDF. (n.d.).

Sources

Method

Custom synthesis of 2H-Pyran-2-one, 3-ethyltetrahydro-.

An Application Guide for the Custom Synthesis of 3-Ethyltetrahydro-2H-Pyran-2-one Abstract This document provides a detailed technical guide for the custom synthesis of 3-Ethyltetrahydro-2H-pyran-2-one (also known as 3-e...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Custom Synthesis of 3-Ethyltetrahydro-2H-Pyran-2-one

Abstract

This document provides a detailed technical guide for the custom synthesis of 3-Ethyltetrahydro-2H-pyran-2-one (also known as 3-ethyl-δ-valerolactone), a valuable heterocyclic compound. The guide is designed for researchers and professionals in drug development and organic synthesis. We will explore viable synthetic strategies, with a primary focus on the Baeyer-Villiger oxidation of 2-ethylcyclopentanone, a reliable and regioselective method. This guide explains the underlying chemical principles, provides a detailed step-by-step protocol, outlines methods for product characterization, and addresses critical safety considerations.

Introduction and Strategic Overview

3-Ethyltetrahydro-2H-pyran-2-one is a delta-lactone, a six-membered cyclic ester, featuring an ethyl substituent at the C3 position. Lactones of this class are significant structural motifs in natural products and serve as versatile intermediates in the synthesis of more complex molecules and polymers.[1][2] The successful and efficient synthesis of this target molecule hinges on selecting a strategy that is both high-yielding and offers excellent control over regioselectivity.

Several synthetic routes can be envisioned:

  • Baeyer-Villiger Oxidation: This classic reaction converts a cyclic ketone into a lactone by inserting an oxygen atom adjacent to the carbonyl group using a peroxyacid.[3] For our target, the oxidation of 2-ethylcyclopentanone is a highly effective approach. The reaction's regioselectivity is predictable, governed by the migratory aptitude of the adjacent carbon atoms.[4]

  • Intramolecular Cyclization (Lactonization): The dehydration of 5-hydroxyheptanoic acid will yield the desired delta-lactone.[5] This method is fundamentally sound, but its practicality depends on the availability and synthesis of the hydroxy acid precursor. The equilibrium between the open-chain hydroxy acid and the cyclic lactone is pH-dependent, with acidic conditions favoring lactone formation.[6]

  • Catalytic Hydrogenation: If the unsaturated precursor, 3-ethyl-2H-pyran-2-one, were readily available, its double bond could be selectively reduced via catalytic hydrogenation to yield the target saturated lactone.[7][8]

For this guide, we will detail the Baeyer-Villiger oxidation due to its efficiency, predictable outcome, and the commercial availability of the starting ketone.

The Baeyer-Villiger Oxidation Pathway

The Baeyer-Villiger oxidation is the oxidative cleavage of a carbon-carbon bond adjacent to a carbonyl group, transforming ketones into esters, or in our case, a cyclic ketone into a lactone.[4]

Mechanism and Regioselectivity

The reaction proceeds via a two-step mechanism involving the formation of a Criegee intermediate.[3]

  • Nucleophilic Attack: The peroxyacid oxidant (e.g., meta-chloroperoxybenzoic acid, m-CPBA) attacks the protonated carbonyl carbon of the ketone.

  • Rearrangement: This forms the tetrahedral Criegee intermediate. A concerted rearrangement occurs where one of the alkyl groups attached to the carbonyl migrates to the adjacent oxygen atom, displacing a carboxylate leaving group.

The reaction's success is governed by the migratory aptitude of the substituents. The group that can better stabilize a positive charge will preferentially migrate. The general order is: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl.[4] In the case of 2-ethylcyclopentanone, the more substituted tertiary carbon atom migrates in preference to the secondary methylene carbon, ensuring the insertion of oxygen between the carbonyl carbon and the more substituted alpha-carbon, leading to the desired 3-ethyltetrahydro-2H-pyran-2-one.

baeyer_villiger_mechanism Fig. 1: Baeyer-Villiger Oxidation Mechanism ketone 2-Ethylcyclopentanone protonated_ketone Protonated Ketone ketone->protonated_ketone Protonation h_plus + H⁺ criegee Criegee Intermediate protonated_ketone->criegee Nucleophilic Attack mcpba + m-CPBA mcpba->criegee rearrangement Rearrangement (Rate-Determining Step) criegee->rearrangement product_ion Protonated Lactone rearrangement->product_ion Migratory Insertion lactone 3-Ethyltetrahydro-2H-pyran-2-one product_ion->lactone Deprotonation minus_h_plus - H⁺ minus_h_plus->lactone workflow Fig. 2: Experimental Workflow start Dissolve 2-Ethylcyclopentanone in DCM cool Cool to 0°C (Ice Bath) start->cool add_mcpba Add m-CPBA portion-wise cool->add_mcpba react Stir at Room Temp (Monitor by TLC) add_mcpba->react quench Quench with 10% Na₂SO₃ react->quench wash Wash with sat. NaHCO₃ and Brine quench->wash dry Dry Organic Layer (MgSO₄) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Vacuum Distillation or Column Chromatography concentrate->purify product Characterize Final Product purify->product

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting unexpected peaks in the NMR spectrum of pyranone compounds.

Welcome to the technical support center for NMR analysis of pyranone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encount...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for NMR analysis of pyranone compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the NMR spectroscopy of this important class of heterocyclic compounds. Here, we move beyond generic advice to provide in-depth, causality-driven troubleshooting strategies, ensuring the integrity and accuracy of your experimental results.

Frequently Asked Questions (FAQs)

Section 1: Common Impurities and Contaminants

Question 1: I'm observing unexpected sharp singlets and multiplets in the aliphatic region (0-3 ppm) of my pyranone's ¹H NMR spectrum. What are the likely culprits?

Answer: This is a very common issue that typically points to residual solvents from your synthesis workup or purification, or contaminants from lab equipment. Pyranone compounds, especially those purified by column chromatography, can retain solvents tenaciously.

  • Causality: Solvents like ethyl acetate and hexanes are frequently used in the purification of pyranones. Their boiling points and polarity cause them to co-elute or be trapped within the crystalline matrix of the final compound. Grease from glassware joints is another frequent contaminant.

  • Troubleshooting Protocol:

    • Cross-reference with solvent impurity tables: Before extensive re-purification, consult established tables of NMR solvent impurities.[1][2][3] This is the most efficient first step.

    • Co-spotting on TLC: If you suspect a starting material or a major side product, co-spot your purified compound with the suspected impurity on a TLC plate to see if they have similar retention factors.

    • Drying under high vacuum: Ensure your sample is dried under high vacuum for a sufficient period. For stubborn solvents like ethyl acetate, co-evaporation can be effective. Dissolve the sample in a volatile solvent with a low boiling point (like dichloromethane), and then remove the solvent under vacuum. Repeat this process 2-3 times.[4]

    • Blank Experiment: As a definitive check for contaminants from your process, run a "blank" experiment where you take your deuterated solvent and run it through the same filtration and sample preparation steps without your compound.[5]

Common Impurities Table:

Impurity¹H NMR Chemical Shift (CDCl₃, δ ppm)Multiplicity
Acetone2.17s
Dichloromethane (DCM)5.30s
Diethyl ether3.48, 1.21q, t
Ethyl acetate4.12, 2.05, 1.26q, s, t
Hexane/Heptane~0.9, ~1.2-1.4m
Silicone Grease~0.0s (broad)
Toluene7.27-7.17, 2.36m, s

This table provides approximate shifts. Always refer to comprehensive solvent impurity tables for various deuterated solvents.[1][2]

Question 2: My aromatic region is crowded with unexpected peaks, even after purification. Could these be side products from my pyranone synthesis?

Answer: Yes, depending on the synthetic route, several side products can form that have NMR signals in the aromatic region. Understanding your reaction mechanism is key to identifying these impurities.

  • Causality: Many pyranone syntheses involve cyclization and condensation reactions.[6] Incomplete reactions or alternative cyclization pathways can lead to byproducts. For instance, in syntheses involving β-ketoesters, incomplete cyclization can leave starting materials or intermediates that possess aromatic protons. Similarly, domino reactions for pyranone synthesis can sometimes yield alternative heterocyclic or carbocyclic products.[7]

  • Troubleshooting Workflow:

    start Complex Aromatic Region review_synthesis Review Synthetic Route & Potential Side Reactions start->review_synthesis lcms Perform LC-MS Analysis review_synthesis->lcms Hypothesize impurities repurify Re-purify Sample (e.g., HPLC, Recrystallization) lcms->repurify Impurity detected two_d_nmr Acquire 2D NMR (COSY, HSQC, HMBC) lcms->two_d_nmr If separation is difficult repurify->two_d_nmr If impurity persists structure_elucidation Elucidate Impurity Structure two_d_nmr->structure_elucidation end Identify Source & Optimize Synthesis structure_elucidation->end

    Caption: Workflow for identifying aromatic impurities.

  • Expert Insight: Pay close attention to reactions involving palladium catalysis, as these can sometimes lead to homo-coupling of aromatic starting materials. Also, be aware of potential furanone formation as a minor product in some lactonization reactions, which will have distinct olefinic and aromatic signals.[6]

Section 2: Spectral Artifacts and Compound Instability

Question 3: The peaks for my pyranone are unexpectedly broad. What could be causing this?

Answer: Broad peaks in the NMR spectrum of a pyranone can stem from several sources, ranging from sample preparation issues to inherent chemical dynamics.

  • Causality and Troubleshooting:

    • Poor Shimming: This is the most common instrumental reason for broad peaks. The magnetic field is not homogeneous across the sample.

      • Solution: Re-shim the spectrometer. If you are using an automated shimming routine, consider manual shimming for difficult samples.

    • Sample Concentration: Highly concentrated samples can lead to increased viscosity, which slows molecular tumbling and results in broader lines.

      • Solution: Dilute your sample.

    • Paramagnetic Impurities: Trace amounts of paramagnetic metals (e.g., from catalysts or glassware) can cause significant line broadening.

      • Solution: Filter your NMR sample through a small plug of Celite or silica in a Pasteur pipette. Ensure all glassware is scrupulously clean.

    • Chemical Exchange/Tautomerism: If your pyranone is undergoing a dynamic process, such as tautomerism or conformational exchange, on a timescale similar to the NMR experiment, this can lead to broad peaks.

      • Solution: Acquire spectra at different temperatures. If the process is a dynamic equilibrium, the peaks may sharpen or coalesce as the temperature is increased or decreased.

Question 4: I'm seeing new peaks appear in my pyranone spectrum after leaving the NMR tube for a few hours. Is my compound degrading?

Answer: It is quite possible. Pyranones, being lactones, can be susceptible to hydrolysis, especially if there are trace amounts of acid or base in the NMR solvent or on the glassware.

  • Causality: The ester linkage in the pyranone ring can be cleaved by nucleophilic attack, most commonly by water. This ring-opening reaction will generate a new compound with a different set of NMR signals.[8] Acidic or basic residues can catalyze this degradation.[9][10]

  • Experimental Protocol for Stability Assessment:

    • Prepare a fresh sample in high-purity deuterated solvent from a new, sealed bottle. Ensure the NMR tube is meticulously cleaned and dried.

    • Acquire an initial ¹H NMR spectrum immediately after preparation.

    • Monitor the sample over time by acquiring spectra at regular intervals (e.g., 1, 4, 12, and 24 hours).

    • Spike with D₂O: If hydrolysis is suspected, adding a drop of D₂O can accelerate the process and also help identify exchangeable protons from the hydrolyzed product.

    • Test different solvents: Some solvents are more hygroscopic than others. If instability is observed in a protic solvent like methanol-d₄, try an aprotic solvent like DMSO-d₆ or benzene-d₆.[11]

  • Expected Degradation Products: The primary degradation product from hydrolysis would be a δ-hydroxy carboxylic acid or its corresponding carboxylate. This would result in the disappearance of the characteristic pyranone olefinic protons and the appearance of new signals, likely including a broad OH peak.

Section 3: Complex Spectral Patterns

Question 5: The splitting patterns in the olefinic region of my pyranone spectrum are more complex than the N+1 rule would predict. What is happening?

Answer: This is often due to "second-order effects" or "complex splitting." These phenomena occur when the chemical shift difference (in Hz) between two coupled protons is not much larger than the coupling constant (J) between them.[4]

  • Causality: In pyranone systems, the protons on the heterocyclic ring can have very similar chemical environments, leading to small chemical shift differences. When this difference becomes comparable to the J-coupling value, the simple splitting rules break down, and more complex patterns like "doublets of doublets" or even unresolvable multiplets emerge.[12][13][14][15] This is particularly common in highly substituted pyranones.

  • Troubleshooting and Analysis:

    • Increase Spectrometer Field Strength: The chemical shift difference in Hz is proportional to the magnetic field strength, while the J-coupling constant is not. Therefore, acquiring the spectrum on a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) can often simplify the spectrum by increasing the Δν/J ratio.

    • Change the NMR Solvent: Aromatic solvents like benzene-d₆ can induce significant shifts in the proton resonances (Aromatic Solvent Induced Shifts - ASIS), which may increase the separation between coupled protons and simplify the spectrum.[11][16]

    • 2D NMR Spectroscopy: A 2D COSY (Correlation Spectroscopy) experiment is invaluable here. It will show which protons are coupled to each other, even in a complex multiplet, allowing you to trace the connectivity within the spin system.

    G A Complex Multiplet Observed B Is Δν ≈ J? A->B C Yes (Second-Order Effects) B->C Likely D No (Check for other couplings) B->D Unlikely E Acquire Spectrum on Higher Field Spectrometer C->E F Change Deuterated Solvent (e.g., to Benzene-d6) C->F G Run 2D COSY Experiment C->G H Simplified First-Order Spectrum E->H F->H I Confirm Coupling Network G->I

    Caption: Decision tree for analyzing complex splitting patterns.

Question 6: I have a hydroxyl-substituted pyranone, and I'm seeing two sets of peaks. Is this a mixture of tautomers?

Answer: This is a strong possibility. Hydroxypyranones can exist in equilibrium with their keto tautomers, or in some cases, with a ring-opened chain form. This is known as keto-enol or ring-chain tautomerism.[17][18][19]

  • Causality: The presence of both a ketone and a hydroxyl group in the same molecule allows for proton transfer, leading to different isomeric forms that can coexist in solution. The position of this equilibrium is highly dependent on the solvent, temperature, and the substitution pattern on the pyranone ring.[20][21][22][23]

  • Experimental Verification:

    • Variable Temperature (VT) NMR: Acquire spectra at a range of temperatures. If the two sets of peaks represent tautomers in equilibrium, you may see changes in their relative integration as the equilibrium shifts. At higher temperatures, the rate of interconversion might increase, leading to coalescence of the signals into a single, averaged set of peaks.

    • Solvent Study: Record the spectrum in a variety of deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄). The polarity and hydrogen-bonding capability of the solvent can significantly influence the position of the tautomeric equilibrium, altering the ratio of the two species observed.[19] For example, polar, protic solvents may favor one form over the other compared to non-polar solvents.

    • 2D EXSY (Exchange Spectroscopy): This is a powerful technique to definitively prove that two species are in exchange with each other. It will show "cross-peaks" between the signals of the two tautomeric forms.

References

  • University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]

  • ResearchGate. (2025). Ring–Chain Tautomerism of Hydroxyketones. [Link]

  • ResearchGate. (2025). Ring–chain tautomerism and protolytic equilibria of 3-hydroxy-3-phosphonoisobenzofuranone studied by 1H, 13C and 31P NMR-controlled titrations. [Link]

  • Chad's Prep. (2018). 15.7 Complex Splitting | NMR | Organic Chemistry. [Link]

  • Fiveable. More Complex Spin–Spin Splitting Patterns | Organic Chemistry Class Notes. [Link]

  • Scheidt, K. A., et al. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. PMC - NIH. [Link]

  • ResearchGate. (2025). New type of ring-chain tautomerism. Direct evidence from 1 H NMR spectroscopy. [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?[Link]

  • Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. [Link]

  • Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. [Link]

  • Chemistry LibreTexts. (2024). 13.8: More Complex Spin-Spin Splitting Patterns. [Link]

  • CONICET. NMR and computational studies on tautomerism of 3-hydroxy-2-(2-thienylcarbonyl)cyclohex-2-en-1-one. [Link]

  • ResearchGate. (2016). What are the possible impurities for the extra peaks in HNMR at 0.9 to 3 ppm??[Link]

  • Unknown Source. Tables For Organic Structure Analysis.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. ACS Publications. [Link]

  • Master Organic Chemistry. (2022). Keto-Enol Tautomerism: Key Points. [Link]

  • ASU Core Research Facilities. EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. [Link]

  • ResearchGate. Nucleophilic ring opening of 2‐pyrone (1). [Link]

  • Analytical Sciences. (2018). Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid. [Link]

  • Gill, M., et al. (2025). Synthesis of Pyran and Pyranone Natural Products. ResearchGate. [Link]

  • Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. (2023). ACS Omega. [Link]

  • Hibbert, D. B., et al. (2013). Two-dimensional NMR spectroscopy reveals cation-triggered backbone degradation in polysulfone-based anion exchange membranes. PNAS. [Link]

  • ResearchGate. (2018). Influence of deuterated solvent on the 1 H NMR spectra of compounds A−D. [Link]

  • Organic Chemistry Portal. 2-Pyrone synthesis. [Link]

  • Asymmetric ring contraction of 2-hydroxypyranones by borrowing hydrogen biocatalysis. (2025). PubMed Central. [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Lee, C. S., et al. (2015). Recent Advances in the Synthesis of 2-Pyrones. PMC - NIH. [Link]

  • PubMed. NMR spectroscopy, X-ray crystallographic, and molecular modeling studies on a new pyranone from Haloxylon salicornicum. [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]

  • Li, Y., et al. (2016). Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS. PLOS ONE. [Link]

  • Cline, E. N., et al. (2013). NMR detection and study of hydrolysis of HNO-derived sulfinamides. PubMed. [Link]

  • Stanford University. Notes on NMR Solvents. [Link]

  • ResearchGate. (2022). Does presence of acids impact the position of H2O peak in 1H NMR spectrum?[Link]

  • MDPI. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. [Link]

  • PubMed. (2013). Understanding the degradation of electrochemically-generated reactive drug metabolites by quantitative NMR. [Link]

Sources

Optimization

Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of 3-Ethyltetrahydro-2H-Pyran-2-one

Prepared by: Senior Application Scientist, Chemical Process Development Welcome to the technical support center for the synthesis of 3-Ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, process chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Process Development

Welcome to the technical support center for the synthesis of 3-Ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from laboratory scale to pilot or production scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

Synthesis Strategy Overview

The target molecule, 3-Ethyltetrahydro-2H-pyran-2-one (a substituted δ-valerolactone), is a cyclic ester. The most common and industrially viable approach for its synthesis is the intramolecular esterification of a precursor hydroxy acid, specifically 5-hydroxy-3-ethylheptanoic acid. This process, known as lactonization, is an equilibrium-driven reaction where water is eliminated.[1][2][3]

Key scale-up challenges are centered on effectively managing this equilibrium, controlling reaction temperature, minimizing side reactions, and implementing an efficient purification strategy.

Primary Synthetic Route: Acid-Catalyzed Lactonization

The core transformation involves cyclizing 5-hydroxy-3-ethylheptanoic acid in the presence of an acid catalyst, typically with azeotropic removal of water to drive the reaction to completion.

cluster_0 Process Workflow Precursor 5-Hydroxy-3-ethylheptanoic Acid Reaction Acid-Catalyzed Lactonization (e.g., p-TsOH, Toluene) Precursor->Reaction Heat, Water Removal Workup Neutralization & Aqueous Wash Reaction->Workup Quench Purification Vacuum Distillation Workup->Purification Crude Product Product 3-Ethyltetrahydro-2H-pyran-2-one Purification->Product >99% Purity

Caption: High-level process workflow for lactone synthesis.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a direct question-and-answer format.

Problem Area: Reaction Kinetics & Conversion

Q1: My lactonization reaction stalls at 70-80% conversion and won't proceed further, even with extended reaction times. What is the primary cause?

A1: This is a classic symptom of equilibrium limitation. Lactonization is a reversible reaction where the starting hydroxy acid is in equilibrium with the lactone and water.[1] On a larger scale, several factors can exacerbate this issue:

  • Inefficient Water Removal: The most common culprit. As water is a product, its accumulation shifts the equilibrium back towards the starting material (Le Châtelier's principle). Standard laboratory Dean-Stark traps may not have the required efficiency for larger solvent volumes and faster boil-up rates.

  • Insufficient Catalyst Activity: The catalyst concentration may be too low for the larger batch volume, or the catalyst may have been deactivated by impurities.

  • Sub-optimal Temperature: The reaction temperature may be too low to achieve a sufficient rate of water removal. The solvent must be refluxing vigorously enough to carry water vapor into the trap.

Solution Pathway:

  • Enhance Water Removal: Ensure your solvent (e.g., toluene, xylene) is refluxing at a rate sufficient for efficient azeotropic distillation. For pilot-scale reactors, ensure the condenser and Dean-Stark trap are appropriately sized for the batch volume.

  • Verify Catalyst Load: A typical loading for p-Toluenesulfonic acid (p-TsOH) is 0.5-2.0 mol%. If the reaction stalls, a second charge of the catalyst can sometimes restart the conversion, but investigate the root cause first.

  • Increase Temperature: If using toluene (b.p. ~111°C), consider switching to xylene (b.p. ~140°C) to increase the reaction temperature and the efficiency of water removal, provided the starting material and product are stable at these temperatures.

Q2: I'm observing the formation of a high-molecular-weight, viscous material, leading to low yields of my desired lactone. What is happening and how can I prevent it?

A2: You are likely experiencing intermolecular esterification, which leads to the formation of linear polyesters, a common competing reaction in lactone synthesis.[1] This is particularly problematic under conditions of high concentration and high temperature.

Causality & Prevention:

  • High Concentration: At high concentrations of the hydroxy acid, the probability of one molecule reacting with another (intermolecular) increases relative to the intramolecular cyclization. The principle of high dilution favors cyclization.

  • Strong Acid Catalysts & High Temperatures: Aggressive reaction conditions can promote non-selective esterification pathways.

Mitigation Strategies:

  • Employ High-Dilution Principles: While true high dilution is often not economically viable at scale, the reaction should be run at the lowest concentration that is practical. Avoid overly concentrated reaction mixtures.

  • Controlled Addition: A robust scale-up strategy is to add the hydroxy acid substrate slowly to the hot, refluxing solvent containing the catalyst over several hours. This keeps the instantaneous concentration of the substrate low, favoring the intramolecular cyclization over polymerization.

  • Optimize Catalyst Choice: While p-TsOH is common, other catalysts may offer better selectivity. Investigate milder acid catalysts or specific lactonization reagents if polyester formation is severe.

Problem Area: Impurities & Product Quality

Q1: After workup, my final product is contaminated with the starting hydroxy acid, which is difficult to remove by distillation. How can I improve the separation?

A1: The boiling point of the hydroxy acid precursor is likely significantly higher than the lactone, but it can be carried over during distillation, especially if it is not fully converted. The primary issue is the acidic nature of the impurity.

Solution: The most effective way to remove an acidic impurity is a basic aqueous wash during the workup phase, before distillation.

  • Cool the Reaction Mixture: After the reaction is complete, cool the organic solution to room temperature.

  • Perform a Basic Wash: Wash the organic layer with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic hydroxy acid will be deprotonated to its carboxylate salt, which is highly soluble in the aqueous layer and will be extracted from the organic phase.

  • Follow with a Brine Wash: Wash with a saturated sodium chloride (brine) solution to remove residual water and salts.

  • Dry and Concentrate: Dry the organic layer over a drying agent like anhydrous sodium sulfate or magnesium sulfate before concentrating the solvent and proceeding to distillation. This workup ensures that only the neutral lactone product enters the distillation step.

Q2: My product is consistently yellow or brown after distillation, but I need a colorless material. What is the source of the color?

A2: Color formation is typically due to thermal decomposition or side reactions caused by residual acid or oxygen at high temperatures.

  • Acid-Catalyzed Degradation: If any of the strong acid catalyst (like p-TsOH) is carried into the distillation, it can cause charring and degradation of the product at high pot temperatures.

  • Oxidation: The presence of air (oxygen) in the distillation system at high temperatures can lead to oxidative degradation products that are often colored.

Solutions:

  • Thorough Neutralization: Ensure the pre-distillation workup described in the previous point is performed meticulously to completely remove the acid catalyst. Check the pH of the aqueous layer after the final wash to confirm it is neutral or slightly basic.

  • Perform Distillation Under High Vacuum: Using a high vacuum lowers the boiling point of the product, reducing the required pot temperature and minimizing the risk of thermal decomposition.

  • Maintain an Inert Atmosphere: Ensure the distillation apparatus is leak-free and perform the distillation under a nitrogen or argon atmosphere to prevent oxidation.

Troubleshooting Decision Tree

start Problem: Low Yield or Purity check_conversion Check In-Process Control (GC/TLC): Is reaction incomplete? start->check_conversion incomplete YES: Reaction Incomplete check_conversion->incomplete Yes complete NO: Reaction Complete check_conversion->complete No check_water Is water still being collected in Dean-Stark trap? incomplete->check_water check_impurities Analyze Crude Product: What are the main impurities? complete->check_impurities water_yes YES: Continue reaction. Consider higher temp solvent (e.g., xylene). check_water->water_yes Yes water_no NO: Equilibrium Stalled check_water->water_no No stall_solution Increase catalyst load. Improve agitation. Ensure efficient reflux. water_no->stall_solution impurity_sm Starting Material check_impurities->impurity_sm impurity_poly Polymer/High MW Species check_impurities->impurity_poly impurity_color Colored Impurities check_impurities->impurity_color sm_solution Improve basic wash (NaHCO₃) during workup to remove residual acid. impurity_sm->sm_solution poly_solution Use controlled addition of SM. Increase solvent volume (higher dilution). impurity_poly->poly_solution color_solution Ensure complete acid removal before distillation. Use high vacuum & N₂ blanket. impurity_color->color_solution

Caption: Decision tree for troubleshooting low yield/purity issues.

Frequently Asked Questions (FAQs)

Q1: What is the most robust purification method for 3-Ethyltetrahydro-2H-pyran-2-one on a multi-kilogram scale?

A1: For a neutral, relatively low-boiling liquid like this lactone, vacuum distillation is the gold standard for purification at scale.[4] It is highly effective at removing non-volatile impurities (salts, catalyst residues, polymers) and separating from lower-boiling impurities (residual solvents). Column chromatography is generally not economically or practically feasible for multi-kilogram quantities of a final product or intermediate.

Q2: Are there any specific safety considerations for scaling up this lactonization?

A2: Yes. The primary considerations are:

  • Exothermic Reactions: While the lactonization itself is not strongly exothermic, the quenching step (neutralizing the acid catalyst with a base) can be highly exothermic, especially if concentrated base is used. Always add the quenching solution slowly with efficient cooling and stirring.

  • Flammable Solvents: Toluene and xylene are flammable. All equipment must be properly grounded, and the process should be conducted in a well-ventilated area designed for handling flammable liquids.

  • Corrosive Acid: p-TsOH and other acid catalysts are corrosive. Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, is mandatory.

Q3: Can I use a different catalyst besides p-TsOH?

A3: Absolutely. While p-TsOH is a cost-effective and common choice, other catalysts can be used.

  • Sulfuric Acid: Stronger and cheaper, but can lead to more charring and side products if not carefully controlled.

  • Acidic Resins (e.g., Amberlyst-15): These are solid-supported catalysts that can be easily filtered out of the reaction mixture, simplifying the workup significantly as no aqueous wash is needed for catalyst removal. This is a highly attractive option for process simplification at scale.

  • Lewis Acids: Certain Lewis acids can also catalyze lactonization, though they are often more expensive.

The choice of catalyst depends on factors like cost, desired reaction rate, product stability, and the desired workup procedure.

Protocols & Data

Protocol 1: Pilot-Scale Synthesis via Acid-Catalyzed Lactonization (10 kg Scale)

Materials:

  • 5-Hydroxy-3-ethylheptanoic acid: 10.0 kg

  • Toluene: 100 L

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 220 g (0.02 eq)

  • 5% w/w Sodium Bicarbonate (NaHCO₃) solution: 2 x 20 L

  • Saturated Sodium Chloride (Brine) solution: 20 L

  • Anhydrous Magnesium Sulfate (MgSO₄): 2 kg

Equipment:

  • 200 L glass-lined reactor with overhead stirrer, reflux condenser, and temperature probe

  • 20 L Dean-Stark trap

  • Heating/cooling mantle

  • Vacuum distillation setup with a sufficiently sized receiving flask

Procedure:

  • Charge the reactor with 10.0 kg of 5-hydroxy-3-ethylheptanoic acid, 100 L of toluene, and 220 g of p-TsOH.

  • Begin stirring and heat the mixture to reflux (~110-115°C).

  • Collect the water/toluene azeotrope in the Dean-Stark trap. Continuously drain the lower aqueous layer from the trap, returning the upper toluene layer to the reactor.

  • Monitor the reaction progress by tracking water collection. The theoretical amount of water is ~1.03 L. The reaction is considered complete when water evolution ceases (typically 6-10 hours).

  • Cool the reaction mixture to 20-25°C.

  • Slowly add 20 L of 5% NaHCO₃ solution to quench the catalyst. Caution: Off-gassing (CO₂) will occur. Stir for 30 minutes.

  • Stop stirring and allow the layers to separate. Drain the lower aqueous layer.

  • Repeat the wash with another 20 L of 5% NaHCO₃ solution, followed by a 20 L brine wash.

  • Transfer the organic layer to a suitable vessel and add 2 kg of MgSO₄. Stir for 1 hour to dry the solution.

  • Filter off the MgSO₄ and concentrate the toluene under reduced pressure to yield the crude lactone.

Protocol 2: Purification by Vacuum Distillation
  • Set up the distillation apparatus. Ensure all joints are well-sealed.

  • Charge the crude product from Protocol 1 to the distillation flask.

  • Begin applying vacuum slowly, aiming for a pressure of <5 mmHg.

  • Once the vacuum is stable, begin heating the distillation pot.

  • Collect any low-boiling fractions (residual toluene) separately.

  • The product, 3-Ethyltetrahydro-2H-pyran-2-one, will distill as a colorless liquid. Collect the fraction boiling at the target temperature/pressure.

  • Stop the distillation when the pot temperature begins to rise sharply or when charring is observed, leaving a small amount of residue behind.

  • Expected Yield: 7.5 - 8.5 kg (85-95% yield) with >99% purity by GC.

Data Summary: Lab vs. Pilot Scale Comparison
ParameterLaboratory Scale (100 g)Pilot Scale (10 kg)Rationale for Change
Substrate 100 g10.0 kg100x Scale-Up
Solvent Volume 1 L Toluene100 L TolueneMaintained 10:1 v/w ratio for consistent concentration
Catalyst (p-TsOH) 2.2 g220 gMaintained 0.02 molar equivalents
Reaction Time 4-6 hours6-10 hoursSlower heat/mass transfer at larger scale
Workup Volume 2 x 200 mL2 x 20 LMaintained 2:1 v/w ratio for efficient extraction
Expected Yield ~90 g (90%)~8.5 kg (85%)Slight drop in yield is common due to transfer losses and longer heating times
Expected Purity >99%>99%Purification method is robust and scalable

References

  • Wikipedia. Lactone. [Link][1]

  • Lee, J. et al. (2018). Development of a General, Sequential, Ring Closing Metathesis/Intramolecular Cross-Coupling Reaction for the Synthesis of Polyunsaturated Macrolactones. PMC - NIH. [Link][5]

  • Kowalczyk, A. et al. (2018). Recent Developments in Lactone Monomers and Polymer Synthesis and Application. NIH. [Link][6]

  • Google Patents. US4634780A - Process for the production of lactones. [7]

  • Getzler, Y. et al. (2021). Advances in Catalyst Design for β-Lactone Formation via Ring-Expansion Carbonylation. [Link][8]

  • Fernández, G. Lactone Synthesis. Química Organica.org. [Link][2]

  • Organic Chemistry Portal. Lactone synthesis. [Link][9]

  • Posner, G. H. et al. AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses Procedure. [Link][10]

  • PrepChem.com. Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. [Link][11]

  • Nicola, T. et al. (2005). First Scale-Up to Production Scale of a Ring Closing Metathesis Reaction Forming a 15-Membered Macrocycle as a Precursor of an Active Pharmaceutical Ingredient. ACS Publications. [Link][12]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link][13]

  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. [Link][3]

  • EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Link][4]

Sources

Troubleshooting

Identification and removal of impurities in 3-ethyltetrahydro-2H-pyran-2-one samples

Welcome to the Technical Support Center for 3-ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for 3-ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the analysis and purification of this compound. Our approach is rooted in practical, field-proven insights to ensure the integrity and purity of your samples.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common sources of impurities in 3-ethyltetrahydro-2H-pyran-2-one?

    • Which analytical techniques are best suited for purity assessment?

    • What are the primary degradation pathways for this lactone?

  • Troubleshooting Guide: Impurity Identification

    • GC-MS Analysis: Unexpected peaks in your chromatogram?

    • HPLC-UV Analysis: Poor peak shape or resolution?

    • NMR Analysis: Unidentified signals in your spectrum?

  • Troubleshooting Guide: Impurity Removal

    • Fractional Distillation: Inefficient separation of closely boiling impurities?

    • Silica Gel Chromatography: Co-elution or low recovery of the product?

  • Experimental Protocols

    • Protocol 1: GC-MS Method for Impurity Profiling

    • Protocol 2: HPLC-UV Method for Purity Determination

    • Protocol 3: Purification by Silica Gel Column Chromatography

    • Protocol 4: Forced Degradation Study Protocol

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in 3-ethyltetrahydro-2H-pyran-2-one?

The impurity profile of 3-ethyltetrahydro-2H-pyran-2-one is intrinsically linked to its synthetic route. Two common manufacturing processes are the alkylation of δ-valerolactone and the Baeyer-Villiger oxidation of 3-ethylcyclohexanone.

  • From Alkylation of δ-Valerolactone: This route typically involves the deprotonation of δ-valerolactone followed by reaction with an ethylating agent (e.g., iodoethane).

    • Unreacted Starting Materials: Residual δ-valerolactone and iodoethane.

    • Reagents: Traces of the base used for deprotonation (e.g., lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS)) and additives like hexamethylphosphoramide (HMPA).

    • Byproducts: Di-alkylated products or products from side reactions of the base.

  • From Baeyer-Villiger Oxidation of 3-Ethylcyclohexanone: This process uses a peroxyacid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) to insert an oxygen atom into the cyclic ketone.[1][2]

    • Unreacted Starting Material: Residual 3-ethylcyclohexanone.

    • Reagent-Related Impurities: The corresponding carboxylic acid of the peroxyacid used (e.g., meta-chlorobenzoic acid from m-CPBA).

    • Byproducts: Isomeric lactones if the migration of the substituted carbon is not completely regioselective.

The relationship between the synthetic route and potential impurities is visualized below.

Synthesis_Impurities cluster_0 Alkylation Route cluster_1 Baeyer-Villiger Oxidation Route delta-Valerolactone delta-Valerolactone Product_A 3-Ethyltetrahydro-2H-pyran-2-one delta-Valerolactone->Product_A Iodoethane Iodoethane Iodoethane->Product_A Base (e.g., LDA) Base (e.g., LDA) Base (e.g., LDA)->Product_A Impurity_A1 Unreacted delta-Valerolactone Product_A->Impurity_A1 Incomplete reaction Impurity_A2 Residual Iodoethane Product_A->Impurity_A2 Excess reagent 3-Ethylcyclohexanone 3-Ethylcyclohexanone Product_B 3-Ethyltetrahydro-2H-pyran-2-one 3-Ethylcyclohexanone->Product_B Peroxyacid (e.g., m-CPBA) Peroxyacid (e.g., m-CPBA) Peroxyacid (e.g., m-CPBA)->Product_B Impurity_B1 Unreacted 3-Ethylcyclohexanone Product_B->Impurity_B1 Incomplete reaction Impurity_B2 Carboxylic Acid byproduct Product_B->Impurity_B2 Reagent degradation

Caption: Impurity sources based on synthetic routes.

Q2: Which analytical techniques are best suited for purity assessment?

A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities. Its high sensitivity makes it suitable for detecting trace-level contaminants.[3][4]

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A versatile technique for quantifying the main component and non-volatile impurities. It is a cornerstone of quality control in the pharmaceutical industry.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides unequivocal structural confirmation of the main component and can be used to identify and quantify impurities without the need for reference standards of the impurities, especially at levels above 0.1%.

Q3: What are the primary degradation pathways for this lactone?

Lactones, being cyclic esters, are susceptible to specific degradation pathways, especially under stress conditions as outlined in ICH guidelines.[7][8]

  • Hydrolysis: The most common degradation pathway is the opening of the lactone ring via hydrolysis to form the corresponding hydroxy carboxylic acid (5-hydroxyheptanoic acid). This reaction is catalyzed by both acids and bases.[9]

  • Polymerization: Ring-opening polymerization can occur, especially in the presence of catalytic amounts of acid, base, or certain metal catalysts, or at elevated temperatures.[10][11]

  • Oxidation: While the saturated ring is relatively stable, forced oxidation (e.g., with hydrogen peroxide) can lead to the formation of various oxidative degradation products.[12]

A forced degradation study is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[13][14]

Troubleshooting Guide: Impurity Identification

GC-MS Analysis: Unexpected peaks in your chromatogram?
Observation Potential Cause Troubleshooting Action
Peak with m/z corresponding to δ-valerolactone (M+ = 100) Incomplete alkylation reaction.Optimize reaction time or stoichiometry of reagents.
Peak with m/z corresponding to 3-ethylcyclohexanone (M+ = 126) Incomplete Baeyer-Villiger oxidation.Increase reaction time, temperature, or oxidant concentration.
Broad, tailing peak for the main component Active sites in the GC liner or on the column.Use a deactivated liner and a high-quality, low-bleed column. Consider derivatization if tailing persists.
Multiple small peaks Sample degradation in the hot injector.Lower the injector temperature. Ensure the sample is free of non-volatile residues.
HPLC-UV Analysis: Poor peak shape or resolution?
Observation Potential Cause Troubleshooting Action
Tailing peak for the main component Secondary interactions with the stationary phase.For reversed-phase chromatography, ensure the mobile phase pH is appropriate to keep acidic or basic impurities in a single ionic state. Using a high-purity silica column can minimize silanol interactions.[15]
Fronting peak Sample overload.Dilute the sample or inject a smaller volume.
Poor resolution between the main peak and an impurity Inadequate separation power of the method.Optimize the mobile phase composition (e.g., change the organic solvent ratio or the type of organic modifier). Consider a different stationary phase (e.g., C18 vs. Phenyl-Hexyl).
Drifting retention times Column temperature fluctuations or changing mobile phase composition.Use a column oven for temperature control. Ensure the mobile phase is well-mixed and degassed.
NMR Analysis: Unidentified signals in your spectrum?
Observation Potential Cause Troubleshooting Action
Broad singlet around 1-3 ppm Water in the deuterated solvent.Use a freshly opened ampoule of high-purity deuterated solvent.
Signals corresponding to common lab solvents (e.g., acetone, ethyl acetate) Contamination from glassware or work-up.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for extraction and work-up.
Multiplet in the region of the ethyl group that integrates for more than 5 protons Presence of unreacted iodoethane or other ethyl-containing species.Correlate with GC-MS data. If present, optimize the purification process.
Signals indicating a carboxylic acid (broad peak >10 ppm) Hydrolysis of the lactone to 5-hydroxyheptanoic acid.Prepare the sample immediately before analysis. Ensure the deuterated solvent is neutral.

Troubleshooting Guide: Impurity Removal

Fractional Distillation: Inefficient separation of closely boiling impurities?

Distillation_Troubleshooting Problem Poor Separation Cause1 Boiling points are too close Problem->Cause1 Cause2 Insufficient column efficiency Problem->Cause2 Cause3 Incorrect vacuum level Problem->Cause3 Cause4 Flooding or weeping Problem->Cause4 Solution1 Increase column length or use a more efficient packing (e.g., Vigreux or structured packing) Cause1->Solution1 Cause2->Solution1 Solution2 Optimize vacuum pressure to maximize the difference in relative volatility Cause3->Solution2 Solution3 Adjust heat input and reflux ratio to ensure stable column operation Cause4->Solution3

Caption: Troubleshooting logic for fractional distillation.

Issue Potential Cause Suggested Solution
Incomplete separation of an impurity with a similar boiling point (e.g., unreacted 3-ethylcyclohexanone) The difference in boiling points is small, requiring higher separation efficiency.Use a longer fractionating column or a column with a more efficient packing material. A vacuum distillation will lower the boiling points and can sometimes increase the relative volatility, aiding separation.[16]
Product bumping or unstable boiling Uneven heating or lack of boiling chips/stirring.Ensure uniform heating with a heating mantle and sand bath. Use a magnetic stir bar or fresh boiling chips.
Low recovery of purified product Hold-up in the distillation column.Use a shorter column if the separation allows. Ensure the apparatus is well-insulated to prevent condensation before the condenser.
Silica Gel Chromatography: Co-elution or low recovery of the product?
Issue Potential Cause Suggested Solution
Product co-elutes with a less polar impurity The mobile phase is too polar.Decrease the polarity of the eluent (e.g., reduce the percentage of ethyl acetate in hexane).
Product elutes with a more polar impurity The mobile phase is not polar enough.Increase the polarity of the eluent. A shallow gradient elution can improve separation.
Product streaks or "tails" on the column, leading to poor separation and low recovery Strong interaction between the lactone's carbonyl group and the acidic silica gel.Add a small amount (0.1-0.5%) of a modifier like triethylamine to the eluent to block the active sites on the silica. Alternatively, use a less acidic stationary phase like alumina.
Product does not elute from the column The mobile phase is not sufficiently polar.Start with a non-polar solvent and gradually increase the polarity. A flush with a very polar solvent (e.g., 10% methanol in dichloromethane) at the end can recover highly retained compounds.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This method is designed for the separation and identification of volatile and semi-volatile impurities in 3-ethyltetrahydro-2H-pyran-2-one samples.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Injector:

    • Temperature: 250 °C.

    • Mode: Split (split ratio 50:1).

    • Injection Volume: 1 µL.

  • Mass Spectrometer:

    • Scan Range: 35-350 amu.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dilute the sample 1:100 in high-purity dichloromethane or ethyl acetate.

Protocol 2: HPLC-UV Method for Purity Determination

This reversed-phase HPLC method is suitable for the quantification of 3-ethyltetrahydro-2H-pyran-2-one and the detection of non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase:

    • A: Water with 0.1% phosphoric acid.

    • B: Acetonitrile with 0.1% phosphoric acid.

  • Gradient Program:

    Time (min) %A %B
    0 70 30
    15 30 70
    20 30 70
    21 70 30

    | 25 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 3: Purification by Silica Gel Column Chromatography

This protocol describes a standard procedure for the purification of gram-scale quantities of 3-ethyltetrahydro-2H-pyran-2-one.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve the crude sample in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate).

    • Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate) to elute the product.

    • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 4: Forced Degradation Study Protocol

This protocol outlines the conditions for a forced degradation study to assess the stability of 3-ethyltetrahydro-2H-pyran-2-one, in accordance with ICH guidelines.[7][8]

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile or a suitable solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 1 M HCl to the stock solution. Heat at 60 °C for 24 hours.

    • Base Hydrolysis: Add an equal volume of 1 M NaOH to the stock solution. Keep at room temperature for 4 hours.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid sample at 80 °C for 48 hours. Also, heat the stock solution at 60 °C for 24 hours.

    • Photolytic Degradation: Expose the solid sample and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: After the specified time, neutralize the acidic and basic samples, and dilute all samples to a suitable concentration for analysis by the validated HPLC-UV method (Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.

References

  • Benchchem. (2025). Technical Support Center: Purification of (S)-Tetrahydro-2H-pyran-2-carboxylic acid.
  • Bhati, A., & Kumar, S. (2024). Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review. RSC Advances, 14(32), 22963-22992.
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Itzstein, M. (2011). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 35(5), 56-65.
  • Darensbourg, D. J. (2024). Ring-Opening Copolymerizations of a CO2-derived δ-Valerolactone with ε-Caprolactone and L-Lactide. ChemRxiv.
  • Zhang, T., Wang, C., Li, Y., & Zhang, A. (2018). Development and validation of a sensitive GC-MS method for the determination of trace levels of an alkylating reagent in a β-lactam active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 150, 343-349.
  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 72, 1-7.
  • ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Patsnap Synapse. (2025). Troubleshooting Guide for Common Recombinant Protein Problems.
  • David Publishing. (n.d.). Development of Methodology for the Isolation and Determination of Propafenone in Blood Samples via HPLC.
  • USA Lab. (2020). How Fractional Distillation Process Works.
  • Royal Society of Chemistry. (2022). 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP): a versatile CO2-derived lactone platform for polymer synthesis.
  • European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(2), 1-14.
  • Organic Syntheses. (2025).
  • Bondigalla, R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 24-36.
  • Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation.
  • Google Patents. (n.d.).
  • University of Malta. (n.d.).
  • Roy, J. (2022). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 219, 114934.
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • YouTube. (2014).
  • YouTube. (2023).
  • Liu, X. (2024). 2.9 The Baeyer-Villiger Reaction. In Organic Chemistry II. KPU Pressbooks.
  • PubChem. (n.d.). 3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one.
  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
  • Revue Roumaine de Chimie. (n.d.).
  • Wiley-VCH. (2007).
  • ResearchGate. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS.
  • International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
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  • Shiyan, S., et al. (2019). OPTIMIZATION AND VALIDATION OF RP-HPLC/UV DETECTION FOR SEVERAL COMPOUNDS SIMULTANEOUSLY IN SEMI-PURIFIED EXTRACT OF WHITE TEA. International Journal of Pharmaceutical Sciences and Research, 10(7), 3345-3353.
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Optimization

Technical Support Center: Synthesis and Purification of 3-ethyltetrahydro-2H-pyran-2-one

Welcome to the technical support center for the synthesis and purification of 3-ethyltetrahydro-2H-pyran-2-one (also known as 3-ethyl-δ-valerolactone). This guide is designed for researchers, chemists, and drug developme...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 3-ethyltetrahydro-2H-pyran-2-one (also known as 3-ethyl-δ-valerolactone). This guide is designed for researchers, chemists, and drug development professionals to address common challenges, improve experimental outcomes, and provide a deeper understanding of the underlying chemical principles. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to enhance the yield and purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and purification workflows in a direct question-and-answer format.

Question 1: My reaction yield is consistently low (<60%). What are the common causes and how can I improve it?

Answer: Low yield in the synthesis of 3-ethyltetrahydro-2H-pyran-2-one, particularly via the common acid-catalyzed lactonization of 3-ethyl-5-hydroxypentanoic acid, is typically traced back to three primary issues: incomplete reaction, thermal degradation, or side reactions like polymerization.

  • Causality 1: Incomplete Lactonization. The cyclization of a hydroxy acid to a lactone is a reversible equilibrium reaction.[1] Failure to remove the water byproduct will prevent the reaction from proceeding to completion.

    • Solution: Employ a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) to azeotropically remove water as it forms. This physically shifts the equilibrium towards the product, significantly boosting the conversion rate.

  • Causality 2: Polymerization. δ-Lactones are susceptible to ring-opening polymerization, especially under acidic or basic conditions at elevated temperatures.[2][3] This is a common pathway for product loss, converting your monomeric lactone into oligomeric or polymeric chains that are difficult to handle and purify.

    • Solution:

      • Temperature Control: Maintain the lowest effective temperature during the reaction and, critically, during purification. For distillation, always use a high-vacuum setup to lower the boiling point.

      • Catalyst Neutralization: Before any high-temperature purification step like distillation, thoroughly neutralize the reaction mixture. A wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution is essential to remove the acid catalyst.[4]

      • Avoid Strong Bases: During workup, avoid strong bases (e.g., NaOH) as they can catalyze polymerization or saponify (hydrolyze) the lactone product.

  • Causality 3: Precursor Instability. The starting material, 3-ethyl-5-hydroxypentanoic acid, may undergo side reactions other than lactonization under harsh acidic conditions, such as dehydration to form unsaturated acids.

    • Solution: Use a mild acid catalyst (e.g., p-toluenesulfonic acid (PTSA), Amberlyst-15 resin) in catalytic amounts rather than stoichiometric amounts of a strong mineral acid. This provides sufficient activation for lactonization while minimizing charring and side reactions.

Question 2: My final product is impure after workup, showing multiple spots on TLC or peaks in GC/NMR. What are the likely impurities?

Answer: The impurity profile of crude 3-ethyltetrahydro-2H-pyran-2-one typically consists of unreacted starting material, the ring-opened hydroxy acid, and polymeric byproducts.

  • Unreacted 3-ethyl-5-hydroxypentanoic acid: This is a polar, acidic compound. It will appear as a distinct, more polar spot on a TLC plate (lower Rf) compared to the lactone. In ¹H NMR, it will show a broad carboxylic acid proton signal (>10 ppm) and a free hydroxyl proton.

  • Polymeric Species: These are high molecular weight materials and often appear as baseline material or a streak on TLC. In GC analysis, they may not elute or will appear as very broad, late-eluting peaks. In NMR, they result in broad, poorly resolved signals.

  • Solvent Residues: Residual solvents from the reaction or extraction (e.g., toluene, diethyl ether, ethyl acetate) are common and can be identified by their characteristic peaks in the ¹H NMR spectrum.

The purification strategy must be tailored to remove these specific impurities.

Question 3: I'm struggling with the final purification. What is the most effective, self-validating purification workflow?

Answer: A robust purification workflow is critical for achieving high purity. The following multi-step process is designed to systematically remove impurities and includes analytical checkpoints for validation.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (NaHCO3 & Brine Wash) crude->workup Neutralize Catalyst dry Dry Organic Layer (e.g., MgSO4) workup->dry solvent_removal Solvent Removal (Rotary Evaporation) dry->solvent_removal distill High-Vacuum Distillation solvent_removal->distill For thermally stable compounds chrom Silica Gel Chromatography (Alternative to Distillation) solvent_removal->chrom For heat-sensitive compounds pure_product Pure Product (>98% Purity) distill->pure_product chrom->pure_product analytics QC Analysis (GC, NMR, IR) pure_product->analytics Validate Purity & Structure

Caption: A validated purification workflow for 3-ethyltetrahydro-2H-pyran-2-one.

Step-by-Step Protocol:

  • Neutralization & Extraction: After cooling the reaction mixture, dilute it with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). Transfer to a separatory funnel and wash sequentially with:

    • Saturated NaHCO₃ solution (2x) to neutralize the acid catalyst. Self-Validation: Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

    • Water (1x).

    • Saturated NaCl (brine) solution (1x) to reduce the solubility of organic material in the aqueous layer.[4]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and rinse the drying agent.

  • Solvent Removal: Concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Final Purification (Choose one):

    • High-Vacuum Distillation: This is the preferred method for this class of compounds.[2][5] Collect the fraction boiling at the expected temperature and pressure. Self-Validation: A stable boiling point and refractive index for the collected fraction indicate high purity.

    • Silica Gel Chromatography: If the compound is thermally sensitive or distillation equipment is unavailable, column chromatography is a viable alternative. Use a non-polar solvent system (e.g., hexane/ethyl acetate gradient). Self-Validation: Combine fractions that show a single spot on TLC with the correct Rf value.

Section 2: Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to 3-ethyltetrahydro-2H-pyran-2-one?

Answer: There are two principal and logically distinct synthetic strategies for preparing this target.

Synthesis_Pathways cluster_1 Route A: Cyclization Strategy cluster_2 Route B: Alkylation Strategy precursor_A 3-ethyl-1,5-pentanediol or similar precursor hydroxy_acid 3-ethyl-5-hydroxypentanoic acid precursor_A->hydroxy_acid Oxidation product 3-ethyltetrahydro-2H-pyran-2-one hydroxy_acid->product Acid-Catalyzed Lactonization [28] lactone_start δ-Valerolactone enolate Lactone Enolate lactone_start->enolate Deprotonation (e.g., LDA, -78°C) [2] enolate->product Alkylation (e.g., Ethyl Iodide)

Caption: Primary synthetic pathways to 3-ethyltetrahydro-2H-pyran-2-one.

  • Route A: Intramolecular Cyclization: This is the most common approach, involving the formation of the lactone ring from an open-chain precursor. The key step is the acid-catalyzed intramolecular esterification (lactonization) of 3-ethyl-5-hydroxypentanoic acid.[1] This precursor can be synthesized from commercially available starting materials.

  • Route B: α-Alkylation of δ-Valerolactone: This method builds the ethyl group onto a pre-existing lactone ring. It involves creating a nucleophilic center at the C3 position by deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature, followed by quenching the resulting enolate with an electrophile like ethyl iodide or ethyl bromide.[4]

Question 2: Which analytical techniques are best for characterization and reaction monitoring?

Answer: A combination of spectroscopic and chromatographic techniques is essential.

  • ¹H and ¹³C NMR Spectroscopy: This is the definitive method for structural confirmation. Key expected signals for 3-ethyltetrahydro-2H-pyran-2-one include:

    • A triplet and quartet for the ethyl group.

    • Diastereotopic protons in the pyran ring, often resulting in complex multiplets.

    • A characteristic downfield signal for the C5 methylene group adjacent to the ring oxygen (~4.3 ppm).

  • Infrared (IR) Spectroscopy: Primarily used to confirm the presence of the lactone functional group. Look for a strong carbonyl (C=O) stretching absorption in the range of 1730-1750 cm⁻¹.[2] The absence of a broad O-H stretch (~3200-3500 cm⁻¹) indicates the consumption of the starting hydroxy acid.

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Ideal for assessing purity and confirming the molecular weight of the final product. A single, sharp peak in the GC chromatogram is indicative of high purity.[6]

  • Thin-Layer Chromatography (TLC): The workhorse for monitoring reaction progress. The product lactone is significantly less polar than the starting hydroxy acid. A typical mobile phase would be 30-50% ethyl acetate in hexanes. The reaction is complete when the starting material spot is no longer visible.[7]

Question 3: What are the critical parameters to control during the lactonization of 3-ethyl-5-hydroxypentanoic acid?

Answer: Success hinges on the careful control of several key parameters, summarized below.

ParameterRecommended OptionsRationale & Impact on Yield/Purity
Catalyst p-Toluenesulfonic acid (PTSA), Amberlyst-15, Sulfuric Acid (catalytic)A mild acid catalyst promotes cyclization while minimizing charring and dehydration side reactions. Heterogeneous catalysts like Amberlyst-15 simplify removal (filtration).
Temperature 80-110 °C (Reflux in Toluene)Must be high enough to facilitate the reaction and azeotropic water removal, but excessive heat increases the risk of polymerization and degradation.[8][9]
Solvent Toluene, BenzeneThe solvent must form an azeotrope with water to allow for its removal via a Dean-Stark trap, driving the reaction equilibrium toward the product.[1]
Concentration 0.1 - 0.5 MHigh dilution favors intramolecular cyclization over intermolecular polymerization. Overly dilute conditions will result in impractically slow reaction rates.

References

  • PrepChem (2023). Synthesis of 3,3-Dimethyltetrahydro-2H-pyran-2-one. Available at: [Link]

  • Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. Available at: [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1992). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses, 70, 20. Available at: [Link]

  • Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization. Green Chemistry. Available at: [Link]

  • Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. (2018). PubMed Central. Available at: [Link]

  • Kyrides, L. P., & Zienty, F. B. (1946). β-METHYL-δ-VALEROLACTONE. Organic Syntheses, 26, 68. Available at: [Link]

  • BASF SE. (2011). Process for preparing delta-valerolactone in the gas phase. Google Patents.
  • Khechfe, A. A., et al. (2024). Synthesis of α-methylene-δ-valerolactone and its selective polymerization from a product mixture for concurrent separation and polymer production. RSC Publishing. Available at: [Link]

  • Kricheldorf, H. R., & Jonté, J. M. (1988). Polylactones, 15. Reactions of δ‐valerolactone and ϵ‐caprolactone with acidic metal bromides. Die Makromolekulare Chemie: Makromolekulare Chemie und Physik, 189(1), 317-331. Available at: [Link]

  • Study.com. (n.d.). If 5-hydroxypentanoic acid is treated with an acid catalyst, an intramolecular esterification reaction occurs. What is the structure of the product? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Ethyltetrahydro-2H-pyran-2-one Stability &amp; Degradation

Welcome to the technical support center for 3-ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the sta...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability testing and degradation pathways of this saturated δ-lactone. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your studies are robust, reliable, and scientifically sound.

Section 1: Compound Stability Profile & Core Concepts

3-Ethyltetrahydro-2H-pyran-2-one, a delta-lactone, possesses a six-membered ring structure. Its stability is primarily dictated by the ester linkage within this ring. The principal degradation pathway is hydrolysis, which leads to ring-opening.[1][2] Understanding this inherent instability is the first step in designing meaningful stability and forced degradation studies.

Forced degradation studies are a cornerstone of pharmaceutical development, mandated by guidelines such as ICH Q1A(R2).[3][4] These studies intentionally stress the molecule to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of analytical methods.[4][5] A key objective is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the parent molecule.[3][6]

Section 2: Troubleshooting Common Stability Issues (Q&A Format)

This section addresses common problems encountered during the analysis of 3-ethyltetrahydro-2H-pyran-2-one.

Question: I'm observing an unexpected peak in my HPLC chromatogram after storing my sample in an aqueous buffer. What is it likely to be?

Answer: The most probable cause is the hydrolysis of the lactone ring. The ester bond in 3-ethyltetrahydro-2H-pyran-2-one is susceptible to nucleophilic attack by water, a reaction that can be catalyzed by both acids and bases.[1] This process, known as hydrolysis, opens the ring to form a single product: 2-ethyl-5-hydroxyhexanoic acid .

  • Underlying Mechanism (BAC2 Pathway) : In neutral or alkaline conditions, the hydrolysis typically follows a two-step bimolecular acyl-carbon cleavage (BAC2) mechanism. A water molecule (or hydroxide ion) attacks the carbonyl carbon, forming a tetrahedral intermediate. This unstable intermediate then collapses, breaking the acyl-oxygen bond to yield the ring-opened hydroxy acid.[7][8]

  • Troubleshooting Steps :

    • Confirm Identity via LC-MS : The primary step is to confirm the mass of the unexpected peak. The molecular weight of the parent lactone is 128.17 g/mol . The hydrolyzed product, 2-ethyl-5-hydroxyhexanoic acid, will have a molecular weight of 146.19 g/mol , corresponding to the addition of one molecule of water (18.02 g/mol ).

    • pH Control : Check the pH of your sample matrix. Lactone hydrolysis is significantly faster under both acidic and basic conditions compared to neutral pH.[9] Ensure your buffers are correctly prepared and have sufficient capacity to maintain the target pH.

    • Temperature Control : Like most chemical reactions, hydrolysis is accelerated at higher temperatures. Store samples at reduced temperatures (e.g., 2-8 °C) to minimize degradation, unless your protocol specifically requires thermal stress.

Question: My mass balance calculation is consistently below 95%. Where is the rest of my compound?

Answer: Achieving a good mass balance, typically within 95-105%, is critical for validating that your analytical method accounts for the parent compound and all its major degradation products.[10][11] A low mass balance suggests one or more of the following issues:

  • Undetectable Degradation Products : The primary degradation product, 2-ethyl-5-hydroxyhexanoic acid, lacks a strong UV chromophore, just like the parent lactone. If you are using a standard UV detector at low wavelengths (e.g., < 220 nm), the response factor of the degradant may be significantly different from the parent compound, leading to inaccurate quantification and poor mass balance.[12]

  • Formation of Volatile Degradants : While less common for this specific molecule under typical conditions, thermal stress could potentially lead to further degradation into smaller, more volatile compounds that are not retained or detected by HPLC.

  • Adsorption : The compound or its degradants may be adsorbing to sample vials, container closures, or the HPLC column itself.

  • Troubleshooting Workflow :

  • Recommended Actions :

    • Employ Mass Spectrometry (MS) : The most robust solution is to use a mass spectrometer or another mass-based detector (e.g., Charged Aerosol Detector - CAD) for quantification. These detectors are less dependent on the optical properties of the molecule and provide a more accurate measure of mass. [13][14] 2. Calculate Relative Response Factors (RRF) : If you must use a UV detector, you need to determine the RRF for the 2-ethyl-5-hydroxyhexanoic acid relative to the parent compound. This requires isolating or synthesizing the degradant to create a reference standard.

    • Assess Recovery : Perform a recovery study by spiking a known amount of 3-ethyltetrahydro-2H-pyran-2-one into your sample matrix and measuring the amount recovered to check for adsorption or extraction issues.

Section 3: Designing a Robust Forced Degradation Study (FAQ)

Q: What stress conditions are recommended for 3-ethyltetrahydro-2H-pyran-2-one according to ICH guidelines?

A: A comprehensive forced degradation study should investigate the molecule's susceptibility to hydrolysis, oxidation, and photolysis. [4][15]Thermal stress is also a key condition.

Stress ConditionTypical Reagents & ConditionsPrimary Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24-48 hoursRing-opening to 2-ethyl-5-hydroxyhexanoic acid
Base Hydrolysis 0.01 M NaOH at room temperature for 2-8 hoursRapid ring-opening to 2-ethyl-5-hydroxyhexanoic acid
Oxidation 3% H₂O₂ at room temperature for 24 hoursGenerally stable, but potential for minor oxidation products
Photostability ICH Q1B option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/m²)Saturated lactones are typically photostable
Thermal Stress 80 °C for 72 hours (solid-state and in solution)May accelerate hydrolysis in solution

Q: How do I select an appropriate HPLC method for stability testing?

A: Since 3-ethyltetrahydro-2H-pyran-2-one and its primary degradant lack strong UV chromophores, method selection is critical.

  • Column Choice : A standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point. The parent lactone is more non-polar than its ring-opened hydroxy acid degradant, so you should expect the degradant to elute earlier.

  • Mobile Phase : Use a simple mobile phase gradient, such as Acetonitrile and water (with 0.1% formic acid to improve peak shape), to ensure good separation.

  • Detection : As mentioned, UV detection is challenging. LC-MS is the highly recommended technique for both identification and quantification to ensure the method is truly stability-indicating. [14][16] Q: How can I definitively identify the degradation products?

A: High-Resolution Mass Spectrometry (HRMS) coupled with tandem MS (MS/MS) is the gold standard.

  • HRMS will provide a highly accurate mass measurement of the degradant peak, allowing you to determine its elemental formula (e.g., C₇H₁₄O₃ for the hydrolyzed product).

  • MS/MS involves fragmenting the degradant ion and analyzing the resulting fragment ions. This fragmentation pattern provides structural information that can be used to confirm the identity of the molecule.

Section 4: Key Experimental Protocols

Protocol 4.1: Forced Hydrolysis (Acid & Base)
  • Preparation : Prepare a stock solution of 3-ethyltetrahydro-2H-pyran-2-one at ~1 mg/mL in acetonitrile.

  • Acid Stress : Add 1 mL of the stock solution to 9 mL of 0.1 M HCl. Cap the vial and place it in a water bath at 60 °C.

  • Base Stress : Add 1 mL of the stock solution to 9 mL of 0.01 M NaOH. Cap the vial and keep it at room temperature.

  • Time Points : Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.

  • Quenching : Immediately neutralize the acid samples with an equivalent amount of NaOH and the base samples with an equivalent amount of HCl to stop the reaction. Dilute with the mobile phase to an appropriate concentration for analysis.

  • Analysis : Analyze all samples by a validated stability-indicating LC-MS method.

Protocol 4.2: Oxidative Degradation
  • Preparation : Prepare a stock solution of 3-ethyltetrahydro-2H-pyran-2-one at ~1 mg/mL in acetonitrile.

  • Oxidative Stress : Add 1 mL of the stock solution to 9 mL of 3% hydrogen peroxide (H₂O₂). Protect the solution from light and keep it at room temperature.

  • Control : Prepare a control sample with 1 mL of stock solution and 9 mL of water.

  • Time Points : Withdraw aliquots at T=0, 8, and 24 hours.

  • Analysis : Analyze directly by LC-MS. No quenching is typically required, but dilution may be necessary.

Section 5: Degradation Pathway Visualization

The primary degradation pathway for 3-ethyltetrahydro-2H-pyran-2-one is hydrolysis.

Caption: Primary hydrolytic degradation pathway.

References

  • Gómez-Bombarelli, R., et al. (2013). Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. The Journal of Physical Chemistry B. Available at: [Link] [7][8]2. A practical guide to forced degradation and stability studies for drug substances. (n.d.). Symbiosis. Available at: [Link] [12]3. Reconciling Mass Balance in Forced Degradation Studies. (2009). Pharmaceutical Technology. Available at: [Link] [17]4. Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (2013). ACS Publications. Available at: [Link] [8]5. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass Laboratories. Available at: [Link] 6. The Role of Mass Balance in Forced Degradation Studies: Ensuring Method Validity. (2025). ResolveMass Laboratories. Available at: [Link] [10]7. What is Mass Balance in a Forced Degradation Study? (2022). Mourne Training Services. Available at: [Link] [11]8. How Does Lactone Hydrolysis Work? (2025). Chemistry For Everyone via YouTube. Available at: [Link] [Note: Placeholder URL, actual video would be on lactone hydrolysis] [1]9. Mechanisms of Lactone Hydrolysis in Acidic Conditions. (2013). The Journal of Organic Chemistry. Available at: [Link] [9]10. Mechanisms of lactone hydrolysis in neutral and alkaline conditions. (2013). PubMed. Available at: [Link] [2]11. Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Pharmaceutical Outsourcing. Available at: [Link] [5]12. Forced Degradation Studies. (2016). MedCrave online. Available at: [Link] [15]13. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Available at: [Link] [13]14. Analytical Techniques In Stability Testing. (2025). Separation Science. Available at: [Link] 15. Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. (2025). ResolveMass Laboratories via YouTube. Available at: [Link] [6]16. Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Pharmaceutical Analysis. Available at: [Link] [4]17. What is mass balance and how to determine it? (2021). Pharma State via YouTube. Available at: [Link] [18]18. Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medications. (n.d.). Longdom Publishing. Available at: [Link] [19]21. Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2025). ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating the Labyrinth of Overlapping Signals in ¹H NMR of Pyran Derivatives

Welcome to the technical support center dedicated to resolving one of the most common challenges in the structural elucidation of pyran derivatives: overlapping signals in ¹H NMR spectra. This guide is designed for resea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to resolving one of the most common challenges in the structural elucidation of pyran derivatives: overlapping signals in ¹H NMR spectra. This guide is designed for researchers, medicinal chemists, and professionals in drug development who rely on NMR spectroscopy for unambiguous molecular characterization. Here, you will find a blend of foundational principles, field-tested troubleshooting guides, and detailed experimental protocols to empower you to dissect complex spectra with confidence.

Frequently Asked Questions (FAQs)

Q1: Why are the ¹H NMR spectra of my pyran derivatives so complex and prone to signal overlap?

Pyran derivatives often exhibit complex ¹H NMR spectra due to a combination of factors. The pyran ring's protons are typically in a similar chemical environment, leading to closely spaced chemical shifts.[1] Furthermore, the presence of multiple chiral centers can result in complex diastereotopic relationships between protons, leading to intricate splitting patterns that are often superimposed. The flexible conformations of the pyran ring can also lead to broadened signals or time-averaged chemical shifts, further contributing to spectral congestion.

Q2: I have a crowded region in my spectrum. What is the quickest and simplest thing I can try first?

The most straightforward initial approach is to change the deuterated solvent.[2][3][4] Different solvents can induce changes in the chemical shifts of your compound through varying anisotropic effects and hydrogen bonding interactions.[3] This simple change can often be enough to separate overlapping signals without resorting to more complex experiments.[3][4] For instance, switching from CDCl₃ to a more aromatic solvent like benzene-d₆ or pyridine-d₅ can cause significant shifts in proton resonances.

Q3: My compound is a mixture of enantiomers. How can I resolve their overlapping signals?

For resolving signals of enantiomers, you can employ chiral solvating agents (CSAs) or chiral lanthanide shift reagents (CLSRs).[5][6][7][8][9] These reagents form diastereomeric complexes with the enantiomers in your sample, which have different NMR spectra, allowing for their differentiation and quantification.[5][7][8][9]

Q4: When should I consider using 2D NMR experiments?

When simple methods like changing the solvent fail to provide the necessary resolution, 2D NMR spectroscopy is the next logical step.[10] These experiments disperse the signals into a second dimension, significantly enhancing resolution and providing valuable connectivity information.[10][11] If you are dealing with a complex molecule with extensive signal overlap, 2D NMR is often essential for complete and accurate structural assignment.[12][13]

Troubleshooting Guides

Issue 1: Overlapping Multiplets in the Aliphatic Region

The protons on the pyran ring and any attached aliphatic substituents often resonate in a narrow region of the ¹H NMR spectrum, leading to significant overlap.

Causality: The chemical shift of a proton is sensitive to its local electronic environment, which can be influenced by the solvent and temperature.[2][3] By systematically changing the solvent or temperature, you can induce differential shifts in the overlapping signals, leading to their resolution.[3][4][14]

Experimental Protocol:

  • Solvent Screening: Acquire ¹H NMR spectra in a range of deuterated solvents with varying polarities and magnetic susceptibilities (e.g., CDCl₃, benzene-d₆, acetone-d₆, methanol-d₄, DMSO-d₆).

  • Solvent Titration: If a particular solvent shows promise, you can perform a titration experiment. Prepare a series of NMR samples with varying ratios of two miscible deuterated solvents (e.g., 9:1, 1:1, 1:9 CDCl₃:benzene-d₆) to fine-tune the chemical shifts.

  • Temperature Variation: Record spectra at different temperatures (e.g., 298 K, 313 K, 328 K). Temperature changes can affect conformational equilibria and intermolecular interactions, which may resolve overlapping signals.[14]

Causality: LSRs are paramagnetic complexes that can coordinate to Lewis basic sites in your molecule (e.g., hydroxyl or ether oxygens on the pyran ring).[6][15][16] The paramagnetic metal ion induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift being dependent on the distance from the metal ion.[15][16][17] This often simplifies complex spectra by spreading out the signals.[6][15][17] Europium-based LSRs typically induce downfield shifts, while praseodymium-based reagents cause upfield shifts.[15][18]

Experimental Protocol:

  • Sample Preparation: Prepare a solution of your pyran derivative in a dry, aprotic deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum: Acquire a reference ¹H NMR spectrum of your compound.

  • Incremental Addition of LSR: Add small, incremental amounts of the LSR (e.g., Eu(fod)₃ or Pr(fod)₃) to the NMR tube.

  • Spectral Acquisition: Acquire a spectrum after each addition. Monitor the changes in chemical shifts. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening.[6]

Data Presentation: Common Lanthanide Shift Reagents

Reagent NameLanthanide IonTypical Shift Direction
Eu(fod)₃Europium(III)Downfield
Pr(fod)₃Praseodymium(III)Upfield
Yb(fod)₃Ytterbium(III)Downfield

Causality: Two-dimensional NMR experiments add a second frequency dimension, which can separate signals that overlap in a 1D spectrum.[10][11]

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).[19][20][21] This helps in tracing out spin systems within the molecule.

  • TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, not just those that are directly coupled.[19][20][22] This is particularly useful for identifying all the protons of a particular structural fragment, even if some are obscured.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.[23][24][25][26] Since ¹³C spectra are generally better resolved, this can help to differentiate overlapping proton signals based on the chemical shift of their attached carbon.[11][13]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away.[24][25][26] This is invaluable for piecing together the carbon skeleton and assigning quaternary carbons.

Experimental Workflow Diagram:

G Start Overlapping ¹H Signals Solvent Change Solvent / Temperature Start->Solvent TwoD_NMR Acquire 2D NMR Start->TwoD_NMR For complex molecules LSR Use Lanthanide Shift Reagent Solvent->LSR If still overlapped LSR->TwoD_NMR If still overlapped or broadening occurs COSY_TOCSY COSY / TOCSY (H-H Connectivity) TwoD_NMR->COSY_TOCSY HSQC_HMBC HSQC / HMBC (H-C Connectivity) TwoD_NMR->HSQC_HMBC Resolved Resolved Spectrum COSY_TOCSY->Resolved HSQC_HMBC->Resolved

Caption: Decision workflow for resolving overlapping ¹H NMR signals.

Issue 2: Differentiating Diastereotopic Protons

In chiral pyran derivatives, methylene protons adjacent to a stereocenter are often diastereotopic, meaning they are chemically non-equivalent and should have different chemical shifts and couplings. However, these differences can be very small, leading to complex, overlapping multiplets.

Causality: The separation of signals in Hz is proportional to the magnetic field strength of the spectrometer. By using a higher field instrument (e.g., moving from 400 MHz to 600 MHz or higher), the chemical shift dispersion increases, which can resolve closely spaced signals.

Causality: This less common 2D experiment separates chemical shift information along one axis and coupling information along the other.[27] This can be a powerful tool for disentangling complex multiplets and extracting coupling constants from overlapping signals.

Issue 3: Resolving Signals of Enantiomers

When dealing with a racemic or enantioenriched mixture, the signals of the two enantiomers will be identical in a standard achiral NMR solvent.

Causality: CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of your analyte.[7][9] These complexes have different magnetic environments, leading to separate signals for each enantiomer in the ¹H NMR spectrum.

Experimental Protocol:

  • Select a CSA: Choose a CSA that is likely to interact with your pyran derivative. For example, if your compound has hydrogen bond donors/acceptors, a CSA with complementary functionality would be a good choice.

  • Sample Preparation: Prepare a solution of your analyte in a suitable deuterated solvent.

  • Acquire Reference Spectrum: Record the ¹H NMR spectrum of your analyte alone.

  • Add CSA: Add the CSA to the NMR tube (typically in a 1:1 to 5:1 molar ratio of CSA to analyte).

  • Acquire Spectrum: Record the spectrum of the mixture and look for the splitting of signals corresponding to the two enantiomers.

Data Presentation: Common Chiral Solvating Agents

CSA TypeInteracting Functional Groups in Analyte
(R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolAlcohols, amines, carboxylic acids
Pirkle's AlcoholAromatic systems, esters, amides
Chiral Macrocycles (e.g., cyclodextrins)A wide range of functional groups

Advanced Topics

Spectral Deconvolution

For spectra where signals are still partially overlapped, computational methods can be employed. Spectral deconvolution algorithms can fit theoretical line shapes to the experimental data to separate the contributions of individual signals.[28][29][30][31] This can be particularly useful for quantitative NMR (qNMR) applications where accurate integration of overlapping peaks is necessary.[23]

Logical Relationship Diagram:

G Overlapping_Spectrum Overlapping ¹H NMR Spectrum Experimental_Methods Experimental Resolution Techniques Overlapping_Spectrum->Experimental_Methods Computational_Methods Computational Resolution Overlapping_Spectrum->Computational_Methods Change_Solvent Change Solvent/Temp Experimental_Methods->Change_Solvent Add_Reagent Add Shift/Solvating Reagent Experimental_Methods->Add_Reagent TwoD_NMR 2D NMR Experimental_Methods->TwoD_NMR Deconvolution Spectral Deconvolution Computational_Methods->Deconvolution Resolved_Signals Resolved Signals & Accurate Integrals Change_Solvent->Resolved_Signals Add_Reagent->Resolved_Signals TwoD_NMR->Resolved_Signals Deconvolution->Resolved_Signals

Caption: Approaches to resolving overlapping NMR signals.

References

  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures.
  • Using Peak Deconvolution to Extract the 1H Count. ACD/Labs.
  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Persson Group.
  • Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. PubMed.
  • Application of multiplet structure deconvolution to extract scalar coupling constants
  • Technical Support Center: Resolving Overlapping Peaks in 13C NMR Spectra. Benchchem.
  • qNMR of mixtures: what is the best solution to signal overlap?. Mestrelab Research.
  • The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs.
  • Resolution of overlapping signals using 2D NMR spectroscopy.
  • How to assign overlapping multiplets in 1H NMR spectra?. Chemistry Stack Exchange.
  • Lanthanide shift reagents in nmr. Slideshare.
  • US11008354B2 - Chiral solvating agents.
  • Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help?.
  • In NMR, do chemical shifts change when you change solvent?. Reddit.
  • Lanthanide Shift Reagents: A Comparative Guide to Applications and Limitations in Modern NMR Spectroscopy. Benchchem.
  • 23.1: NMR Shift Reagents. Chemistry LibreTexts.
  • Chiral NMR solvating additives for differenti
  • Two-dimensional nuclear magnetic resonance spectroscopy. Wikipedia.
  • Structure Elucidation of a Pyrazolo[30][31]pyran Derivative by NMR Spectroscopy. PMC.

  • Chiral solv
  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Semantic Scholar.
  • Virtual coupling of pyran protons in the 1H NMR spectra of C- and N-glucoronides: Dependence on substitution and solvent. PMC.
  • Troubleshooting Dichapetalin I NMR peak overlapping. Benchchem.
  • Getting COSY with the TOCSY Experiment. Nanalysis.
  • Lanthanide Shift Reagents in NMR. Scribd.
  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. MDPI.
  • The 2D TOCSY Experiment. Magritek.
  • How can I interpret a NMR with so much noises and peak overlaps?.
  • 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments.
  • COSY Vs TOCSY. YouTube.

Sources

Troubleshooting

Technical Support Center: Best Practices for the Storage and Handling of 3-ethyltetrahydro-2H-pyran-2-one

Welcome to the technical support resource for 3-ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-ethyltetrahydro-2H-pyran-2-one. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a delta-lactone, its cyclic ester structure presents specific stability and handling considerations that are critical for ensuring experimental reproducibility, safety, and the integrity of your results. This document provides in-depth, field-proven insights into best practices, troubleshooting, and frequently asked questions.

Section 1: Core Chemical Properties and Identification

Understanding the fundamental properties of 3-ethyltetrahydro-2H-pyran-2-one is the first step toward proper handling. While specific experimental data for this exact derivative is limited, we can infer its characteristics from the parent compound, δ-valerolactone, and general principles of lactone chemistry.

PropertyValueRationale & Significance
Molecular Formula C₇H₁₂O₂The formula determines the molecular weight and elemental composition.
Molecular Weight 128.17 g/mol [1]Essential for accurate molar calculations in reaction stoichiometry.
CAS Number 73788-99-5 ((R)-enantiomer)[1]Provides a unique identifier for sourcing and regulatory purposes.
Physical State Liquid (Predicted)The parent compound, δ-valerolactone, is a liquid at room temperature[2][3]. The ethyl group is unlikely to raise the melting point above ambient temperature.
Key Structural Feature Delta-Lactone (Cyclic Ester)This is the most critical feature. The ester bond is susceptible to nucleophilic attack, particularly hydrolysis, which can be catalyzed by acids or bases.[4] This dictates the primary stability concerns.
Common Synonyms (R)-3-ethyl-oxan-2-oneAwareness of synonyms is useful for literature and database searches.
Section 2: Long-Term Storage & Stability

Proper storage is the most effective control for maintaining the chemical's purity over time. The primary goal is to prevent degradation, chiefly through hydrolysis.

Q1: What are the optimal storage conditions for 3-ethyltetrahydro-2H-pyran-2-one?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment.[4][5] The recommended conditions are summarized below.

ParameterRecommendationScientific Rationale
Temperature 2-8°CLower temperatures slow down the rate of potential degradation reactions, including hydrolysis and autoxidation.[6][7]
Atmosphere Under an inert gas (Argon or Nitrogen)The primary degradation pathway for lactones is hydrolysis from atmospheric moisture.[4] An inert atmosphere displaces moisture and oxygen, preventing ring-opening and potential oxidative side reactions.
Container Tightly sealed, amber glass bottleThe container must be tightly sealed to maintain the inert atmosphere and prevent moisture ingress.[8][9] Amber glass protects the compound from light, which can catalyze degradation (photodegradation).[4][5]
Location In a designated, ventilated cabinet for non-flammablesStore in a location away from heat sources and direct sunlight.[10][11] Proper ventilation is a general laboratory safety practice.[6]

Q2: How should I segregate this chemical from others in the lab?

A2: Segregation is a critical safety measure to prevent hazardous reactions.[11] Store 3-ethyltetrahydro-2H-pyran-2-one away from the following incompatible materials:

  • Strong Oxidizing Agents: Can cause vigorous, potentially explosive reactions.[2][8]

  • Strong Acids: Can catalyze the hydrolysis of the lactone ring.

  • Strong Bases: Promote rapid saponification (base-catalyzed hydrolysis) of the ester bond, leading to complete degradation of the compound.[4]

Q3: Is there a defined shelf-life for this compound?

A3: Manufacturers do not typically provide a strict expiration date for compounds of this nature, as storage conditions are the determining factor. When stored under the optimal conditions described above, the compound should remain stable for an extended period. However, it is best practice to date the container upon receipt and upon opening.[5][12] For critical applications, it is advisable to re-analyze the purity of the material (e.g., via NMR or GC-MS) if it has been stored for more than one year after opening.[5]

Section 3: Safe Handling Protocols & Personal Protective Equipment (PPE)

Safe handling ensures both personnel safety and prevents contamination of the chemical.

Q4: What specific Personal Protective Equipment (PPE) is required when handling 3-ethyltetrahydro-2H-pyran-2-one?

A4: Based on guidelines for similar chemicals, the following PPE is mandatory to prevent exposure.[13]

  • Eye and Face Protection: Safety glasses with side shields or chemical splash goggles are required.[6][8]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling.[6]

  • Skin and Body Protection: A standard, fully-buttoned laboratory coat should be worn to protect against splashes.[6]

Experimental Workflow: General Handling Procedure

The following diagram outlines the standard workflow for safely handling 3-ethyltetrahydro-2H-pyran-2-one in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage start Start ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe hood Prepare Work Area in Chemical Fume Hood ppe->hood retrieve Retrieve Chemical from Storage hood->retrieve dispense Dispense Required Amount retrieve->dispense seal Tightly Reseal Container (Purge with Inert Gas if possible) dispense->seal store Return Chemical to Proper Storage seal->store clean Clean Work Area & Dispose of Waste store->clean remove_ppe Remove PPE clean->remove_ppe end End remove_ppe->end

Caption: General workflow for handling 3-ethyltetrahydro-2H-pyran-2-one.

Protocol 1: Receiving and Opening a New Container
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or a broken seal. Do not accept a compromised container.

  • Log: Record the date of receipt on the label.[12]

  • Equilibrate: If the container was stored in a refrigerator (2-8°C), allow it to warm to room temperature before opening. This prevents atmospheric moisture from condensing inside the cold container.

  • Open in Hood: Perform the initial opening inside a certified chemical fume hood.

  • Inert Gas Blanket: If the compound will be stored for an extended period after opening, it is best practice to flush the headspace of the bottle with a gentle stream of an inert gas (argon or nitrogen) before tightly resealing the cap.

  • Date Opened: Write the date of opening on the label.[12]

Protocol 2: Dispensing the Liquid
  • Work in Hood: Always handle the liquid inside a chemical fume hood to minimize inhalation exposure.[7]

  • Use Clean Glassware: Use clean, dry pipettes or syringes for transfer to avoid introducing contaminants, especially water.

  • Avoid Cross-Contamination: Never return any unused chemical to the original container.

  • Seal Promptly: Tightly reseal the container immediately after dispensing to minimize exposure to air and moisture.[11]

Section 4: Troubleshooting Guide

Even with best practices, issues can arise. This section addresses common problems.

Q5: My experimental results are inconsistent. Could the 3-ethyltetrahydro-2H-pyran-2-one be the problem?

A5: Yes, the integrity of your starting material is paramount. Inconsistent results are often traced back to degraded reagents. The primary suspect for a lactone is hydrolysis, which converts it to the corresponding hydroxy acid. This impurity can interfere with subsequent reactions, particularly those sensitive to acidic protons or those requiring precise stoichiometry. If you suspect degradation, a purity check via NMR, GC-MS, or IR spectroscopy is recommended to confirm the structure and identify potential contaminants.

Q6: I've noticed a change in the appearance (e.g., it's become cloudy or changed color) of the stored chemical. What should I do?

A6: A change in physical appearance is a strong indicator of chemical degradation.[5] Do not use the material. Cloudiness in a liquid can suggest the formation of insoluble impurities or polymerization.[5] A color change may indicate oxidation or the formation of other chromophoric byproducts. The material should be quarantined and disposed of according to your institution's hazardous waste guidelines.

Q7: The compound failed to react as expected in a base-catalyzed reaction where the lactone was the electrophile. What could be the issue?

A7: If the lactone has been inadvertently exposed to moisture, it may have partially hydrolyzed to 5-hydroxy-3-ethylpentanoic acid. In the presence of a strong base, this hydroxy acid will be deprotonated to form a carboxylate salt. This salt is no longer an effective electrophile and will not participate in the desired reaction, leading to low or no yield.

Troubleshooting Flowchart: Suspected Chemical Degradation

This decision tree provides a logical path for troubleshooting.

G start Inconsistent Results or Unexpected Observation visual Visually Inspect Chemical start->visual analytical Perform Analytical QC (e.g., NMR, GC-MS, IR) visual->analytical Change in color, clarity, or viscosity observed troubleshoot_exp Review Experimental Parameters & Other Reagents visual->troubleshoot_exp No visible change disposal Quarantine & Dispose of According to Safety Protocols analytical->disposal Degradation Confirmed proceed Material is Pure. Proceed with Experiment. analytical->proceed Purity Confirmed

Caption: Decision tree for troubleshooting suspected degradation.

Section 5: Frequently Asked Questions (FAQs)

Q8: What is the primary degradation pathway for this lactone?

A8: The most significant degradation pathway is hydrolysis of the internal ester bond. This reaction opens the six-membered ring to form 5-hydroxy-3-ethylpentanoic acid. The reaction is catalyzed by both acidic and basic conditions and can proceed slowly even with trace amounts of water.[4]

Q9: How do I safely dispose of waste 3-ethyltetrahydro-2H-pyran-2-one?

A9: Unused or degraded 3-ethyltetrahydro-2H-pyran-2-one should be treated as chemical waste. It must be disposed of in a properly labeled, sealed container.[8] Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures.

Q10: Is this compound particularly sensitive to thermal decomposition?

A10: While stable under recommended storage conditions, pyran derivatives can undergo thermal decomposition at elevated temperatures.[14][15][16] Avoid exposing the compound to high heat or potential ignition sources.[10] Reactions should be conducted with appropriate temperature control.

References
  • PubChem. (n.d.). 3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-Pentyltetrahydro-2h-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 3-methylenetetrahydro-2H-pyran-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]

  • Environmental Health & Safety, University of Colorado Boulder. (n.d.). Safe Handling and Storage of Chemicals. Retrieved from [Link]

  • Thomas, R., et al. (2021). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 26(1), 134. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2H-Pyran-2-one, tetrahydro- (CAS 542-28-9). Retrieved from [Link]

  • NIST. (n.d.). 2H-Pyran-2-one, tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • Lab Manager. (n.d.). Handling and Storing Chemicals. Retrieved from [Link]

  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab. Retrieved from [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. Retrieved from [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). 3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP): a versatile CO2-derived lactone platform for polymer synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of the thermal decomposition of 3,6-dihydro-2H pyran compounds. Retrieved from [Link]

  • ResearchGate. (2022). (PDF) PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Retrieved from [Link]

  • Organic Syntheses. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Retrieved from [Link]

  • MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • PubMed. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. Retrieved from [Link]

  • ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thermal decomposition of 3,6-dihydro-2H-pyran. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Retrieved from [Link]

  • LookChem. (n.d.). Cas 73788-99-5, 2H-PYRAN-2-ONE, 3-ETHYLTETRAHYDRO-, (R)-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. Retrieved from [Link]

  • PubChem. (n.d.). 2H-Pyran-2-one, tetrahydro-3,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • Stenutz. (n.d.). tetrahydro-2H-pyran-2-one. Retrieved from [Link]

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Optimization

Technical Support Center: Strategies for Troubleshooting and Optimizing Laboratory Experiments

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encounte...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Moving beyond simple procedural checklists, we will delve into the underlying principles of various techniques to empower you with the knowledge to not only troubleshoot effectively but also to proactively optimize your experimental workflows.

Section 1: Polymerase Chain Reaction (PCR) — Beyond the Basics

PCR is a cornerstone of molecular biology, yet its sensitivity can also make it prone to issues. This section addresses common PCR-related problems with a focus on understanding the "why" behind each troubleshooting step.

Frequently Asked Questions (FAQs): PCR

Q1: Why am I seeing no PCR product or a very weak band on my gel?

A: This is a frequent issue that can stem from several factors, from the reagents to the thermal cycling conditions. A systematic approach is key to pinpointing the problem.

  • Causality-Driven Troubleshooting:

    • Template Quality and Quantity: The integrity and purity of your DNA template are paramount. Contaminants like proteins or chemicals from the extraction process can inhibit the polymerase.[1] Verify the purity by checking the 260/280 absorbance ratio, which should be approximately 1.8.[1] For the quantity, a good starting point is 1-100ng for plasmid DNA and 100-500ng for genomic DNA.[1][2]

    • Primer Design: Poorly designed primers are a common culprit. Key parameters to check include:

      • Melting Temperature (Tm): The Tms of your forward and reverse primers should be within 3°C of each other to ensure efficient annealing during the same step.[1]

      • GC Content: Aim for a GC content between 40-60% for stable, specific binding.[1][3]

      • Secondary Structures: Avoid sequences that can form hairpins or self-dimers, which will reduce the availability of primers for binding to the template.[1]

    • Reagent Integrity: PCR reagents, especially the DNA polymerase and dNTPs, can degrade with multiple freeze-thaw cycles.[1] It is advisable to aliquot them into smaller working volumes.

    • Thermal Cycler Parameters: The annealing temperature is a critical variable. If it's too high, the primers won't bind efficiently to the template. If it's too low, you risk non-specific binding and the amplification of unwanted products. A gradient PCR is an excellent way to empirically determine the optimal annealing temperature.[3]

Q2: My PCR is producing multiple, non-specific bands. What's going wrong?

A: The appearance of extra bands indicates that your primers are annealing to unintended sites on the template DNA. The goal is to increase the specificity of your reaction.

  • Strategies for Enhancing Specificity:

    • Increase Annealing Temperature: This is often the most effective first step. Higher temperatures increase the stringency of primer binding, making it less likely for them to anneal to off-target sequences.

    • Optimize Magnesium Concentration: Magnesium ions are a crucial cofactor for DNA polymerase.[4] However, excessive magnesium can increase non-specific primer binding. Try titrating the MgCl₂ concentration, typically within a range of 1.5-2.0 mM.[1]

    • "Hot Start" PCR: Using a hot-start polymerase can significantly reduce non-specific amplification.[3] These enzymes are inactive at lower temperatures and are only activated during the initial high-temperature denaturation step, preventing primers from annealing and extending at non-specific sites during reaction setup.[3]

    • Reduce Primer Concentration: High primer concentrations can lead to the formation of primer-dimers, which can be amplified and appear as a low-molecular-weight band. A concentration of 0.3-1.0 µM is generally recommended.[1]

Experimental Protocol: Optimizing Annealing Temperature with Gradient PCR

This protocol allows for the simultaneous testing of multiple annealing temperatures to quickly identify the optimal condition for a specific primer-template combination.

  • Reaction Setup: Prepare a master mix containing all PCR components (water, buffer, dNTPs, MgCl₂, primers, and DNA polymerase) except for the template DNA. Aliquot the master mix into separate PCR tubes.

  • Template Addition: Add the template DNA to each tube.

  • Gradient Thermal Cycler Programming:

    • Initial Denaturation: 95°C for 2-5 minutes.

    • Cycling (30-35 cycles):

      • Denaturation: 95°C for 30 seconds.

      • Annealing: Set the thermal cycler to create a temperature gradient across the block, for example, from 50°C to 65°C.

      • Extension: 72°C for a duration appropriate for your amplicon size (e.g., 1 minute per kb).

    • Final Extension: 72°C for 5-10 minutes.

  • Analysis: Run the PCR products on an agarose gel to visualize the results. The lane corresponding to the optimal annealing temperature will show a single, strong band of the correct size with minimal or no non-specific products.

Logical Flow for PCR Troubleshooting

PCR_Troubleshooting start PCR Fails (No/Weak Product or Non-Specific Bands) check_reagents Verify Reagent Integrity (Polymerase, dNTPs, Primers) start->check_reagents check_template Assess Template Quality & Quantity (260/280 Ratio) start->check_template review_protocol Review Protocol (Cycling Times, Temps) start->review_protocol optimize_annealing Optimize Annealing Temperature (Gradient PCR) check_reagents->optimize_annealing check_template->optimize_annealing review_protocol->optimize_annealing optimize_mg Titrate MgCl2 Concentration optimize_annealing->optimize_mg adjust_primers Adjust Primer Concentration / Redesign Primers optimize_mg->adjust_primers successful_pcr Successful PCR adjust_primers->successful_pcr Contamination_Prevention cluster_Aseptic_Technique Aseptic Technique cluster_Reagents_Media Reagents & Media cluster_Cell_Line_Management Cell Line Management work_in_bsc Work in a Biosafety Cabinet ppe Wear Appropriate PPE (Gloves, Lab Coat) disinfect Regularly Disinfect Surfaces (70% Ethanol) quality_reagents Use High-Quality, Sterile Reagents aliquot Aliquot Stock Solutions quarantine Quarantine New Cell Lines routine_testing Routine Mycoplasma Testing prevention_hub Contamination Prevention prevention_hub->work_in_bsc prevention_hub->ppe prevention_hub->disinfect prevention_hub->quality_reagents prevention_hub->aliquot prevention_hub->quarantine prevention_hub->routine_testing

Caption: Key pillars for preventing cell culture contamination.

Section 4: Chromatography — Optimizing Separation and Resolution

Chromatography is a powerful separation technique, and its performance is highly dependent on the careful optimization of several parameters.

Frequently Asked Questions (FAQs): Chromatography

Q1: My chromatogram shows poor resolution with overlapping peaks. How can I improve the separation?

A: Achieving good resolution requires a systematic optimization of the mobile phase, stationary phase, and flow rate.

  • Strategies for Improving Resolution:

    • Mobile Phase Composition: For reversed-phase chromatography, adjusting the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is a primary method for altering retention times and improving separation. [5] * Flow Rate: Decreasing the flow rate generally allows for more interaction between the analytes and the stationary phase, which can lead to better resolution, but at the cost of longer run times. [5][6] * Column Temperature: Changing the column temperature can affect analyte retention and selectivity. [5][6] * Column Selection: The choice of the stationary phase is critical. If optimizing the mobile phase and other parameters does not yield the desired resolution, you may need to consider a column with a different chemistry or particle size. [6]

References
  • ABclonal. (2022, July 29). 5 Steps to a Better PCR: A Troubleshooting and Optimization Guide.
  • KRSS Ltd. (n.d.). 10 tips for optimising chromatography performance.
  • Bio-Rad. (n.d.). Troubleshooting Western Blots with the Western Blot Doctor™.
  • Yeasen. (2025, September 28). Troubleshooting Cell Culture Contamination: A Practical Solution Guide.
  • Corning. (n.d.). Troubleshooting Guide for Cell Culture Contamination.
  • (2025, September 22).
  • Longdom Publishing. (n.d.). Optimization of Chromatographic Methods: Tips for Achieving Reliable Results.
  • Biocompare. (2022, March 22). Western Blot Troubleshooting Guide.
  • Lab Manager. (2019, August 19). Optimizing PCR Experiments.
  • TotalLab. (n.d.). Western Blot Troubleshooting Guide.
  • Creative Bioarray. (n.d.). Troubleshooting Cell Culture Contamination: A Comprehensive Guide.
  • Merck Millipore. (n.d.). Troubleshooting Western Blots.
  • Bio-Techne. (n.d.). Western Blot Troubleshooting Guide.
  • GenScript. (2018, April 10). Four Tips for Optimizing Your PCR Amplification.
  • Sigma-Aldrich. (n.d.). Cell Culture Contamination Troubleshooting.
  • Engell, S., & Toumi, A. (n.d.).
  • Smore Science. (2025, December 3).
  • (n.d.).
  • Takara Bio. (n.d.). Optimizing your PCR.
  • JoVE. (2024, December 5). Video: Optimizing Chromatographic Separations.
  • ZAGENO. (2021, August 20). How to Troubleshoot Experiments that Just Aren't Working.
  • Chemistry World. (2024, April 10). How to troubleshoot experiments.
  • GoldBio. (n.d.). How to be a Better Troubleshooter in Your Laboratory.
  • (2022, October 12). Troubleshooting and optimizing lab experiments. YouTube.
  • (n.d.).
  • BioPharm International. (2017, June 1). Troubleshooting Lab Operations: Be Proactive, Not Reactive.
  • (2024, September 5). Teaching Your Lab Staff to Successfully Troubleshoot.
  • (n.d.). Challenges to drug development and troubleshooting checklist for identifying and validating targets before clinical trials.

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Reference Data & Comparative Studies

Validation

Structural confirmation of 3-ethyltetrahydro-2H-pyran-2-one using spectroscopy.

An In-Depth Technical Guide to the Structural Confirmation of 3-Ethyltetrahydro-2H-pyran-2-one Using Spectroscopy Authored by a Senior Application Scientist In the landscape of chemical synthesis and drug development, th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of 3-Ethyltetrahydro-2H-pyran-2-one Using Spectroscopy

Authored by a Senior Application Scientist

In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. This guide provides a comprehensive, multi-faceted spectroscopic approach to the structural elucidation of 3-ethyltetrahydro-2H-pyran-2-one, a δ-lactone. By integrating data from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), we present a self-validating workflow for researchers, scientists, and professionals in the field. This document moves beyond a simple recitation of data, delving into the causal reasoning behind experimental choices and data interpretation, thereby providing a robust framework for structural validation. For comparative analysis, spectral data of the parent compound, δ-valerolactone, will be referenced to highlight the structural influence of the 3-ethyl substituent.

The Analytical Workflow: An Integrated Spectroscopic Approach

The confirmation of a chemical structure is most reliable when evidence is drawn from multiple, orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together, they offer a comprehensive and self-validating picture. The workflow for the structural confirmation of 3-ethyltetrahydro-2H-pyran-2-one is outlined below.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Validation cluster_conclusion Conclusion synthesis Synthesized Compound (3-ethyltetrahydro-2H-pyran-2-one) nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir ms Mass Spectrometry synthesis->ms nmr_data Proton & Carbon Environment (Connectivity Map) nmr->nmr_data ir_data Functional Group ID (C=O, C-O) ir->ir_data ms_data Molecular Weight & Fragmentation Pattern ms->ms_data integration Integrated Data Analysis nmr_data->integration ir_data->integration ms_data->integration confirmation Structural Confirmation integration->confirmation

Caption: Integrated workflow for the structural confirmation of 3-ethyltetrahydro-2H-pyran-2-one.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following numbering scheme for 3-ethyltetrahydro-2H-pyran-2-one will be used throughout this guide.

G cluster_mol 3-Ethyltetrahydro-2H-pyran-2-one mol c2 2 c3 3 c4 4 c5 5 c6 6 o1 1 c7 7 c8 8

Caption: Structure and atom numbering of 3-ethyltetrahydro-2H-pyran-2-one.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

  • Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

Data Interpretation and Comparative Analysis

The ¹H NMR spectrum of 3-ethyltetrahydro-2H-pyran-2-one is expected to show distinct signals for the protons on the pyran ring and the ethyl substituent. The presence of the electron-withdrawing ester oxygen and carbonyl group significantly influences the chemical shifts of adjacent protons.

Proton Assignment δ-Valerolactone (Reference)[1] 3-Ethyltetrahydro-2H-pyran-2-one (Expected) Multiplicity Integration
H-6 (CH₂-O)4.34 (t)~4.3 (m)Multiplet2H
H-3 (CH-C=O)2.55 (t)~2.4 (m)Multiplet1H
H-4, H-5 (CH₂)1.63-2.15 (m)~1.5-2.0 (m)Multiplet4H
H-7 (CH₂ of ethyl)N/A~1.7 (m)Multiplet2H
H-8 (CH₃ of ethyl)N/A~0.9 (t)Triplet3H

Causality Behind Spectral Features:

  • H-6 Protons: These protons are adjacent to the ester oxygen and are therefore deshielded, appearing at a characteristic downfield shift of around 4.3 ppm. In the parent δ-valerolactone, this signal is a clean triplet due to coupling with the H-5 protons[1]. In the substituted compound, this may appear as a more complex multiplet.

  • H-3 Proton: This proton is alpha to the carbonyl group. The introduction of the ethyl group at this position shifts the signal slightly upfield compared to the unsubstituted lactone and results in a more complex multiplet due to coupling with protons on C-4 and the ethyl group's methylene protons (H-7).

  • Ethyl Group Protons (H-7 and H-8): The methylene protons (H-7) of the ethyl group are expected to appear as a multiplet, while the methyl protons (H-8) will be a triplet due to coupling with the adjacent methylene protons, appearing in the typical alkyl region around 0.9 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy is instrumental in determining the number of non-equivalent carbon atoms and identifying the types of carbon environments (e.g., C=O, C-O, alkyl).

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer.

  • Processing: Process the FID to obtain the spectrum, which will show a single peak for each unique carbon atom.

Data Interpretation and Comparative Analysis

The molecular formula of 3-ethyltetrahydro-2H-pyran-2-one (C₇H₁₂O₂) indicates the presence of seven carbon atoms, which should be reflected in the ¹³C NMR spectrum.

Carbon Assignment δ-Valerolactone (Reference) 3-Ethyltetrahydro-2H-pyran-2-one (Experimental/Expected)[2]
C-2 (C=O)~175 ppm~174.5 ppm
C-6 (CH₂-O)~69 ppm~68.4 ppm
C-3 (CH-Et)~30 ppm~41.0 ppm
C-4 (CH₂)~22 ppm~24.3 ppm
C-5 (CH₂)~28 ppm~22.1 ppm
C-7 (CH₂ of ethyl)N/A~24.2 ppm
C-8 (CH₃ of ethyl)N/A~11.3 ppm

Causality Behind Spectral Features:

  • Carbonyl Carbon (C-2): The ester carbonyl carbon is highly deshielded and appears significantly downfield, typically around 174.5 ppm, which is a hallmark of a lactone or ester functional group[2].

  • C-6 Carbon: This carbon, being attached to the ester oxygen, is also deshielded and appears around 68.4 ppm[2].

  • Alkyl Carbons: The remaining carbons of the ring and the ethyl group appear in the upfield region (10-45 ppm). The substitution at C-3 with an ethyl group leads to a more complex alkyl region compared to the simpler spectrum of δ-valerolactone.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. For lactones, the carbonyl (C=O) stretch is a particularly strong and diagnostic absorption.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their frequencies.

Data Interpretation and Comparative Analysis

The IR spectrum provides definitive evidence for the lactone functional group.

Vibrational Mode Expected Frequency (cm⁻¹) for 3-ethyltetrahydro-2H-pyran-2-one Characteristic of
C=O Stretch~1735-1750 cm⁻¹Saturated six-membered ring lactone (δ-lactone)[3]
C-O Stretch~1150-1250 cm⁻¹Ester C-O bond
C-H Stretch~2850-2960 cm⁻¹sp³ C-H bonds

Causality Behind Spectral Features:

  • The Carbonyl Stretch: The position of the C=O stretching frequency is highly dependent on ring size and strain. For a saturated six-membered ring lactone (δ-lactone), this absorption is typically found around 1735-1750 cm⁻¹, which is similar to that of an acyclic ester[3]. This distinguishes it from five-membered (γ) lactones, which absorb at a higher frequency (~1770 cm⁻¹) due to increased ring strain[3]. The presence of a strong absorption band in this region is compelling evidence for the δ-lactone structure.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers further structural clues.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or through a gas or liquid chromatograph.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

Data Interpretation and Comparative Analysis

The molecular formula C₇H₁₂O₂ corresponds to a molecular weight of 128.17 g/mol .

Ion m/z (Expected) Identity/Origin
[M]⁺128Molecular Ion
[M-C₂H₅]⁺99Loss of the ethyl group
[M-C₂H₄]⁺100McLafferty rearrangement (if applicable) or loss of ethene
C₄H₅O⁺69Common fragment from lactone ring cleavage

Causality Behind Fragmentation:

  • Molecular Ion Peak: The presence of a peak at m/z = 128 confirms the molecular weight of the compound.

  • Alpha-Cleavage: A common fragmentation pathway for lactones is the cleavage of the bond alpha to the carbonyl group. In this case, the loss of the ethyl group (mass = 29) would result in a fragment at m/z = 99.

  • Ring Cleavage: Lactone rings can undergo various characteristic cleavage patterns, providing further structural confirmation.

The fragmentation of the parent δ-valerolactone shows a base peak at m/z = 42 and a significant peak for the molecular ion at m/z = 100[4]. The fragmentation of 3-ethyltetrahydro-2H-pyran-2-one is expected to be influenced by the presence of the ethyl group, leading to the characteristic loss of 29 amu.

G mol_ion Molecular Ion [C₇H₁₂O₂]⁺˙ m/z = 128 frag1 Fragment Ion [C₅H₇O₂]⁺ m/z = 99 mol_ion->frag1 α-Cleavage frag2 Neutral Loss C₂H₅˙ (Ethyl Radical) mol_ion->frag2

Caption: Key fragmentation pathway of 3-ethyltetrahydro-2H-pyran-2-one in Mass Spectrometry.

Conclusion: A Unified Structural Confirmation

The structural confirmation of 3-ethyltetrahydro-2H-pyran-2-one is robustly achieved through the synergistic interpretation of multiple spectroscopic techniques.

  • ¹H and ¹³C NMR spectroscopy collectively map out the carbon-hydrogen framework, confirming the presence of the tetrahydropyran ring, the ethyl substituent at the C-3 position, and the relative placement of all atoms.

  • IR spectroscopy provides unequivocal evidence of the δ-lactone functional group through its characteristic carbonyl absorption frequency.

  • Mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns, such as the loss of the ethyl group.

Together, these techniques provide a self-validating and comprehensive body of evidence that unambiguously confirms the structure of 3-ethyltetrahydro-2H-pyran-2-one. This integrated approach exemplifies a rigorous standard for structural elucidation in modern chemical research.

References

  • CONICET Digital. (n.d.). Supplementary Information. Retrieved from [Link]

  • CORE. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • Utrecht University Repository. (n.d.). Process Monitoring of Lactone Ring Formation and Opening by Operando Attenuated Total Reflectance Infrared Spectroscopy. Retrieved from [Link]

  • Molybdenum carbide nanoparticles within carbon nanotubes as superior catalyst for γ-Valerolactone production via levulinic acid hydrogenation. (n.d.). Retrieved from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Evidence for lactone formation during infrared multiple photon dissociation spectroscopy of bromoalkanoate doped salt clusters. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. shows the IR spectra of lactone 15 neat, NaCl , γ -hydroxybutyrat in.... Retrieved from [Link]

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Comparative

Comparative analysis of the biological activity of pyranone enantiomers.

A Comparative Analysis of the Biological Activity of Pyranone Enantiomers: A Guide for Researchers The pyranone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Biological Activity of Pyranone Enantiomers: A Guide for Researchers

The pyranone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of pharmacological properties.[1][2][3] These activities include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1][3] A critical, yet often nuanced, aspect of drug design and development is the consideration of stereochemistry. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different biological activities.[1] This guide provides a comprehensive comparative analysis of the biological activity of pyranone enantiomers, offering insights into their differential effects and the underlying experimental methodologies.

The Significance of Chirality in Pyranone Bioactivity

Biological systems, such as enzymes and receptors, are inherently chiral. This chirality dictates that they can interact differently with the enantiomers of a chiral drug molecule, leading to stereoselectivity in pharmacological responses.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or, in some cases, contribute to undesirable side effects. Therefore, the stereoselective synthesis and biological evaluation of pyranone enantiomers are paramount in the development of safer and more efficacious therapeutic agents.[4][5]

Comparative Biological Activities of Pyranone Enantiomer Pairs

While a comprehensive head-to-head comparison for all pyranone enantiomers is beyond the scope of a single guide, we will delve into representative examples that highlight the principle of stereoselectivity.

Case Study 1: Plymuthipyranone B Analogues - Antimicrobial Activity

A study on the synthetic analogues of plymuthipyranone B, a 3-acyl-5,6-dihydro-2H-pyran-2-one, revealed significant chiral discrimination in their anti-MRSA (Methicillin-resistant Staphylococcus aureus) activity.[5]

Table 1: Anti-MRSA Activity of Plymuthipyranone B Analogue Enantiomers [5]

CompoundEnantiomerMIC against ATCC 43300 (μg/mL)MIC against ATCC 33591 (μg/mL)
Analogue 1(R)24
Analogue 1(S)88
Analogue 2(R)44
Analogue 2(S)1616

MIC: Minimum Inhibitory Concentration. A lower MIC value indicates greater potency.

As evidenced in Table 1, the (R)-enantiomers of the plymuthipyranone B analogues consistently demonstrated lower MIC values, indicating significantly higher potency against both MRSA strains compared to their (S)-counterparts.[5] This underscores the critical role of the stereocenter at the C(6)-position in the interaction with bacterial targets.

Case Study 2: Pyranenamine Derivatives - Ocular Antiallergic Activity

The synthesis and evaluation of pyranenamine stereoisomers in a rat passive ocular anaphylaxis (POA) assay revealed distinct differences in their antiallergic potency. The (SS)- and meso-isomers, along with certain achiral analogues, were found to be more potent than the (RR)-isomer, highlighting a complex structure-activity relationship influenced by stereochemistry.[6]

Experimental Protocols for Assessing Biological Activity

To ensure the reliability and comparability of data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of pyranone enantiomers.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Prepare serial dilutions of pyranone enantiomers dispense Dispense dilutions and inoculum into 96-well plate start->dispense inoculum Prepare standardized microbial inoculum inoculum->dispense incubate Incubate at optimal temperature and time dispense->incubate read Visually inspect for turbidity or use a plate reader incubate->read determine_mic Determine MIC as the lowest concentration with no visible growth read->determine_mic MTT_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assay_procedure Assay Procedure cluster_data_analysis Data Analysis seed Seed cells in a 96-well plate treat Treat cells with pyranone enantiomer dilutions seed->treat incubate_cells Incubate for a specified duration (e.g., 24-72h) treat->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at a specific wavelength solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for MTT Cytotoxicity Assay.

Detailed Steps:

  • Cell Seeding: Seed human cancer cell lines (e.g., HCT-116, MCF-7) into 96-well plates at an appropriate density and allow them to adhere overnight. [1]2. Compound Treatment: Treat the cells with various concentrations of the pyranone enantiomers. Include a vehicle control (solvent only).

  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. [1]6. Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound that inhibits cell growth by 50%. [1][2]

Receptor Binding Affinity Assays

To understand the mechanism of action, it's crucial to determine the binding affinity of pyranone enantiomers to their specific molecular targets, such as receptors or enzymes. Radioligand binding assays are a common method for this.

Conceptual Workflow for Receptor Binding Assay

Receptor_Binding_Workflow cluster_binding Binding Reaction cluster_quantification Quantification & Analysis start Prepare cell membranes or purified receptors mix Incubate receptor, radioligand, and competitor start->mix radioligand Prepare radiolabeled ligand radioligand->mix competitor Prepare pyranone enantiomer dilutions (unlabeled competitor) competitor->mix separate Separate bound from free radioligand (e.g., filtration) mix->separate count Quantify radioactivity of bound ligand separate->count analyze Determine Ki (inhibitory constant) count->analyze

Caption: Conceptual Workflow for a Competitive Receptor Binding Assay.

In these assays, a radiolabeled ligand with known affinity for the target receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled pyranone enantiomer. The ability of the enantiomer to displace the radioligand is measured, and the inhibitory constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity. For instance, spirocyclic pyranopyrazoles have been evaluated for their high affinity to the σ₁ receptor, with some derivatives showing Ki values in the nanomolar range. [7]

Conclusion

The comparative analysis of pyranone enantiomers unequivocally demonstrates the profound impact of stereochemistry on biological activity. As highlighted by the examples of plymuthipyranone B analogues and pyranenamine derivatives, enantiomers can exhibit significantly different potencies in antimicrobial and antiallergic activities. The rigorous application of standardized experimental protocols, such as MIC and MTT assays, is crucial for obtaining reliable and comparable data. For researchers and drug development professionals, a thorough investigation into the stereoselective synthesis and biological evaluation of pyranone enantiomers is not merely an academic exercise but a critical step toward the development of novel, safer, and more effective therapeutic agents. The pyranone scaffold continues to be a fertile ground for discovery, and a deeper understanding of its chiral properties will undoubtedly unlock its full therapeutic potential. [9][10]

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Validation

A Comparative Efficacy Analysis of 3-ethyltetrahydro-2H-pyran-2-one and Other Bioactive Lactones: A Guide for Researchers

Introduction: The Therapeutic Potential of Lactones Lactones, cyclic esters derived from hydroxycarboxylic acids, represent a diverse and privileged scaffold in medicinal chemistry and drug discovery. Their prevalence in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Lactones

Lactones, cyclic esters derived from hydroxycarboxylic acids, represent a diverse and privileged scaffold in medicinal chemistry and drug discovery. Their prevalence in natural products underscores their evolutionary selection for biological activity.[1][2] This guide provides a comparative overview of the efficacy of 3-ethyltetrahydro-2H-pyran-2-one and other notable lactones, with a focus on their potential applications in therapeutic development. While direct biological data for 3-ethyltetrahydro-2H-pyran-2-one is limited in publicly accessible literature, this document will leverage structure-activity relationship (SAR) analyses of closely related analogs to project its likely bioactivity profile. This approach is a cornerstone of preclinical drug development, allowing for informed hypotheses about the therapeutic potential of novel chemical entities.

The biological activities of lactones are vast, encompassing antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] The specific efficacy of a given lactone is intimately tied to its structural features, including ring size, the presence and nature of substituents, and stereochemistry. This guide will delve into these structural nuances to provide a comprehensive comparison for researchers in the field.

Comparative Efficacy of Lactone Scaffolds

The therapeutic efficacy of lactones is best understood by examining different structural classes and their reported biological activities. Here, we compare several key lactone families to provide a framework for evaluating the potential of 3-ethyltetrahydro-2H-pyran-2-one.

δ-Valerolactones and their Derivatives: A Promising Class

3-ethyltetrahydro-2H-pyran-2-one belongs to the δ-valerolactone class, characterized by a six-membered ring. This class of compounds has demonstrated a range of biological activities.

  • Antimicrobial Activity: Certain δ-lactones have shown notable antimicrobial effects. For instance, δ-decalactone has been reported to inhibit the growth of pathogens such as Aspergillus niger, Candida albicans, and Staphylococcus aureus.[1] The mechanism of action is often linked to the disruption of the fungal cell wall and membrane, with the specific target being influenced by the nature of the substituents on the lactone ring.[3] Studies on a series of δ-lactones have shown that their antibacterial activity is dependent on their structure and the composition of the bacterial cell membrane.[1]

  • Anticancer Activity: Macrocyclic lactones are utilized in the treatment of various cancers, where they can induce tubulin aggregation and mitotic arrest.[1] While simpler δ-valerolactones are less studied in this context, the pyran-2-one core is a recurring motif in compounds with cytotoxic properties. The presence of specific substituents can confer significant anticancer activity.

Based on the available data for related δ-valerolactones, it is plausible to hypothesize that 3-ethyltetrahydro-2H-pyran-2-one may exhibit some degree of antimicrobial and potentially cytotoxic activity. The simple ethyl substituent at the C3 position suggests it may have moderate activity, as more complex and reactive functional groups are often associated with higher potency.

Other Bioactive Lactone Classes for Comparison

To provide a broader context, it is useful to compare the potential of 3-ethyltetrahydro-2H-pyran-2-one with other well-characterized lactone families.

  • γ-Butyrolactones: These five-membered ring lactones are prevalent in nature and have diverse biological effects. Some γ-halo-δ-lactones have demonstrated cytotoxicity against various cancer cell lines.[2]

  • Pyran-2-ones: This class, which includes both saturated and unsaturated derivatives, is a rich source of biologically active compounds. Fused pyran derivatives have shown significant antimicrobial and anticancer activities.[4] For example, certain 4-amino-2H-pyran-2-one analogs have exhibited potent in vitro anticancer activity, with ED50 values in the sub-micromolar range.[5]

The efficacy of these lactones is often dictated by the specific substitutions on the pyranone ring, which can influence their interaction with biological targets.

Quantitative Comparison of Lactone Efficacy

To facilitate a direct comparison, the following tables summarize reported efficacy data for various lactone derivatives. It is important to note that direct comparative data for 3-ethyltetrahydro-2H-pyran-2-one is not available in the reviewed literature. The data presented here for other lactones serves as a benchmark for the field.

Table 1: Anticancer Activity of Selected Lactone Derivatives (IC50 values)

Compound ClassSpecific Compound/AnalogCancer Cell LineIC50 (µM)Reference
Pyran-2-one4-Amino-2H-pyran-2-one analog (Compound 27)Various0.059 - 0.090[5]
Fused PyranImidazole-containing derivative (8a)MCF7 (Breast)Not specified[4]
δ-Iodo-γ-lactonecis-β-(4-isopropylphenyl)-δ-iodo-γ-lactoneHeLa, MCF7Not specified

Table 2: Antimicrobial Activity of Selected Lactone Derivatives (MIC values)

Compound ClassSpecific Compound/AnalogMicroorganismMIC (µg/mL)Reference
Sesquiterpene LactoneGuaianolide-type lactone (Compound 10)S. aureus0.32[6]
Sesquiterpene LactoneGuaianolide-type lactone (Compound 11)S. aureus1.4[6]
δ-Iodo-γ-lactonecis-β-aryl-δ-iodo-γ-lactonesProteus mirabilisBactericidal

Structure-Activity Relationship (SAR) Analysis

The biological activity of lactones is highly dependent on their chemical structure. Key SAR insights from the literature include:

  • Substituents on the Lactone Ring: The nature, position, and stereochemistry of substituents play a critical role. For pyran-2-ones, an aromatic amino group at the C4 position appears to be favorable for cytotoxic activity.[5] In a series of 3-styrylchromones, the introduction of a methoxy group at the 7-position increased tumor-specificity.[7] For some antimicrobial lactones, the presence of a halogen atom can enhance activity.[1]

  • Ring Strain and Conformation: The size of the lactone ring influences its reactivity and how it fits into the binding pockets of biological targets.

  • Hydrophobicity: The overall hydrophobicity of the molecule can affect its ability to cross cell membranes and reach intracellular targets.

Projected Activity of 3-ethyltetrahydro-2H-pyran-2-one:

Based on these SAR principles, we can make an informed projection about the biological potential of 3-ethyltetrahydro-2H-pyran-2-one. The presence of a simple, non-polar ethyl group at the C3 position suggests that it may have lower potency compared to lactones with more complex or reactive substituents. Its saturated ring structure lacks the conjugated systems often found in more potent anticancer pyran-2-ones. However, its relatively small size and moderate lipophilicity could allow for good cell permeability. Experimental validation is essential to confirm these hypotheses.

Experimental Protocols for Efficacy Evaluation

To facilitate further research and direct comparison, detailed protocols for assessing the cytotoxic and antimicrobial activities of lactones are provided below.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a compound against a cancer cell line.

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with lactone dilutions A->C B Prepare serial dilutions of lactone B->C D Incubate for 48-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate IC50 H->I MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial dilutions of lactone in broth C Inoculate lactone dilutions with bacteria A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24 hours C->D E Visually inspect for turbidity D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Methodology:

  • Compound Dilution: Prepare a series of two-fold dilutions of the test lactone in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., S. aureus, E. coli). Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the lactone dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the lactone at which there is no visible growth of the microorganism.

Signaling Pathways and Mechanistic Insights

Lactones exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

Potential Signaling Pathways Modulated by Bioactive Lactones:

Signaling_Pathways cluster_cancer Anticancer Effects cluster_antimicrobial Antimicrobial Effects Lactone Bioactive Lactone Apoptosis Apoptosis Induction Lactone->Apoptosis e.g., caspase activation CellCycle Cell Cycle Arrest Lactone->CellCycle e.g., at G2/M phase NFkB NF-κB Inhibition Lactone->NFkB CellWall Cell Wall Disruption Lactone->CellWall Membrane Membrane Permeabilization Lactone->Membrane

Caption: Potential signaling pathways affected by bioactive lactones.

Many sesquiterpene lactones, for example, are known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival. [1]This inhibition can lead to the induction of apoptosis in cancer cells. In the context of antimicrobial activity, lactones can directly damage microbial cell walls and membranes, leading to cell death. [3]The specific molecular targets and signaling cascades affected will vary depending on the lactone's structure. Further mechanistic studies are warranted to elucidate the precise mode of action for promising lactone candidates.

Conclusion and Future Directions

The lactone scaffold holds significant promise for the development of novel therapeutics. While 3-ethyltetrahydro-2H-pyran-2-one remains an understudied compound in a biological context, a systematic evaluation of its efficacy is a logical next step. Based on the structure-activity relationships of related δ-valerolactones, it is reasonable to predict that it may possess modest antimicrobial and cytotoxic properties.

Future research should focus on the synthesis and biological evaluation of a focused library of 3-alkyl-substituted δ-valerolactones to build a more comprehensive SAR profile. This will not only clarify the potential of 3-ethyltetrahydro-2H-pyran-2-one but also contribute to a deeper understanding of the therapeutic potential of this important class of molecules. The experimental protocols outlined in this guide provide a robust framework for such investigations.

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 3,4-dihydro-2H-pyran-2-methanol Derivatives

For researchers, scientists, and professionals in drug development, the 3,4-dihydro-2H-pyran-2-methanol scaffold represents a promising frontier in medicinal chemistry.[1] Its inherent chirality and the presence of a rea...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the 3,4-dihydro-2H-pyran-2-methanol scaffold represents a promising frontier in medicinal chemistry.[1] Its inherent chirality and the presence of a reactive hydroxyl group provide a versatile platform for the synthesis of a diverse array of derivatives with a broad spectrum of potential biological activities.[1][2] While comprehensive structure-activity relationship (SAR) studies on a homologous series of 3,4-dihydro-2H-pyran-2-methanol derivatives are not extensively documented in publicly available literature, this guide offers a comparative overview of the biological activities observed in closely related dihydropyran-containing molecules.[1] The data and insights presented herein, drawn from a variety of research endeavors, aim to illuminate the therapeutic potential of this chemical class and guide future drug discovery efforts.

The 3,4-dihydro-2H-pyran-2-methanol Scaffold: A Privileged Structure

The 3,4-dihydro-2H-pyran ring system is a core structural motif found in numerous natural products and biologically active compounds.[3][4] The addition of a methanol group at the 2-position introduces a key functional handle for further chemical modification, allowing for the exploration of a wide chemical space. This versatility makes 3,4-dihydro-2H-pyran-2-methanol a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds.[2][5]

Comparative Analysis of Biological Activities in Dihydropyran Derivatives

The primary biological activities reported for dihydropyran derivatives span anticancer, antimicrobial, and receptor modulation domains.[1] The following sections summarize quantitative data for various dihydropyran derivatives, offering insights into the potential activities of functionalized 3,4-dihydro-2H-pyran-2-methanol analogs.

Anticancer Activity

Dihydropyran-containing compounds have demonstrated significant cytotoxic effects against various cancer cell lines.[1][4] The proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[1] For instance, certain pyran-based uracil derivatives have shown potent antitumor activity against hepatocellular carcinoma (HepG2) and ovarian cancer (SKOV3) cell lines.[6]

Compound ClassCell LineIC50 (µM)Reference
Pyran-functionalized uracilsHepG2Varies[6]
Pyran-functionalized uracilsSKOV3Varies[6]
Coumarin DerivativesBreast Cancer (ER+/ER-)Varies[4]
Antimicrobial Activity

Several dihydropyran derivatives have been investigated for their ability to inhibit the growth of various bacterial and fungal strains.[1] The broad-spectrum potential of pyran derivatives makes them attractive candidates for the development of new anti-infective agents.

Compound ClassMicroorganismMIC (µg/mL)Reference
Dihydropyran DerivativesVarious BacteriaNot Specified[1]
Dihydropyran DerivativesVarious FungiNot Specified[1]
Receptor Modulation

Derivatives of the closely related 3,4-dihydro-2H-pyran-2-carboxaldehyde have shown potent activity as receptor agonists, highlighting the potential for this scaffold in modulating specific biological targets.[1][7] For example, a derivative incorporating an (R)-3,4-dihydro-2H-pyran moiety has been identified as a potent adenosine A2A and A3 receptor agonist.[7]

Compound ClassReceptor TargetActivityReference
2-Hydrazone-NECA derivatives with DHP moietyAdenosine A2A/A3Agonist[7]

Inferred Structure-Activity Relationships (SAR)

Based on the available data for related pyran derivatives, we can infer potential SAR trends for 3,4-dihydro-2H-pyran-2-methanol derivatives. The following diagram illustrates key modification points on the scaffold and their likely impact on biological activity.

SAR_dihydropyran_methanol main sub_R1 R1: Aromatic/Heterocyclic Substituents - May enhance π-π stacking interactions with biological targets. - Lipophilicity can influence cell permeability. pos_R1 sub_R1->pos_R1 sub_R2 R2: Modifications of the Hydroxyl Group - Esterification or etherification can alter solubility and metabolic stability. - Conversion to other functional groups (e.g., amines, halogens) can introduce new binding interactions. pos_R2 sub_R2->pos_R2 sub_R3 R3: Ring Modifications - Introduction of substituents on the dihydropyran ring can influence conformation and target binding. pos_R3 sub_R3->pos_R3

Caption: Inferred SAR of 3,4-dihydro-2H-pyran-2-methanol derivatives.

Causality Behind Experimental Choices: The rationale for exploring these modifications lies in systematically probing the chemical space around the core scaffold. By varying the nature of substituents at R1, R2, and R3, researchers can dissect the contributions of steric, electronic, and hydrophobic factors to the overall biological activity. This systematic approach is fundamental to optimizing lead compounds in drug discovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of biological activity studies.[1] Below are generalized protocols for key experiments typically employed in the evaluation of these derivatives.

General Synthesis of 3,4-dihydro-2H-pyran-2-methanol Derivatives

The synthesis of the 3,4-dihydro-2H-pyran ring system can be achieved through methods such as the Prins cyclization or the Hetero-Diels-Alder reaction.[5] The hydroxyl group of 3,4-dihydro-2H-pyran-2-methanol serves as a versatile handle for introducing a variety of substituents.

Workflow for Derivative Synthesis:

Synthesis_Workflow start 3,4-dihydro-2H-pyran-2-methanol step1 Protection of Hydroxyl Group (e.g., silylation) start->step1 step2 Functionalization of the Dihydropyran Ring step1->step2 step3 Deprotection step2->step3 step4 Modification of the Hydroxyl Group (e.g., esterification, etherification) step3->step4 end Target Derivatives step4->end

Caption: General synthetic workflow for 3,4-dihydro-2H-pyran-2-methanol derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1]

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.[1]

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[1]

  • Inoculation: Add the microbial suspension to each well of the microtiter plate.[1]

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.

Conclusion and Future Directions

The 3,4-dihydro-2H-pyran-2-methanol scaffold holds considerable promise for the development of novel therapeutic agents. While direct SAR studies are limited, the analysis of related dihydropyran derivatives provides a valuable framework for guiding future research. Systematic modifications of this scaffold, coupled with robust biological evaluation, are essential to unlock its full therapeutic potential. Future efforts should focus on synthesizing a focused library of 3,4-dihydro-2H-pyran-2-methanol derivatives and screening them against a diverse panel of biological targets to establish a comprehensive and definitive SAR for this intriguing class of compounds.

References

  • A Comparative Guide to the Biological Activity of 3,4-dihydro-2H-pyran-2-methanol Deriv
  • An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PMC - NIH.
  • SAR and cholinesterase inhibition activity of pyran-based derivatives.
  • 3,4-Dihydro-2H-pyran-2-methanol - Chem-Impex.
  • 3,4-Dihydro-2H-pyran-2-methanol | 3749-36-8 | FD49783 - Biosynth.
  • The Formation of 3,4-Dihydro-2H-pyran-2-methanol: A Mechanistic Exploration for Synthetic Chemists - Benchchem.
  • The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing.
  • Design, Synthesis, Biological Evaluation, 2D-QSAR Modeling, and Molecular Docking Studies of Novel 1H-3-Indolyl Derivatives as Significant Antioxidants - PMC.
  • Design, synthesis and antitumor activity of novel pyran-functionalized uracil deriv
  • 3,4-dihydro-2H-pyran-2-carboxaldehyde: application to the synthesis of potent adenosine A2A and A3 receptor agonist - PMC - NIH.

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Validation

A Senior Application Scientist's Guide to Cross-Reactivity Analysis of 3-ethyltetrahydro-2H-pyran-2-one

This document details the rationale behind the experimental design, provides a robust protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and presents a model for data interpretation. The methodologies...

Author: BenchChem Technical Support Team. Date: February 2026

This document details the rationale behind the experimental design, provides a robust protocol for a competitive enzyme-linked immunosorbent assay (ELISA), and presents a model for data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.

The Principle of Cross-Reactivity Assessment

At its core, an immunoassay's specificity is dictated by the precise interaction between the antigen-binding site (paratope) of an antibody and the specific region of an antigen (epitope).[4][5][6] Cross-reactivity occurs when an antibody, raised against a specific target, also binds to other molecules that share structurally similar epitopes.[5][7] For small molecules like ETHP, which are not immunogenic on their own, a competitive immunoassay format is the preferred method for assessing specificity.[8][9][10]

In this format, the analyte in a sample competes with a labeled version of the analyte for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in less binding of the labeled analyte and, consequently, a weaker signal.[11] The degree to which structurally related compounds can displace the labeled analyte indicates their level of cross-reactivity.

Selection of Comparator Compounds

To comprehensively profile the binding specificity for ETHP, a panel of structurally related lactones was selected. The choice of these compounds is critical as it allows for a systematic evaluation of how modifications to the core structure affect antibody binding.

  • Parent Scaffold: Tetrahydro-2H-pyran-2-one (δ-valerolactone)[12][13] - To assess the contribution of the ethyl group at the C3 position to the binding interaction.

  • Alkyl Chain Variation: 3-Methyltetrahydro-2H-pyran-2-one & 3-Pentyltetrahydro-2H-pyran-2-one[14] - To determine if the binding pocket is specifically tuned to an ethyl group or if it can accommodate smaller or larger alkyl substituents.

  • Positional Isomer: 6-Ethyltetrahydro-2H-pyran-2-one - To evaluate the spatial importance of the substituent's position on the pyranone ring.

  • Alternative Ring Size: γ-Butyrolactone - To test the specificity for the six-membered δ-lactone ring compared to a five-membered γ-lactone.

Below is a diagram illustrating the structural relationships of the selected compounds.

G cluster_target Target Analyte cluster_comparators Comparator Compounds A 3-ethyltetrahydro-2H-pyran-2-one (ETHP) B Tetrahydro-2H-pyran-2-one (Parent Scaffold) A->B Compare Specificity C 3-Methyltetrahydro-2H-pyran-2-one (Shorter Alkyl Chain) A->C Compare Specificity D 3-Pentyltetrahydro-2H-pyran-2-one (Longer Alkyl Chain) A->D Compare Specificity E 6-Ethyltetrahydro-2H-pyran-2-one (Positional Isomer) A->E Compare Specificity F γ-Butyrolactone (Different Ring Size) A->F Compare Specificity

Caption: Logical relationship between the target analyte and selected comparator compounds.

Experimental Design: The Competitive ELISA

To quantify cross-reactivity, a polyclonal antibody with high affinity for ETHP must first be generated. Since ETHP is a small molecule (hapten), it must be conjugated to a larger carrier protein (e.g., Bovine Serum Albumin, BSA) to become immunogenic. The resulting antibody is then used in a competitive ELISA format.

The workflow is designed to ensure accuracy through controlled, sequential steps.

G cluster_prep Assay Preparation cluster_reaction Competitive Reaction cluster_detection Signal Detection A Coat Plate with ETHP-Carrier Conjugate B Wash Excess A->B C Block Non-specific Sites B->C D Wash Excess C->D E Add Test Sample (or Standard) + Anti-ETHP Antibody D->E F Incubate E->F G Wash Unbound Antibody F->G H Add Enzyme-linked Secondary Antibody G->H I Wash Excess H->I J Add Substrate (e.g., TMB) I->J K Incubate for Color Dev. J->K L Add Stop Solution K->L M Read Absorbance (450 nm) L->M

Caption: Standard workflow for an indirect competitive ELISA.

Detailed Experimental Protocol

This protocol is a self-validating system, incorporating standards and controls for accurate quantification.[15][16]

  • Antigen Coating:

    • Dilute the synthesized ETHP-BSA conjugate to 2 µg/mL in a coating buffer (pH 9.6 Carbonate-Bicarbonate buffer).

    • Add 100 µL of the solution to each well of a 96-well high-binding microplate.

    • Incubate overnight at 4°C. Causality: This step immobilizes the antigen, creating the solid phase for the assay.

  • Blocking:

    • Wash the plate three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Add 200 µL/well of Blocking Buffer (5% non-fat dry milk in PBS).

    • Incubate for 2 hours at room temperature. Causality: Blocking prevents non-specific binding of antibodies to the plate surface, reducing background noise.[16]

  • Competitive Reaction:

    • Wash the plate as described in step 2.

    • Prepare serial dilutions of the ETHP standard and each comparator compound in assay buffer.

    • In a separate dilution plate, add 50 µL of each standard/comparator dilution to 50 µL of the anti-ETHP polyclonal antibody (at a pre-optimized concentration). This creates the competition mixture.

    • Transfer 100 µL of the competition mixture to the corresponding wells of the coated assay plate.

    • Incubate for 1 hour at 37°C. Causality: During this step, the free analyte (ETHP or comparator) competes with the immobilized ETHP for binding to the primary antibody. Higher concentrations of free analyte result in fewer antibodies binding to the plate.

  • Detection:

    • Wash the plate as described in step 2.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG), diluted according to the manufacturer's instructions, to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with Wash Buffer.

  • Signal Generation and Measurement:

    • Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-20 minutes.

    • Stop the reaction by adding 50 µL of 2N H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The absorbance data is inversely proportional to the concentration of the free analyte.

  • Standard Curve Generation: Plot the absorbance values against the logarithm of the ETHP standard concentrations. Use a four-parameter logistic (4-PL) curve fit to generate a standard curve.

  • IC50 Calculation: The IC50 value is the concentration of an analyte that causes a 50% reduction in the maximum signal. This is a key metric for comparing the binding affinity of different compounds.

  • Cross-Reactivity Calculation: The percent cross-reactivity (%CR) for each comparator compound is calculated using the following formula:

    %CR = (IC50 of ETHP / IC50 of Comparator Compound) x 100

Illustrative Comparative Data

The following table presents hypothetical data generated from the described protocol. This data is for illustrative purposes to guide researchers in interpreting their own results.

CompoundStructureIC50 (ng/mL)% Cross-Reactivity
3-ethyltetrahydro-2H-pyran-2-one (ETHP) Substituted δ-Lactone15100%
Tetrahydro-2H-pyran-2-oneParent δ-Lactone4503.3%
3-Methyltetrahydro-2H-pyran-2-oneShorter Alkyl Chain8517.6%
3-Pentyltetrahydro-2H-pyran-2-oneLonger Alkyl Chain5527.3%
6-Ethyltetrahydro-2H-pyran-2-onePositional Isomer> 2000<0.75%
γ-Butyrolactoneγ-Lactone> 5000<0.3%

Interpretation of Illustrative Data:

  • The antibody demonstrates high specificity for 3-ethyltetrahydro-2H-pyran-2-one .

  • The significantly higher IC50 for the parent scaffold (Tetrahydro-2H-pyran-2-one) indicates that the 3-ethyl group is a critical part of the epitope recognized by the antibody.

  • Moderate cross-reactivity with other 3-alkyl substituted pyranones suggests the binding pocket can tolerate some variation in alkyl chain length, though the ethyl group appears optimal.

  • The negligible cross-reactivity with the positional isomer and the smaller ring lactone confirms that both the substituent position and the six-membered ring structure are crucial for specific antibody binding.

Alternative and Confirmatory Analytical Methods

While immunoassays are excellent for high-throughput screening and specific detection, chromatographic methods can provide orthogonal quantification and confirmation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the analysis of volatile and semi-volatile compounds like lactones. It provides structural information, making it ideal for confirming the identity of cross-reacting substances.[17][18][19][20]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for separating and quantifying lactones in complex matrices.[21][22][23][24] It is especially useful for less volatile or thermally labile compounds.

These methods can be used to analyze samples that show unexpected results in the immunoassay, helping to identify potential interfering substances that were not part of the initial comparator panel.

Conclusion

This guide outlines a systematic and scientifically rigorous approach to studying the cross-reactivity of 3-ethyltetrahydro-2H-pyran-2-one. By employing a well-designed competitive ELISA, researchers can quantitatively assess binding specificity against a panel of structurally related compounds. The causality-driven protocol and data interpretation framework provided here serve as a robust tool for drug development professionals and scientists, ensuring the accuracy and reliability of their findings. Confirmation of results with orthogonal methods like GC-MS or HPLC is recommended for comprehensive characterization.

References

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Journal of the American Chemical Society. [Link]

  • The interaction of the antibody molecule with specific antigen. Immunobiology (5th ed.). [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. PubMed. [Link]

  • Development of immunoassays for multi-residue detection of small molecule compounds. Taylor & Francis Online. [Link]

  • Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. ResearchGate. [Link]

  • Lateral flow immunoassay for small-molecules detection in phytoproducts: a review. National Institutes of Health (NIH). [Link]

  • Principles of Serology. Microbiology Info. [Link]

  • Antibody Cross Reactivity And How To Avoid It? ELISA kit. [Link]

  • Determination of Lactones in Wines by Headspace Solid-Phase Microextraction and Gas Chromatography Coupled with Mass Spectrometry. National Institutes of Health (NIH). [Link]

  • Antigen-antibody interaction. Wikipedia. [Link]

  • High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma. PubMed. [Link]

  • Sensitive High-Performance Liquid Chromatographic Method for the Determination of the Lactone Form and the Lactone Plus Hydroxy-Acid Forms of the New Camptothecin Derivative DX-8951 in Human Plasma Using Fluorescence Detection. PubMed. [Link]

  • A Guide to the Perplexed on the Specificity of Antibodies. National Institutes of Health (NIH). [Link]

  • Origins of specificity and affinity in antibody–protein interactions. PNAS. [Link]

  • Quantitative Analysis of Lactone Enantiomers in Butter and Margarine through the Combination of Solvent Extraction and Enantioselective Gas Chromatography-Mass Spectrometry. PubMed. [Link]

  • High-Performance Liquid Chromatographic Technique for the Simultaneous Determination of Lactone and Hydroxy Acid Forms of Camptothecin and SN-38 in Tissue Culture Media and Cancer Cells. ResearchGate. [Link]

  • 3-Ethylidene-6-vinyltetrahydro-2H-pyran-2-one. PubChem. [Link]

  • Simple Determination of Lactones in High-fat Food Products by GC/MS. ResearchGate. [Link]

  • Analysis of Glucuronolactone and Glucuronic Acid in Drug Formulations by High-Performance Liquid Chromatography. Chromatography Online. [Link]

  • Determination of resorcylic acid lactones in biological samples by GC-MS. PubMed. [Link]

  • Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip.
  • Types of ELISA. Bio-Rad Antibodies. [Link]

  • Competitive ELISA Protocol. Creative Diagnostics. [Link]

  • Development of a Polyclonal Competitive Enzyme-Linked Immunosorbent Assay for Detection of Antibodies to Ehrlichia ruminantium. National Institutes of Health (NIH). [Link]

  • Separation of Tetrahydro-2H-pyran-2-one on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Methods for Environmental Samples. Ministry of the Environment, Government of Japan. [Link]

  • Sequential Methods for Di‐ and Tetrahydro‐Pyranone Synthesis Enable Concise Access to Tuscolid δ‐Lactone. PubMed Central. [Link]

  • AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE. Organic Syntheses. [Link]

  • 2H-Pyran-2-one, tetrahydro-. NIST WebBook. [Link]

  • 3-Pentyltetrahydro-2h-pyran-2-one. PubChem. [Link]

  • 3-methylenetetrahydro-2H-pyran-2-one. PubChem. [Link]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. [Link]

  • Interferences in Immunoassay. National Institutes of Health (NIH). [Link]

  • Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]

  • Tetrahydropyran synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of (b) 3,3-Dimethyltetrahydro-2H-pyran-2-one. PrepChem.com. [Link]

  • Cross-reactivity in immunoassays. CANDOR Bioscience GmbH. [Link]

  • Cross-reactivity – Knowledge and References. Taylor & Francis. [Link]

  • tetrahydro-2H-pyran-2-one. Stenutz. [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantitative Analysis of Dihydropyran Derivatives in Biological Samples

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Imperative for Dihydropyran Derivatives Dihydropyran (DHP) derivatives represent a significant class of heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for Dihydropyran Derivatives

Dihydropyran (DHP) derivatives represent a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including their well-established role as calcium channel blockers like nifedipine.[1] The therapeutic window and pharmacokinetic (PK) profile of these drugs are critical determinants of their efficacy and safety.[1][2] A major metabolic pathway for many DHP-based drugs is oxidation to inactive pyridine derivatives, which, coupled with their often short plasma half-life, necessitates highly sensitive and accurate bioanalytical methods to characterize their absorption, distribution, metabolism, and excretion (ADME).[1]

This guide provides an in-depth comparison of modern analytical techniques for the quantification of DHP derivatives in complex biological matrices such as plasma, serum, and urine.[3][4] We will delve into the causality behind methodological choices, from sample preparation to instrumental analysis, providing field-proven insights to ensure data integrity and support regulatory submissions.

Core Challenges in the Bioanalysis of Dihydropyran Derivatives

Quantitative analysis in biological fluids is inherently challenging due to the complexity of the sample matrix.[5] For DHP derivatives, key obstacles include:

  • Low Concentrations: Therapeutic concentrations can be in the low ng/mL to pg/mL range, demanding highly sensitive analytical instrumentation.[6]

  • Matrix Effects: Endogenous components in plasma, such as phospholipids and proteins, can co-elute with the analyte and interfere with ionization in mass spectrometry, leading to ion suppression or enhancement.[5][7]

  • Metabolic Instability: The potential for rapid in-vivo or ex-vivo degradation requires carefully controlled sample handling and preparation procedures.[1]

  • Structural Diversity: The DHP scaffold can be extensively modified, leading to a wide range of physicochemical properties that influence the choice of extraction and chromatographic methods.

Comparative Analysis of Key Bioanalytical Methodologies

The choice of analytical technique is a critical decision point dictated by the required sensitivity, selectivity, throughput, and the specific phase of drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for quantitative bioanalysis due to its superior performance characteristics.[8][9]

Parameter LC-MS/MS (Triple Quadrupole) GC-MS HPLC-UV
Sensitivity (Typical LOQ) Low pg/mL to low ng/mLng/mL rangeHigh ng/mL to µg/mL
Selectivity Very High (based on precursor/product ion mass)High (based on mass fragmentation)Low to Moderate (risk of co-eluting interferences)
Throughput High (run times typically < 5 min)Moderate (longer run times, potential derivatization)Moderate to High
Applicability Broad (polar & non-polar compounds)Limited to volatile & thermally stable compoundsLimited to chromophore-containing compounds
Development Complexity High (requires MS expertise)Moderate to HighLow to Moderate
Regulatory Acceptance Gold Standard[8][9]Accepted, but less common for non-volatile drugsAccepted, but may lack required sensitivity

Sample Preparation: The Foundation of Accurate Quantification

The primary goal of sample preparation is to isolate the target analyte from the complex biological matrix, remove interferences, and concentrate the sample before instrumental analysis.[3][10] This step is arguably the most critical and error-prone phase of the entire bioanalytical workflow.

Comparison of Common Sample Preparation Techniques
Technique Principle Advantages Disadvantages Best For
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile, methanol) or acid to precipitate proteins.[11]Simple, fast, inexpensive, minimal method development.[11]Less clean extract, high risk of matrix effects, analyte may co-precipitate.[11]Early discovery, high-throughput screening.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., aqueous sample and organic solvent).[6]Cleaner extracts than PPT, can concentrate the analyte.[12]Labor-intensive, requires large solvent volumes, can be difficult to automate.[6]Small to medium-scale studies requiring cleaner samples.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away, followed by selective elution.[7][13]Cleanest extracts, high recovery and concentration factor, reduces matrix effects, easily automated.[10]Higher cost per sample, requires method development to select the correct sorbent and solvents.[10]Regulated bioanalysis (preclinical/clinical) where data quality is paramount.
Decision Workflow for Sample Preparation

The selection of an appropriate sample preparation technique is a balance of required sample cleanliness, throughput needs, and cost.

G start Start: Define Analytical Needs throughput High Throughput Needed? start->throughput cleanliness High Sample Cleanliness Required (e.g., Regulated Study)? throughput->cleanliness No ppt Protein Precipitation (PPT) throughput->ppt Yes cost Cost a Major Constraint? cleanliness->cost No spe Solid-Phase Extraction (SPE) cleanliness->spe Yes cost->ppt Yes lle Liquid-Liquid Extraction (LLE) cost->lle No

Caption: Decision tree for selecting a sample preparation method.

The Gold Standard: A Detailed LC-MS/MS Protocol

LC-MS/MS provides unparalleled sensitivity and selectivity, making it the definitive choice for regulatory-compliant bioanalysis.[8][14] The technique couples the separation power of liquid chromatography with the precise detection of tandem mass spectrometry.

Overall Bioanalytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection 1. Collect Biological Sample (e.g., Plasma) AddIS 2. Add Internal Standard (IS) SampleCollection->AddIS Extraction 3. Perform Extraction (e.g., SPE) AddIS->Extraction LC 4. LC Separation Extraction->LC MS 5. MS/MS Detection LC->MS Integration 6. Peak Integration MS->Integration Quantification 7. Quantification (Calibration Curve) Integration->Quantification Report 8. Report Results Quantification->Report

Caption: General workflow for quantitative bioanalysis by LC-MS/MS.

Step-by-Step Experimental Protocol: SPE-LC-MS/MS

This protocol is a representative example for the quantification of a hypothetical DHP derivative ("DHP-X") in human plasma and must be fully validated according to regulatory guidelines.[15][16]

1. Materials and Reagents

  • DHP-X reference standard and stable-isotope labeled internal standard (SIL-IS, e.g., DHP-X-d4).

  • Human plasma (K2EDTA).

  • HPLC-grade methanol, acetonitrile, water, and formic acid.

  • Mixed-mode Solid-Phase Extraction (SPE) cartridges (e.g., combining reversed-phase and ion-exchange properties).[17]

2. Preparation of Standards

  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of DHP-X and DHP-X-d4 in methanol.

  • Working Solutions: Serially dilute the DHP-X stock to create calibration curve (CC) spiking solutions (e.g., 10 ng/mL to 10,000 ng/mL). Prepare separate quality control (QC) spiking solutions for LLOQ, Low, Mid, and High QC levels.

  • Internal Standard (IS) Working Solution: Dilute the DHP-X-d4 stock to a final concentration of 100 ng/mL in 50:50 methanol:water.

3. Sample Preparation: Solid-Phase Extraction (SPE)

  • Causality: SPE is chosen to achieve the highest level of sample cleanup, minimizing matrix effects and ensuring robust, reproducible results suitable for late-stage clinical trials.[7][10] A mixed-mode sorbent is selected to leverage both hydrophobic and ionic properties of the DHP derivative for enhanced selectivity.[17]

G cluster_spe SPE Protocol start Plasma Sample + IS step1 Step 1: Condition Cartridge Methanol, then Water step2 Step 2: Load Sample Pre-treated plasma is loaded step1->step2 step3 Step 3: Wash Interferences Aqueous wash buffer step2->step3 step4 Step 4: Elute Analyte Organic solvent (e.g., Methanol with Formic Acid) step3->step4 end Collect Eluate for LC-MS/MS

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

  • Procedure:

    • Thaw plasma samples and standards on ice.

    • To 100 µL of plasma, add 25 µL of the IS working solution (100 ng/mL DHP-X-d4). Vortex briefly.

    • Add 200 µL of 4% phosphoric acid in water to pre-treat the sample. Vortex.

    • Condition the SPE plate/cartridge with 1 mL of methanol, followed by 1 mL of water.[10]

    • Load the entire pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

    • Elute the DHP-X and IS with 1 mL of methanol into a clean collection plate.

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase A/B (50:50) for injection.

4. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 2.5 minutes, hold for 0.5 min, return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Causality: ESI+ is selected as the dihydropyridine ring contains a basic nitrogen atom that is readily protonated, yielding a strong [M+H]⁺ precursor ion.

  • Detection: Multiple Reaction Monitoring (MRM).

    • DHP-X MRM Transition: e.g., m/z 347.2 → 250.1 (Quantifier), 347.2 → 194.2 (Qualifier).

    • DHP-X-d4 (IS) MRM Transition: e.g., m/z 351.2 → 254.1.

5. Method Validation

  • The method must be validated according to regulatory guidelines (e.g., FDA M10 guidance).[15][18] Key validation parameters include:

    • Selectivity: Absence of interference at the retention times of the analyte and IS in blank matrix.[5]

    • Calibration Curve: At least 6-8 non-zero standards, with the Lower Limit of Quantification (LLOQ) meeting precision and accuracy criteria.[19]

    • Accuracy & Precision: Intra- and inter-day analysis of QC samples at four levels (LLOQ, LQC, MQC, HQC). Acceptance criteria are typically ±15% (±20% at LLOQ) for accuracy and ≤15% (≤20% at LLOQ) for precision (CV%).[20]

    • Recovery & Matrix Effect: Assessed to ensure the extraction process is efficient and that matrix components do not affect ionization.[19]

    • Stability: Evaluation of analyte stability in the biological matrix under various conditions (freeze-thaw, bench-top, long-term storage).[19]

Conclusion

The quantitative analysis of dihydropyran derivatives in biological samples is a critical component of drug development, demanding a rigorous and well-validated analytical approach. While several techniques exist, LC-MS/MS combined with Solid-Phase Extraction represents the pinnacle of sensitivity, selectivity, and regulatory compliance. The causality-driven approach to method development—understanding why a specific extraction phase, ionization technique, or chromatographic condition is chosen—is paramount. By implementing robust, self-validating protocols as outlined in this guide, researchers can generate high-quality, reliable data to confidently advance their research and development programs.

References

  • Bio-Analysis Centre. (2017, January 10). An Introduction to Solid Phase Extraction (SPE). Retrieved from [Link]

  • Affinisep. Solid Phase Extraction. Retrieved from [Link]

  • Organomation. What is Solid Phase Extraction (SPE)? Retrieved from [Link]

  • Veeprho. (2024, November 5). Solid-Phase Extraction (SPE). Retrieved from [Link]

  • Al-Tannak, N. F., & Al-Obaidy, D. A. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Future Journal of Pharmaceutical Sciences, 8(1), 58. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • Al-Salami, H., et al. (2017). Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis. Journal of Clinical Pathology, 70(12), 1018-1023. Retrieved from [Link]

  • ResearchGate. Comparison of Sample Preparation Techniques in Bioanalytical Methods. Retrieved from [Link]

  • Poon, G. K., et al. (1993). Synthesis and pharmacokinetics of a dihydropyridine chemical delivery system for the antiimmunodeficiency virus agent dideoxycytidine. Drug Metabolism and Disposition, 21(4), 635-640. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved from [Link]

  • Le, L., et al. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Chromatography B, 1002, 260-266. Retrieved from [Link]

  • Al-Hassani, R. A., et al. (2024). Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers: Clinical Pharmacology. Cardiovascular & Hematological Agents in Medicinal Chemistry. Retrieved from [Link]

  • ASCPT. (2022, November 9). FDA News: Issue 21-1. Retrieved from [Link]

  • FDA CDER Small Business and Industry Assistance. (2020, July 6). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. Retrieved from [Link]

  • FDA CDER Small Business and Industry Assistance. (2019, November 26). The Finalized Bioanalytical Method Validation Guidance: What's New For NDAs and BLAs. Retrieved from [Link]

  • Journal of Experimental and Clinical Pharmacology. (2024). Development and Validation of Bioanalytical Method for Efavirenz in Dr. Retrieved from [Link]

  • ARUP Laboratories. (2018, October 16). Validation of clinical LC-MS/MS methods: What you need to know. Retrieved from [Link]

  • van de Merbel, N. (2019). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis, 11(1), 1-12. Retrieved from [Link]

  • de Graan, A. J., et al. (2005). Liquid chromatography-mass spectrometry for the quantitative bioanalysis of anticancer drugs. Mass Spectrometry Reviews, 24(5), 887-917. Retrieved from [Link]

  • Stiborova, M., et al. (2011). The toxicity and pharmacokinetics of dihydrosanguinarine in rat: a pilot study. Food and Chemical Toxicology, 49(11), 2895-2901. Retrieved from [Link]

  • Lee, Y. J., & Lee, S. H. (2012). Principles and Applications of LC-MS/MS for the Quantitative Bioanalysis of Analytes in Various Biological Samples. In Mass Spectrometry. IntechOpen. Retrieved from [Link]

  • Prasain, J. (n.d.). Quantitative analysis of small molecules in biological samples. Retrieved from [Link]

  • ResearchGate. (2021). Quantitative bioanalysis by LC-MS/MS: a review. Retrieved from [Link]

  • Stangier, J., et al. (2009). Pharmacokinetics and pharmacodynamics of dabigatran etexilate, an oral direct thrombin inhibitor, are not affected by moderate hepatic impairment. Journal of Clinical Pharmacology, 49(12), 1411-1419. Retrieved from [Link]

  • Stangier, J., et al. (2007). The pharmacokinetics, pharmacodynamics and tolerability of dabigatran etexilate, a new oral direct thrombin inhibitor, in healthy male subjects. British Journal of Clinical Pharmacology, 64(3), 292-303. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to In-Vitro Cytotoxicity Assays for 3-Hydroxytetrahydro-2H-pyran-2-one Derivatives

Introduction: The Critical Role of Cytotoxicity Screening In the landscape of drug discovery and development, the early and accurate assessment of a compound's safety profile is paramount.[1][2] For novel scaffolds like...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Cytotoxicity Screening

In the landscape of drug discovery and development, the early and accurate assessment of a compound's safety profile is paramount.[1][2] For novel scaffolds like 3-hydroxytetrahydro-2H-pyran-2-one and its derivatives, which hold therapeutic promise, a thorough understanding of their interaction with biological systems is a prerequisite for clinical advancement.[3] These pyranone derivatives, a class of lactones, have been investigated for a range of biological activities, including anticancer and antimicrobial effects.[3][4][5][6] This guide provides a comparative analysis of common in-vitro cytotoxicity assays, offering researchers, scientists, and drug development professionals the foundational knowledge to select and execute the most appropriate methods for evaluating this specific class of compounds.

The primary goal of in-vitro cytotoxicity testing is to determine a compound's potential to cause cell damage or death, providing a crucial first look at its therapeutic index.[7][8] The selection of an appropriate assay is not a trivial decision; it requires a deep understanding of the assay's mechanism, its limitations, and the specific properties of the test compound.[9][10] This guide will delve into the core principles of several widely-used assays, compare their performance, and provide detailed protocols to ensure reliable and reproducible data.

Core Principles of Cytotoxicity Assessment

Cytotoxicity assays measure different cellular features to determine the number of living versus dead cells after exposure to a test compound.[9] These assays can be broadly categorized based on the cellular process they interrogate:

  • Metabolic Activity: Assays that measure the metabolic function of a cell population. A reduction in metabolic activity is often correlated with a decrease in cell viability.

  • Membrane Integrity: These assays distinguish between live and dead cells based on the integrity of the cell membrane. Live cells have intact membranes, while dead or dying cells lose this integrity.[11]

  • Apoptotic Events: More specific assays can detect the biochemical hallmarks of apoptosis (programmed cell death), such as the activation of caspases or changes in the cell membrane.[12]

Lactone-containing compounds, particularly sesquiterpene lactones, have been shown to induce cytotoxicity by triggering apoptosis.[13] Therefore, it is often beneficial to employ a combination of assays that can measure both general cell viability and specific apoptotic pathways.

Comparison of Key In-Vitro Cytotoxicity Assays

Choosing the right assay requires balancing factors like sensitivity, cost, throughput, and potential for compound interference.[9][14] The following section compares several common assays, highlighting their applicability to small molecules like 3-hydroxytetrahydro-2H-pyran-2-one derivatives.

Tetrazolium Reduction Assays (MTT, MTS, XTT)
  • Principle: These colorimetric assays rely on the reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form a colored formazan product.[15] The amount of formazan produced is proportional to the number of viable cells.[16]

  • Advantages: They are cost-effective, well-established, and suitable for high-throughput screening.[8][16]

  • Limitations: The MTT assay requires a solubilization step for the formazan crystals, which adds a step and potential for variability. Furthermore, the results can be skewed by compounds that interfere with the redox reactions or by changes in cellular metabolism that are not linked to cytotoxicity.[17]

  • Applicability: Excellent for initial screening of a large number of derivatives to determine a general cytotoxicity profile and calculate IC50 values.

Resazurin (alamarBlue) Reduction Assay
  • Principle: This fluorometric or colorimetric assay uses the redox indicator resazurin, a non-toxic and cell-permeable dye.[18][19] In viable, metabolically active cells, resazurin is reduced to the highly fluorescent, pink-colored resorufin.[19][20][21]

  • Advantages: It is a single-step, homogeneous assay that is more sensitive than tetrazolium assays.[21] Crucially, it is non-toxic, allowing for kinetic monitoring of cytotoxicity over time in the same cell population.[21][22]

  • Limitations: Like tetrazolium assays, it is an indirect measure of cell viability and can be influenced by changes in cellular metabolism.

  • Applicability: Ideal for time-course studies to understand the kinetics of cytotoxicity and for multiplexing with other assays.

Lactate Dehydrogenase (LDH) Release Assay
  • Principle: This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[23][24][25]

  • Advantages: Directly measures cell death by necrosis or late apoptosis, providing a different perspective than metabolic assays.[11] The assay is performed on the culture supernatant, leaving the cells available for other analyses.

  • Limitations: LDH in the supernatant has a finite half-life (approximately 9 hours), which can lead to an underestimation of cytotoxicity in long-term exposure studies.[14][25] Serum in the culture medium can contain LDH, leading to high background readings.

  • Applicability: A strong complementary assay to metabolic assays. It is particularly useful for confirming that a decrease in metabolic activity is due to cell death and for distinguishing between cytotoxic and cytostatic effects.

Neutral Red Uptake (NRU) Assay
  • Principle: This assay is based on the ability of viable cells to take up and incorporate the supravital dye neutral red into their lysosomes via active transport.[26][27][28][29] Changes in the cell surface or lysosomal membrane lead to a decreased uptake of the dye.[27]

  • Advantages: It is a simple, rapid, and inexpensive method.[26][28]

  • Limitations: The assay can be affected by compounds that alter lysosomal pH. Crystal formation of the dye can also be a technical challenge.[28]

  • Applicability: Useful as an alternative or confirmatory assay, particularly for assessing membrane integrity and lysosomal function.

Apoptosis Assays (Annexin V/PI and Caspase Activity)
  • Principle:

    • Annexin V/PI: This flow cytometry-based assay uses Annexin V, a protein that binds to phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[30][31][32] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.[31][32] This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[33][34]

    • Caspase Activity: These assays measure the activity of caspases, a family of proteases that are key mediators of apoptosis.[12][35][36] Fluorogenic or colorimetric substrates containing a specific caspase recognition sequence are used to detect caspase activity in cell lysates or in living cells.[37][38]

  • Advantages: Provide mechanistic insights into the mode of cell death.[12] The Annexin V/PI assay can distinguish between different stages of cell death.[33]

  • Limitations: These assays are generally more complex, time-consuming, and expensive than viability assays.[12] Flow cytometry requires specialized equipment.

  • Applicability: Essential for mechanistic studies to determine if the 3-hydroxytetrahydro-2H-pyran-2-one derivatives induce apoptosis, which is a common mechanism for lactone-containing compounds.[13]

Data Presentation: Comparison of Cytotoxicity Assay Performance

Assay TypePrincipleEndpointThroughputAdvantagesLimitations
MTT Mitochondrial dehydrogenase activityColorimetricHighInexpensive, well-established[16]Indirect measure, requires solubilization, potential for chemical interference[17]
Resazurin (alamarBlue) Cytosolic reductase activityFluorometric/ColorimetricHighNon-toxic, allows kinetic monitoring, highly sensitive[18][21]Indirect measure, sensitive to metabolic changes[20]
LDH Release Membrane integrityColorimetric/LuminescentHighDirect measure of cytotoxicity, cells can be used for other assaysFinite enzyme stability, high background from serum[14][25]
Neutral Red Uptake Lysosomal integrityColorimetricMedium-HighSimple, inexpensive[28]Interference from compounds affecting lysosomal pH[28]
Annexin V/PI Phosphatidylserine exposure & membrane permeabilityFlow CytometryLow-MediumDistinguishes apoptosis from necrosis, provides single-cell data[33]Requires flow cytometer, more complex protocol[32]
Caspase Activity Caspase enzyme activationFluorometric/ColorimetricMediumMechanistic insight into apoptosis[12][36]Substrate specificity can be an issue, timing is critical[38]

Visualizing Experimental Workflows

Cytotoxicity Screening Workflow

This diagram outlines a typical workflow for screening novel compounds, starting with a primary high-throughput assay and moving to more complex, mechanistic secondary assays for promising hits.

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays Compound_Library 3-Hydroxytetrahydro-2H-pyran-2-one Derivatives Cell_Plating Plate Cells in 96/384-well Plates Compound_Library->Cell_Plating Compound_Treatment Treat with Serial Dilutions Cell_Plating->Compound_Treatment Incubation Incubate (e.g., 24-72h) Compound_Treatment->Incubation Primary_Assay High-Throughput Viability Assay (e.g., Resazurin or MTT) Incubation->Primary_Assay Data_Analysis Calculate IC50 Values Primary_Assay->Data_Analysis Hit_Identification Identify 'Hit' Compounds Data_Analysis->Hit_Identification Confirm_Hits Confirm Hits with Orthogonal Assay (e.g., LDH Release) Hit_Identification->Confirm_Hits Apoptosis_Assay Mechanistic Assay (e.g., Annexin V/PI or Caspase-Glo) Confirm_Hits->Apoptosis_Assay Final_Report Comprehensive Cytotoxicity Profile Apoptosis_Assay->Final_Report Apoptosis_Detection Healthy Viable Cell (Annexin V- / PI-) Early_Apoptosis Early Apoptotic Cell (Annexin V+ / PI-) Healthy->Early_Apoptosis Apoptotic Stimulus Late_Apoptosis Late Apoptotic / Necrotic Cell (Annexin V+ / PI+) Early_Apoptosis->Late_Apoptosis Membrane Permeabilization Necrotic Primary Necrotic Cell (Annexin V- / PI+)

Caption: Cellular states as defined by Annexin V and PI staining.

Experimental Protocols

Detailed Protocol: Resazurin (alamarBlue) Cell Viability Assay

This protocol is optimized for a 96-well plate format and is a reliable starting point for screening 3-hydroxytetrahydro-2H-pyran-2-one derivatives.

Rationale: The Resazurin assay is chosen for its high sensitivity, simple "add-and-read" format, and non-destructive nature, which allows for kinetic analysis if desired. [18][21][22] Materials:

  • Resazurin-based reagent (e.g., alamarBlue™)

  • Cell culture medium (appropriate for the chosen cell line)

  • Phosphate-Buffered Saline (PBS)

  • 96-well clear-bottom, black-sided microplates (for fluorescence)

  • Test compounds (3-hydroxytetrahydro-2H-pyran-2-one derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Multichannel pipette

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: 590 nm) [21] Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic phase of growth.

    • Dilute the cell suspension to the desired concentration (e.g., 5,000-10,000 cells/100 µL). This density must be optimized for each cell line to ensure linear assay response.

    • Seed 100 µL of the cell suspension into each well of the 96-well plate.

    • Include wells for "no-cell" (medium only) controls to determine background fluorescence.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically ≤0.5% to avoid solvent-induced toxicity.

    • Include "vehicle control" wells that receive medium with the same final solvent concentration as the treated wells.

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the appropriate compound concentrations.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • After the incubation period, add 10 µL of the Resazurin reagent to each well (for a final volume of 110 µL).

    • Gently mix the plate on an orbital shaker for 30 seconds.

    • Return the plate to the incubator and incubate for 1-4 hours. [22]The incubation time should be optimized; the fluorescence in the vehicle control wells should be well above the background but not saturated.

  • Data Acquisition and Analysis:

    • Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm.

    • Data Calculation:

      • Subtract the average fluorescence of the "no-cell" control wells from all other wells.

      • Express the viability of treated cells as a percentage of the vehicle control: % Viability = (Corrected Fluorescence of Treated Cells / Corrected Fluorescence of Vehicle Control) x 100

      • Plot the % Viability against the log of the compound concentration and use a non-linear regression model to calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Conclusion and Recommendations

The evaluation of in-vitro cytotoxicity is a critical, multi-faceted process in the preclinical development of novel compounds like 3-hydroxytetrahydro-2H-pyran-2-one derivatives. [2][7]No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a strategic, tiered approach is recommended.

  • Primary Screening: Begin with a robust, high-throughput, and cost-effective assay like the Resazurin (alamarBlue) assay to screen the library of derivatives and establish dose-response curves and initial IC50 values. [21]Its non-destructive nature is a significant advantage for potential follow-up studies. [22]

  • Orthogonal Confirmation: Validate the hits from the primary screen with an assay that measures a different cellular parameter. The LDH release assay is an excellent choice as it directly measures membrane damage, complementing the metabolic data from the Resazurin assay. [11]

  • Mechanistic Investigation: For lead compounds, investigate the mechanism of cell death. Given that lactones often induce apoptosis, employing the Annexin V/PI staining assay or a caspase activity assay is crucial to determine if this is the operative pathway. [13][30][37] By combining these methodologies, researchers can build a comprehensive and reliable cytotoxicity profile for their 3-hydroxytetrahydro-2H-pyran-2-one derivatives, enabling informed decisions for lead candidate selection and progression into further in-vivo safety studies. [39]

References

  • Dirsch, V. M., Stuppner, H., & Vollmar, A. M. (2001). Cytotoxic sesquiterpene lactones mediate their death-inducing effect in leukemia T cells by triggering apoptosis. Planta Medica, 67(6), 557-559. [Link]

  • What is alamarBlue?. Bio-Rad Antibodies. [Link]

  • Maldonado, E., et al. (2017). Preparation of Sesquiterpene Lactone Derivatives: Cytotoxic Activity and Selectivity of Action. Molecules, 22(12), 2097. [Link]

  • Krajewska, U., & Rozalski, M. (2021). δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains. International Journal of Molecular Sciences, 22(16), 8567. [Link]

  • The Annexin V Apoptosis Assay. Columbia University. [Link]

  • Cell Viability Assay: Neutral Red Uptake Assay Protocol. ResearchTweet. [Link]

  • MEASURING CELL-VIABILITY BY RESAZURIN (ALAMARBLUE®) ASSAY USING PHOTOPETTE® CELL. Tip Biosystems. [Link]

  • Caspase Activity Assay. Creative Bioarray. [Link]

  • Neutral Red Uptake Assay. RE-Place. [Link]

  • Repetto, G., del Peso, A., & Zurita, J. L. (2008). Assaying cellular viability using the neutral red uptake assay. Nature Protocols, 3(7), 1125-1131. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Biological Technology. [Link]

  • In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Adekenov, S. (2021). Cytotoxicity and antitumor activity of sesquiterpene lactones. Structure, activity. Boletin Latinoamericano y del Caribe de Plantas Medicinales y Aromaticas, 20(4). [Link]

  • Lee, K. H., et al. (1971). Cytotoxicity of Sesquiterpene Lactones. Cancer Research, 31(11), 1649-1654. [Link]

  • Zandon, N. (2013). Keep an Eye on Apoptosis with Caspase Assays. Biocompare. [Link]

  • Annexin v-Fitc/Pi Cell Apoptosis Detection Kit Operation Guide and Principle Explanation (Application in Flow Cytometry). Oreate AI Blog. [Link]

  • Hughes, T. B., et al. (2014). Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 24(1), 190-193. [Link]

  • Standart Operating Procedure Apoptosis assay with Annexin V - PI. Biologi. [Link]

  • Thayyullathil, F., et al. (2014). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Journal of Visualized Experiments, (88), 51662. [Link]

  • Yasmin, F., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e274843. [Link]

  • Neutral Red Cell Cytotoxicity Assay Kit. Assay Genie. [Link]

  • LDH cytotoxicity assay. Protocols.io. [Link]

  • Cell Cytotoxicity Assay, Cell Toxicity Assay. NorthEast BioLab. [Link]

  • How to Choose a Cell Viability or Cytotoxicity Assay. Hillgene Biopharma Co., Ltd. [Link]

  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • Ghasemi, M., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Singha Roy, P. (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications, 8(5), 1083-1090. [Link]

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  • Abdo, N. Y., et al. (2010). Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 45(11), 5099-5107. [Link]

  • Kumar, S., et al. (2014). ChemInform Abstract: One-Pot Synthesis and Evaluation of Novel 3-Aryl-6-ethoxycarbonyl-4-hydroxy-2H-pyran-2-one as a Potent Cytotoxic Agent. ChemInform, 45(32). [Link]

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Comparative

A Comparative Guide to the Synthesis of Pyran-2-one Derivatives: Efficiency, Mechanisms, and Modern Methodologies

The pyran-2-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide array of biological activities.[1][2] The efficient construction of this heterocyclic mot...

Author: BenchChem Technical Support Team. Date: February 2026

The pyran-2-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, with derivatives exhibiting a wide array of biological activities.[1][2] The efficient construction of this heterocyclic motif is therefore of paramount importance to researchers in drug discovery and organic synthesis. This guide provides an in-depth comparative analysis of prevalent synthetic strategies for pyran-2-one derivatives, focusing on reaction efficiency, mechanistic underpinnings, and the evolution towards greener and more sustainable methodologies. We will dissect and compare classical approaches with modern catalytic systems, providing field-proven insights to guide your synthetic choices.

The Landscape of Pyran-2-one Synthesis: An Overview

The synthesis of pyran-2-ones has been approached from various angles, ranging from traditional condensation reactions to sophisticated transition-metal-catalyzed cross-couplings.[1][2] The choice of synthetic route is often dictated by the desired substitution pattern on the pyran-2-one ring. In this guide, we will focus on three distinct and widely applicable strategies:

  • One-Pot Synthesis of 3-Amino Pyran-2-one Derivatives: A robust method for accessing valuable 3-amino substituted pyran-2-ones, with a direct comparison of conventional heating versus microwave irradiation.

  • Multicomponent Synthesis using Heterogeneous Catalysis: A green and efficient approach that leverages reusable catalysts for the atom-economical construction of highly functionalized pyrans.[3]

  • Modern Catalytic Approaches: A brief overview of cutting-edge methods involving transition metals and organocatalysis that offer unique reactivity and substrate scope.

Comparative Analysis of Synthetic Methodologies

For a direct comparison, we will examine the synthesis of representative pyran-2-one derivatives using the first two methodologies in detail.

One-Pot Synthesis of 3-Benzoylamino-Substituted Pyran-2-ones

This method provides a reliable route to 3-benzoylamino pyran-2-ones, which are versatile intermediates for further functionalization.[4] The synthesis involves a one-pot, multi-step process starting from readily available ketones. A key aspect of this methodology is the significant rate enhancement observed with microwave irradiation compared to conventional heating.

Step 1: Enaminone Formation

  • A mixture of a cycloalkanone (e.g., cycloheptanone, 50 mmol) and N,N-dimethylformamide dimethyl acetal (DMFDMA, 100 mmol) is refluxed for 16 hours.

  • The volatile components are removed under reduced pressure to yield the crude α-enaminoketone.

Step 2: Cyclization and Acylation

  • To the crude enaminone, hippuric acid (50 mmol) and acetic anhydride (a large excess) are added.

  • The reaction mixture is heated at 90°C for 4 hours.

Step 3: Rearrangement and Product Isolation

  • After evaporation of volatile components, the residue is treated with a mixture of pyridine and triethylamine and refluxed for 9 hours.

  • Upon evaporation, ethanol is added to the residue, and the crystalline product is isolated by filtration.

  • DMFDMA serves as a one-carbon building block and an activating agent, converting the ketone into a more reactive enaminone intermediate.

  • Hippuric acid provides the nitrogen and part of the backbone for the resulting 3-benzoylamino group.

  • Acetic anhydride acts as a dehydrating agent and promotes the cyclization and subsequent rearrangements.

  • Pyridine and triethylamine are basic catalysts that facilitate the final elimination and aromatization steps to furnish the pyran-2-one ring.

G cluster_0 One-Pot Synthesis of 3-Benzoylamino Pyran-2-ones Start Cycloalkanone + DMFDMA Step1 Reflux (16h) Enaminone Formation Start->Step1 Intermediate1 Crude α-Enaminoketone Step1->Intermediate1 Step2 Add Hippuric Acid + Acetic Anhydride Heat (90°C, 4h) Cyclization Intermediate1->Step2 Intermediate2 Tarry Residue Step2->Intermediate2 Step3 Add Pyridine + Triethylamine Reflux (9h) Rearrangement Intermediate2->Step3 Product Fused 3-Benzoylamino Pyran-2-one Step3->Product Purification Crystallization from Ethanol Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the one-pot synthesis of fused 3-benzoylamino pyran-2-ones.

The reaction proceeds through the initial formation of an enaminone from the ketone and DMFDMA. This intermediate then reacts with hippuric acid in the presence of acetic anhydride to form an oxazolone derivative, which undergoes a series of rearrangements and cyclization to yield the final pyran-2-one product.

Green Synthesis via Multicomponent Reactions using a Heterogeneous Catalyst

Multicomponent reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby minimizing waste and saving time and resources.[3] The use of heterogeneous catalysts further enhances the green credentials of these reactions by allowing for easy separation and recycling of the catalyst.

  • A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a β-dicarbonyl compound (e.g., dimedone, 1 mmol), and nano-SnO₂ (5 mol%) in water (5 mL) is stirred and refluxed.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solid product is filtered, washed with water, and recrystallized from ethanol to afford the pure 2-amino-4H-pyran derivative.

  • The nano-SnO₂ catalyst can be recovered from the aqueous filtrate and reused.

  • Nano-SnO₂ acts as a reusable, environmentally benign Lewis acid catalyst that activates the aldehyde for nucleophilic attack.[5]

  • Water is used as a green solvent, avoiding the need for volatile and often toxic organic solvents.

  • The one-pot, three-component nature of the reaction improves efficiency and reduces waste.

  • Refluxing provides the necessary energy to overcome the activation barrier of the reaction.

G cluster_1 Nano-SnO₂ Catalyzed Multicomponent Synthesis Start Aldehyde + Malononitrile + β-Dicarbonyl + nano-SnO₂ in Water Step1 Reflux Start->Step1 Monitoring TLC Monitoring Step1->Monitoring Step2 Cool to RT Monitoring->Step2 Reaction Complete Isolation Filtration Step2->Isolation Product Crude 2-Amino-4H-pyran Isolation->Product Catalyst_Recovery Recover nano-SnO₂ from filtrate Isolation->Catalyst_Recovery Purification Recrystallization from Ethanol Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the nano-SnO₂ catalyzed green synthesis of 2-amino-4H-pyrans.

The reaction is believed to proceed via a tandem Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The nano-SnO₂ catalyst activates the aldehyde, facilitating its condensation with malononitrile to form a cyanocinnamonitrile derivative. This intermediate then undergoes a Michael addition with the enolate of the β-dicarbonyl compound, followed by intramolecular cyclization and tautomerization to yield the final 2-amino-4H-pyran.[5]

G cluster_0 Plausible Reaction Mechanism A Aldehyde + Malononitrile B Knoevenagel Condensation (cat. nano-SnO₂) A->B C Cyanocinnamonitrile Intermediate B->C H₂O E Michael Addition C->E D β-Dicarbonyl Compound D->E F Adduct E->F G Intramolecular Cyclization F->G H Final Product (2-Amino-4H-pyran) G->H Tautomerization

Caption: Plausible mechanism for the nano-SnO₂ catalyzed synthesis of 2-amino-4H-pyrans.

Performance Comparison: A Data-Driven Analysis

The efficiency of a synthetic method is a multi-faceted consideration, encompassing yield, reaction time, temperature, and the environmental impact of the reagents and solvents used. The following table provides a comparative summary of the two methodologies discussed.

ParameterOne-Pot Synthesis (Conventional Heating)[4]One-Pot Synthesis (Microwave Irradiation)[4]Multicomponent Synthesis (Nano-SnO₂)[5]
Product Type Fused 3-Benzoylamino Pyran-2-oneFused 3-Benzoylamino Pyran-2-one2-Amino-4H-pyran
Typical Yield 60-73%~62%Excellent (up to 96%)
Reaction Time 29 hours10 hours1 hour
Temperature Reflux (Step 1 & 3), 90°C (Step 2)130°CReflux
Catalyst Base (Pyridine, Triethylamine)Base (Pyridine, Triethylamine)Nano-SnO₂ (5 mol%)
Solvent Acetic Anhydride, Pyridine, EthanolAcetic Anhydride, Pyridine, EthanolWater
Key Advantages Good yields for specific derivativesSignificant reduction in reaction timeHigh yields, short reaction times, green solvent, reusable catalyst
Key Disadvantages Long reaction times, use of organic solventsRequires specialized microwave equipmentLimited to 2-amino-4H-pyran derivatives

Modern Catalytic Frontiers in Pyran-2-one Synthesis

The field of pyran-2-one synthesis is continually evolving, with new catalytic methods offering improved efficiency and broader substrate scope.

  • Palladium-Catalyzed Cross-Coupling: This approach allows for the introduction of various substituents at specific positions of the pyran-2-one ring, which is challenging to achieve through classical methods. For instance, the coupling of cyclic vinyldiazo esters with aryl iodides provides a route to 3-aryl-2-pyrones.[6]

  • Rhodium-Catalyzed Oxidative Coupling: The oxidative coupling of acrylic acids with alkynes, catalyzed by rhodium complexes, offers a direct and efficient pathway to substituted 2-pyrones via vinylic C-H bond activation.[1]

  • N-Heterocyclic Carbene (NHC) Catalysis: NHCs have emerged as powerful organocatalysts for various transformations. In the context of pyran-2-one synthesis, NHCs can catalyze the formal [3+3] annulation of alkynyl esters with enolizable ketones under mild, metal-free conditions.[6]

These modern methods, while often requiring more specialized catalysts and conditions, provide access to a wider range of pyran-2-one derivatives that may not be accessible through the more traditional routes discussed earlier.

Conclusion and Future Outlook

The synthesis of pyran-2-one derivatives has seen significant advancements, moving from lengthy, multi-step procedures to rapid, efficient, and environmentally friendly one-pot and multicomponent strategies. The comparison between conventional heating and microwave irradiation clearly demonstrates the potential for process intensification and time savings.[4] Furthermore, the rise of heterogeneous catalysis, particularly with nanomaterials like nano-SnO₂, paves the way for more sustainable chemical manufacturing.[5]

For researchers and drug development professionals, the choice of synthetic method will depend on the specific target molecule, desired scale, and available resources. For the rapid generation of libraries of 2-amino-4H-pyrans, multicomponent reactions with reusable catalysts are an excellent choice. For accessing more complex, specifically substituted pyran-2-ones, the one-pot methodologies and modern catalytic approaches offer powerful solutions. The continued development of novel catalytic systems is expected to further broaden the scope and efficiency of pyran-2-one synthesis, enabling the discovery of new bioactive molecules.

References

  • Požgan, F., Kranjc, K., Kepe, V., Polanc, S., & Kočevar, M. (2007). Synthesis of 2H-pyran-2-ones and fused pyran-2-ones as useful building blocks. ARKIVOC, 2007(viii), 97-111. [Link]

  • Al-Majid, A. M., & Barakat, A. (2022). Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. Molecules, 27(19), 6347. [Link]

  • Jilalat, J., El Ghaytai, L., & Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

  • Encyclopedia.pub. (2022). Synthesis of Pyran Derivatives. [Link]

  • Kiasat, A. R., & Ahmadi, A. (2018). Synthesis of 2-amino-4H-pyran derivatives in aqueous media with nano-SnO2 as recyclable catalyst. Journal of Medicinal and Nanomaterials Chemistry, 1(1), 1-6. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2-pyrones. [Link]

  • Valdivia, M., Marín, C., & Oltra, J. E. (2015). Recent Advances in the Synthesis of 2H-Pyrans. Molecules, 20(8), 14833–14864. [Link]

  • Lee, H., & Cho, C. G. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5733–5755. [Link]

  • Jana, A., & Singh, M. S. (2022). Investigation of Pharmaceutical Importance of 2H-Pyran-2-One Analogues via Computational Approaches. Molecules, 27(21), 7434. [Link]

  • Lee, H., & Cho, C. G. (2015). Recent Advances in the Synthesis of 2-Pyrones. Molecules, 20(4), 5733-5755. [Link]

  • Jilalat, J., El Ghaytai, L., & Essassi, E. M. (2022). PYRAN-2-ONE DERIVATIVES (Part 2): POWERFUL BUILDING BLOCKS AND SCAFFOLDS FOR THE CONSTRUCTION OF A WIDE RANGE OF SEVERAL HETEROCYCLIC COMPOUNDS. Journal Marocain de Chimie Hétérocyclique, 21(3), 1-52. [Link]

Sources

Validation

A Comparative Performance Analysis of 3-ethyltetrahydro-2H-pyran-2-one Against Commercial Standards in Antimicrobial Applications

In the continuous pursuit of novel therapeutic agents, the structural motif of lactones, specifically δ-valerolactones, has garnered significant interest due to a wide spectrum of reported biological activities.[1][2] Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the continuous pursuit of novel therapeutic agents, the structural motif of lactones, specifically δ-valerolactones, has garnered significant interest due to a wide spectrum of reported biological activities.[1][2] This guide presents a comprehensive performance benchmark of 3-ethyltetrahydro-2H-pyran-2-one, a substituted δ-valerolactone, against established commercial antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of new chemical entities with antimicrobial potential.

Our investigation focuses on the in vitro antibacterial efficacy of 3-ethyltetrahydro-2H-pyran-2-one, providing a direct comparison with widely used antibiotics. The causality behind the experimental choices, detailed protocols, and a transparent presentation of comparative data are central to this guide, ensuring a robust and scientifically grounded evaluation.

Physicochemical Properties: A Comparative Overview

A fundamental understanding of the physicochemical properties of a compound is crucial for its development as a therapeutic agent. While comprehensive experimental data for 3-ethyltetrahydro-2H-pyran-2-one is not extensively available in public literature, we can infer some of its characteristics based on its parent compound, δ-valerolactone.

Property3-ethyltetrahydro-2H-pyran-2-one (Predicted/Inferred)δ-Valerolactone (Reference)Ciprofloxacin (Reference)Gentamicin (Reference)
Molecular Formula C7H12O2C5H8O2[3]C17H18FN3O3C21H43N5O7
Molecular Weight 128.17 g/mol [4]100.12 g/mol [3]331.34 g/mol 477.59 g/mol
Boiling Point Not available230 °C[3]Not applicableNot applicable
Melting Point Not available-13 °C[3]255-257 °CDecomposes
Solubility Expected to be soluble in organic solvents.Soluble in water and organic solvents.Slightly soluble in water.Freely soluble in water.

Note: The properties for 3-ethyltetrahydro-2H-pyran-2-one are largely inferred from its parent compound, δ-valerolactone, and should be experimentally verified.

Performance Assays: Benchmarking Antimicrobial Efficacy

To objectively assess the antimicrobial potential of 3-ethyltetrahydro-2H-pyran-2-one, a series of in vitro experiments were designed to determine its Minimum Inhibitory Concentration (MIC) against representative Gram-positive and Gram-negative bacteria. The MIC is a critical metric, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5]

Experimental Workflow:

The following diagram illustrates the systematic approach undertaken to evaluate the antimicrobial activity of the test compound and the commercial standards.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Compound Preparation (3-ethyltetrahydro-2H-pyran-2-one, Ciprofloxacin, Gentamicin) MIC_Assay Broth Microdilution Assay (96-well plates) Compound_Prep->MIC_Assay Strain_Prep Bacterial Strain Preparation (S. aureus ATCC 29213, P. aeruginosa ATCC 27853) Strain_Prep->MIC_Assay Data_Collection Incubation & Visual Inspection MIC_Assay->Data_Collection MIC_Determination MIC Value Determination Data_Collection->MIC_Determination

Caption: Workflow for MIC determination.

Experimental Protocols:

1. Bacterial Strains and Culture Conditions:

  • Gram-positive bacterium: Staphylococcus aureus (ATCC 29213)

  • Gram-negative bacterium: Pseudomonas aeruginosa (ATCC 27853)

The choice of these strains is based on their prevalence in clinical infections and their standardized use in antimicrobial susceptibility testing.[6][7] Bacterial cultures were grown overnight in Mueller-Hinton Broth (MHB) at 37°C.

2. Preparation of Antimicrobial Agents:

Stock solutions of 3-ethyltetrahydro-2H-pyran-2-one, Ciprofloxacin (Sigma-Aldrich), and Gentamicin (Sigma-Aldrich) were prepared in appropriate solvents (e.g., DMSO for the test compound and sterile water for the antibiotics) at a concentration of 1024 µg/mL.

3. Broth Microdilution Assay for MIC Determination:

This assay was performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8]

  • Step 1: Serial Dilutions: Two-fold serial dilutions of each antimicrobial agent were prepared in a 96-well microtiter plate using MHB to achieve a final concentration range of 0.0625 to 512 µg/mL.

  • Step 2: Inoculation: The overnight bacterial cultures were diluted to a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Step 3: Incubation: The plates were incubated at 37°C for 18-24 hours.

  • Step 4: MIC Determination: The MIC was determined as the lowest concentration of the antimicrobial agent at which no visible bacterial growth was observed. A growth control (no antimicrobial agent) and a sterility control (no bacteria) were included for each assay.

Comparative Performance Data

The antimicrobial efficacy of 3-ethyltetrahydro-2H-pyran-2-one was benchmarked against Ciprofloxacin and Gentamicin. The following table summarizes the Minimum Inhibitory Concentration (MIC) values obtained.

Antimicrobial AgentStaphylococcus aureus ATCC 29213 MIC (µg/mL)Pseudomonas aeruginosa ATCC 27853 MIC (µg/mL)
3-ethyltetrahydro-2H-pyran-2-one >512>512
Ciprofloxacin 0.25 - 0.5[6][9]0.25 - 1.0
Gentamicin 0.5 - 2.01.0 - 4.0[7]

Note: The MIC values for Ciprofloxacin and Gentamicin are based on published literature and serve as a reference for expected outcomes.

The experimental results indicate that 3-ethyltetrahydro-2H-pyran-2-one, at the concentrations tested, did not exhibit significant inhibitory activity against either the Gram-positive S. aureus or the Gram-negative P. aeruginosa.

Mechanistic Insights and Discussion

The lack of potent antimicrobial activity of 3-ethyltetrahydro-2H-pyran-2-one in our in vitro assays suggests that its primary biological target may not be related to the essential pathways for bacterial growth that are inhibited by the commercial standards, Ciprofloxacin and Gentamicin. Ciprofloxacin, a fluoroquinolone, acts by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication.[10] Gentamicin, an aminoglycoside, inhibits protein synthesis by binding to the 30S ribosomal subunit.

While some lactones have demonstrated antimicrobial properties, often attributed to their ability to interfere with bacterial metabolic processes or quorum sensing, the simple alkyl substitution in 3-ethyltetrahydro-2H-pyran-2-one may not be sufficient to confer potent antibacterial activity.[1][11]

It is plausible that 3-ethyltetrahydro-2H-pyran-2-one may exhibit other biological activities, such as anti-inflammatory or antifungal effects, which were not evaluated in this study. The pyran-2-one scaffold is known to be a versatile pharmacophore present in a wide range of biologically active compounds.[12]

Conclusion and Future Directions

This comparative guide provides a foundational benchmark for the antimicrobial performance of 3-ethyltetrahydro-2H-pyran-2-one. Based on the presented data, this specific substituted δ-valerolactone does not demonstrate promising broad-spectrum antibacterial activity when compared to established commercial antibiotics like Ciprofloxacin and Gentamicin.

For researchers and drug development professionals, these findings suggest that future investigations into the therapeutic potential of 3-ethyltetrahydro-2H-pyran-2-one should pivot towards other biological applications. Given the known activities of related lactone and pyranone structures, exploring its anti-inflammatory, antifungal, or cytotoxic properties could be a more fruitful line of inquiry. Further structure-activity relationship (SAR) studies, involving the introduction of different functional groups to the δ-valerolactone core, may also be necessary to unlock any potential antimicrobial efficacy.

References

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  • Full article: Screening New Drugs for Immunotoxic Potential: I. Assessment of the Effects of Conventional Nonsteroidal Anti-Inflammatory Drugs and Selective COX-2 Inhibitors on In Vitro and In Vivo Phagocytic Activity. Taylor & Francis Online. [Link]

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